molecular formula C40H42N2O2 B12321000 CY5.5-COOH chloride

CY5.5-COOH chloride

Cat. No.: B12321000
M. Wt: 582.8 g/mol
InChI Key: MQFHWNVLHOOSOL-UHFFFAOYSA-N
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Description

CY5.5-COOH chloride is a useful research compound. Its molecular formula is C40H42N2O2 and its molecular weight is 582.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H42N2O2

Molecular Weight

582.8 g/mol

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate

InChI

InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3

InChI Key

MQFHWNVLHOOSOL-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C

Origin of Product

United States

Foundational & Exploratory

CY5.5-COOH Chloride: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research and drug development.[1] Belonging to the cyanine dye family, it is characterized by its excellent spectral properties, including a narrow absorption spectrum, high sensitivity, and stability.[2][3][4] Its emission in the NIR region (around 707-710 nm) is particularly advantageous for biological imaging, as it minimizes background fluorescence from biological tissues and allows for deeper tissue penetration compared to dyes that emit in the visible spectrum.[1] The carboxylic acid (-COOH) functional group provides a reactive handle for covalent conjugation to a wide variety of biomolecules, making it a versatile probe for tracking and visualizing biological processes in vitro and in vivo.[5]

Core Properties and Chemical Structure

This compound, also known as Cyanine5.5 carboxylic acid, is a complex organic molecule with the chemical formula C40H43ClN2O2.[6][7] Its structure is based on two linked indoleninium rings connected by a polymethine chain, which is responsible for its fluorescence properties. The terminal carboxylic acid group is the key to its utility in bioconjugation.

Chemical and Physical Properties
PropertyValueSource(s)
Molecular Formula C40H43ClN2O2[6][7]
Molecular Weight ~619.2 g/mol [6][7]
Excitation Maximum (λex) 673-675 nm[5][7]
Emission Maximum (λem) 707-710 nm[2][3][7]
Extinction Coefficient ~209,000 cm-1 M-1[7]
Fluorescence Quantum Yield (Φ) ~0.2[7]
Solubility Soluble in organic solvents like DMSO, DMF, and methanol. Limited aqueous solubility.[5][7][8]
Appearance Solid powder[8]

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for a range of applications, primarily centered around fluorescent labeling and imaging.

Bioimaging and Disease Diagnosis

CY5.5-COOH is extensively used for bioimaging and disease diagnosis.[2][3][4] Its NIR fluorescence allows for high-sensitivity detection with minimal interference from biological materials, enabling deep-tissue imaging.[1] This is particularly valuable for in vivo imaging studies in animal models to investigate disease progression, monitor therapeutic responses, and track the biodistribution of biomolecules.[1]

Bioconjugation and Molecular Probes

The carboxylic acid group of CY5.5-COOH can be readily activated to form stable amide or ester bonds with primary amines or hydroxyl groups on biomolecules such as proteins, antibodies, peptides, and nucleic acids.[5] This process, known as bioconjugation, allows for the creation of fluorescently labeled probes that can be used to study specific biological targets. For more efficient labeling of amines, the carboxylic acid is often converted to a more reactive N-hydroxysuccinimide (NHS) ester.[8][9]

Targeted Drug Delivery

In the field of drug development, CY5.5-COOH is used to label drug delivery vehicles, such as liposomes and nanoparticles.[10][11] This allows researchers to visualize the delivery and accumulation of therapeutic agents in target tissues, providing critical information on the pharmacokinetics and efficacy of the delivery system.[1] For instance, active loading of CY5.5 derivatives into liposomes can be used to create a release-reporting platform for deep-tissue imaging.[11]

Experimental Protocols

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling a biomolecule with CY5.5-COOH.

G General Bioconjugation Workflow cluster_0 Activation of CY5.5-COOH cluster_1 Conjugation cluster_2 Purification and Analysis a CY5.5-COOH b EDC/NHS Chemistry a->b Activation c CY5.5-NHS Ester b->c e Conjugation Reaction (Amine Coupling) c->e d Biomolecule (e.g., Protein) d->e f Purification (e.g., Dialysis, Chromatography) e->f g Characterization (e.g., Spectroscopy, SDS-PAGE) f->g h CY5.5-Labeled Biomolecule g->h Final Product

Caption: A generalized workflow for the conjugation of CY5.5-COOH to a biomolecule.

Detailed Protocol for Labeling an Antibody with CY5.5-COOH

This protocol describes the labeling of an antibody using a two-step process involving the activation of the carboxylic acid to an NHS ester followed by conjugation to the antibody.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Preparation of CY5.5-NHS Ester:

    • Dissolve CY5.5-COOH, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (CY5.5-COOH:EDC:NHS).

    • Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the CY5.5-NHS ester.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the antibody for conjugation and should be avoided.

  • Conjugation Reaction:

    • Add the freshly prepared CY5.5-NHS ester solution to the antibody solution. The molar ratio of dye to antibody will depend on the desired degree of labeling and should be optimized. A starting point is often a 5- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled antibody will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.

    • Alternatively, dialysis can be used to remove the free dye.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of CY5.5 (around 675 nm). The DOL can be calculated using the Beer-Lambert law.

Signaling Pathway Visualization Example

While CY5.5-COOH itself is not part of a signaling pathway, it can be used to label components of a pathway to visualize their interactions. For example, it can be conjugated to a ligand to study its binding to a cell surface receptor and subsequent internalization.

G Ligand-Receptor Interaction Visualization cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular a CY5.5-Labeled Ligand b Cell Surface Receptor a->b Binding c Receptor-Ligand Complex b->c d Endocytosis c->d e Endosome d->e f Downstream Signaling e->f

Caption: Visualization of a signaling event using a CY5.5-labeled ligand.

Conclusion

This compound is a versatile and powerful near-infrared fluorescent dye with significant applications in research, diagnostics, and drug development. Its favorable spectral properties and the reactivity of its carboxylic acid group enable the creation of highly sensitive probes for bioimaging and the tracking of biomolecules. The ability to visualize biological processes in real-time and with deep-tissue penetration continues to make CY5.5-COOH and its derivatives essential tools for advancing our understanding of biology and medicine.

References

CY5.5-COOH Chloride: A Comprehensive Technical Guide to its Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectroscopic properties of CY5.5-COOH chloride, a near-infrared (NIR) cyanine dye. Valued for its utility in various research and drug development applications, including in vivo imaging and fluorescence microscopy, a thorough understanding of its excitation and emission characteristics is paramount for its effective implementation. This document outlines its key quantitative data, provides detailed experimental protocols for spectral characterization, and visualizes the fundamental principles and workflows.

Core Spectroscopic Data

The spectroscopic properties of this compound can vary slightly depending on the solvent and measurement conditions. The data presented below is a summary of values reported across various suppliers and research articles.

PropertyValue
Excitation Maximum (λex) 650 - 684 nm
Emission Maximum (λem) 695 - 710 nm
Molar Extinction Coeff. (ε) 198,000 - 209,000 M⁻¹cm⁻¹ at λex
Fluorescence Quantum Yield (Φ) ~0.2 in PBS
Chemical Formula C₄₀H₄₃ClN₂O₂
Molecular Weight 619.23 g/mol

Principles of Fluorescence: Excitation and Emission

The phenomenon of fluorescence is governed by the absorption of light at a specific wavelength, which excites the molecule to a higher electronic state, followed by the emission of light at a longer wavelength as the molecule returns to its ground state. This process is often visualized using a Jablonski diagram.

Jablonski_Diagram cluster_S0 cluster_S1 S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Excitation) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing S1_v0 S1->S1_v0 Vibrational Relaxation (non-radiative) T1->S0 Phosphorescence S0_v0 S0_v1 S1_v0->S0 Fluorescence (Emission) S1_v1

Caption: Jablonski diagram illustrating fluorescence.

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires precise experimental procedures. The following are generalized protocols for key measurements.

Determining Excitation and Emission Spectra

This protocol outlines the steps to measure the excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the desired final solvent (e.g., PBS) to a concentration that yields an absorbance of approximately 0.05 at the predicted excitation maximum to avoid inner filter effects.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the known absorbance maximum of this compound (e.g., 675 nm).

    • Scan a range of emission wavelengths (e.g., 685 nm to 800 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).[1]

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the determined emission maximum (λem).

    • Scan a range of excitation wavelengths (e.g., 600 nm to 685 nm).

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).[1]

Experimental_Workflow cluster_prep Sample Preparation cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution (Absorbance ~0.05) prep_stock->prep_working set_ex Set Excitation Wavelength (λex) prep_working->set_ex scan_em Scan Emission Wavelengths set_ex->scan_em det_em_max Determine Emission Maximum (λem) scan_em->det_em_max set_em Set Emission Wavelength (λem) det_em_max->set_em scan_ex Scan Excitation Wavelengths set_em->scan_ex det_ex_max Determine Excitation Maximum (λex) scan_ex->det_ex_max

Caption: Workflow for determining fluorescence spectra.

Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Procedure:

  • Prepare a dilution series of this compound in the chosen solvent with known concentrations.

  • Measure the absorbance of each solution at the excitation maximum (λex) using a spectrophotometer.

  • Plot absorbance versus concentration.

  • Calculate the molar extinction coefficient from the slope of the resulting line, as defined by the Beer-Lambert law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determining Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method, using a known standard, is commonly employed.

Procedure:

  • Select a suitable fluorescence standard with a known quantum yield and similar spectral properties to this compound (e.g., Cresyl Violet).

  • Prepare solutions of both the standard and this compound with identical absorbance at the same excitation wavelength.

  • Measure the fluorescence emission spectra of both solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Integrate the area under the emission curves for both the standard and the sample.

  • Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample / η_standard)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • η is the refractive index of the solvent

References

Navigating the Solubility of CY5.5-COOH Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of CY5.5-COOH chloride, a near-infrared fluorescent dye, in both dimethyl sulfoxide (DMSO) and various aqueous buffers. This document outlines key chemical properties, quantitative solubility data, detailed experimental protocols, and visual workflows to aid researchers in the effective use of this fluorophore in their experimental designs.

Core Chemical Properties

This compound is a member of the cyanine dye family, characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. The presence of a carboxylic acid group provides a reactive handle for conjugation to biomolecules.

PropertyValue
Molecular Formula C₄₀H₄₃ClN₂O₂
Molecular Weight 619.2 g/mol [1]
Excitation Maximum (λex) ~673-678 nm
Emission Maximum (λem) ~694-710 nm[2]

Solubility Profile: A Tale of Two Solvents

The solubility of this compound is highly dependent on the solvent system employed. A clear understanding of its behavior in both organic and aqueous environments is critical for successful experimental outcomes.

Dimethyl Sulfoxide (DMSO)

This compound exhibits excellent solubility in DMSO, a polar aprotic solvent. This makes DMSO the ideal choice for preparing high-concentration stock solutions.

SolventReported Solubility/Usable Concentration
DMSO Readily soluble. Stock solutions of 10 mM (~6.2 mg/mL) are commonly prepared[3]. A protocol for preparing a 12.5 mg/mL DMSO stock solution for further dilution has also been documented[1].
Aqueous Buffers

In contrast to its high solubility in DMSO, this compound, as a non-sulfonated cyanine dye, has limited solubility in aqueous solutions. The carboxylic acid moiety influences its solubility in a pH-dependent manner.

The fluorescence of CY5.5 is largely independent of pH in the range of 3.5 to 8.3, which is a significant advantage for its use in various biological buffers.

Buffer SystemQualitative SolubilityQuantitative SolubilityRecommended Approach
Phosphate-Buffered Saline (PBS), pH 7.4 LowNot specified, but generally poor for non-sulfonated cyanine dyes.Use of an organic co-solvent is necessary.
Acetate Buffer (e.g., pH 5) Very LowNot specified. Expected to be lower than at neutral or basic pH due to protonation of the carboxylic acid.Use of an organic co-solvent is essential.
Bicarbonate/Carbonate Buffer (e.g., pH 9) Low to ModerateNot specified, but expected to be higher than at neutral or acidic pH due to deprotonation of the carboxylic acid.Use of an organic co-solvent is still recommended for achieving higher concentrations.

For many applications involving aqueous buffers, a common strategy is to first dissolve the dye in a minimal amount of an organic co-solvent, such as DMSO, before adding it to the aqueous medium. It is recommended to keep the final concentration of the organic co-solvent low (typically ≤10-15%) to avoid potential adverse effects in biological assays.[4]

A specific formulation for in vivo use has been reported with a solubility of ≥ 1.25 mg/mL in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW: 619.2 g/mol ), add approximately 161.5 µL of DMSO.

  • Vortex the solution thoroughly until the dye is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

G cluster_0 Protocol 1: DMSO Stock Solution Preparation start Start: Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO to achieve 10 mM equilibrate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve centrifuge Centrifuge Briefly dissolve->centrifuge store Store at -20°C (aliquoted) centrifuge->store

Caption: Workflow for preparing a this compound stock solution in DMSO.

Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer

This protocol details the preparation of a working solution in an aqueous buffer using a DMSO co-solvent, a common requirement for biological applications.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound in the aqueous buffer.

  • Calculate the volume of the 10 mM DMSO stock solution needed.

  • In a separate tube, add the required volume of the aqueous buffer.

  • While gently vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent precipitation.

  • Ensure the final concentration of DMSO is compatible with the intended application (typically ≤10-15%).

  • Use the freshly prepared working solution immediately for best results.

G cluster_1 Protocol 2: Aqueous Working Solution Preparation start Start: 10 mM Stock in DMSO add_stock Add Stock Solution to Buffer Dropwise with Vortexing start->add_stock buffer Aqueous Buffer buffer->add_stock final_solution Final Working Solution (Use Immediately) add_stock->final_solution

Caption: Workflow for preparing an aqueous working solution of this compound.

Signaling Pathways and Logical Relationships

The utility of this compound often lies in its conjugation to targeting moieties (e.g., antibodies, peptides) for in vivo or in vitro imaging. The logical relationship for its application in targeted imaging is depicted below.

G cluster_2 Logical Flow for Targeted Imaging dye This compound conjugation Covalent Conjugation dye->conjugation ligand Targeting Ligand (e.g., Antibody, Peptide) ligand->conjugation probe Fluorescent Probe (CY5.5-Ligand) conjugation->probe system Biological System (Cells, Animal) probe->system binding Specific Binding probe->binding target Target Molecule/Receptor system->target target->binding imaging Fluorescence Imaging and Detection binding->imaging

References

Navigating the Spectral Frontier: A Technical Guide to CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular imaging and diagnostics, near-infrared (NIR) fluorescent probes have emerged as indispensable tools. Among these, CY5.5-COOH chloride, a carboxyl-functionalized cyanine dye, offers a compelling combination of spectral properties and conjugation versatility. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to detailed experimental protocols for its application in cutting-edge research.

Core Properties: Unveiling this compound

This compound is a synthetic, organic fluorescent dye characterized by its absorption and emission in the near-infrared spectrum. This property is particularly advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio. The carboxylic acid group provides a reactive handle for covalent conjugation to a wide array of biomolecules, including antibodies, peptides, and nanoparticles.

Physicochemical Data

The precise Chemical Abstracts Service (CAS) number and molecular weight of this compound can vary between suppliers, often due to differences in the salt form or hydration state. The table below summarizes the commonly reported values. Researchers are advised to consult the certificate of analysis provided by their specific supplier for the most accurate information.

PropertyValueNotes
CAS Number 2410537-32-3, 1449612-07-0 (inner salt)Multiple CAS numbers are associated with Cy5.5 carboxylic acid and its salts. The chloride salt is specifically referenced by 2410537-32-3.
Molecular Formula C₄₀H₄₃ClN₂O₂This formula corresponds to the chloride salt.
Molecular Weight ~619.23 g/mol This is the theoretical molecular weight and may vary slightly.
Excitation Maximum ~675 nmOptimal wavelength for exciting the fluorophore.
Emission Maximum ~694 nmWavelength of maximum fluorescence emission.
Solubility Soluble in DMSO, DMFThe carboxylic acid form has limited aqueous solubility.

Experimental Protocols: Harnessing the Power of CY5.5-COOH

The utility of CY5.5-COOH lies in its ability to be conjugated to molecules of interest, thereby rendering them fluorescent for visualization and tracking. Below are detailed methodologies for common applications.

Protocol 1: Labeling of Antibodies with CY5.5-NHS Ester

This protocol describes the conjugation of CY5.5 to an antibody via the formation of a stable amide bond using an N-hydroxysuccinimide (NHS) ester intermediate.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • CY5.5-COOH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Activation of CY5.5-COOH:

    • Dissolve CY5.5-COOH in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of DCC or EDC to the CY5.5-COOH solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light. This reaction forms the CY5.5-NHS ester.

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Slowly add the activated CY5.5-NHS ester solution to the antibody solution. A typical starting molar ratio is 10:1 (dye:antibody).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the CY5.5-labeled antibody from unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will elute first.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).

Protocol 2: In Vivo Tumor Imaging with CY5.5-Labeled Probes

This protocol outlines the general procedure for using CY5.5-labeled targeting moieties (e.g., antibodies, peptides) for non-invasive imaging of tumors in animal models.[1][2]

Materials:

  • Animal model with established tumors

  • CY5.5-labeled targeting probe

  • Sterile PBS for injection

  • In vivo imaging system (e.g., IVIS)

Methodology:

  • Probe Administration:

    • Reconstitute the CY5.5-labeled probe in sterile PBS to the desired concentration.

    • Administer the probe to the tumor-bearing animal via intravenous (tail vein) injection. The typical dose is 1-10 nmol per mouse.

  • Image Acquisition:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animal.

    • Place the animal in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for CY5.5 (e.g., excitation ~640 nm, emission ~680 nm).[2]

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the animal.

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the dissected tissues to quantify the biodistribution of the probe.

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of experimental processes and relationships.

Antibody_Labeling_Workflow cluster_activation Activation of CY5.5-COOH cluster_conjugation Conjugation cluster_purification Purification & Characterization A CY5.5-COOH in DMSO/DMF B Add NHS & EDC/DCC A->B 1.2x molar excess C Incubate (RT, 2-4h or 4°C, overnight) B->C D CY5.5-NHS Ester C->D F Mix CY5.5-NHS Ester with Antibody D->F 10:1 molar ratio E Antibody in PBS (2-10 mg/mL) E->F G Incubate (RT, 1-2h) F->G H Labeled Antibody Mixture G->H I Size-Exclusion Chromatography H->I J Purified CY5.5-Antibody I->J K Spectrophotometry (A280 & A675) J->K L Determine DOL K->L

Caption: Workflow for the conjugation of CY5.5 to an antibody.

It is important to note that CY5.5-COOH itself is not directly involved in biological signaling pathways. Instead, it serves as a reporter molecule. When conjugated to a ligand (e.g., a growth factor or a drug), it allows for the visualization of that ligand's interaction with its receptor and subsequent downstream events, such as receptor internalization and trafficking.

Receptor_Trafficking_Visualization cluster_ligand_binding Ligand Binding cluster_internalization Internalization & Trafficking cluster_visualization Visualization Ligand CY5.5-Labeled Ligand Binding Ligand-Receptor Complex Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling Recycling to Cell Surface Endosome->Recycling Imaging Fluorescence Microscopy (Tracking of CY5.5 signal) Endosome->Imaging Lysosome->Imaging Recycling->Receptor Recycling->Imaging

Caption: Conceptual diagram of visualizing receptor trafficking using a CY5.5-labeled ligand.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its favorable spectral properties and amenability to conjugation make it an excellent choice for a wide range of applications, from fundamental studies of cellular processes to the development of targeted diagnostics and therapeutics. By understanding its core properties and employing robust experimental protocols, scientists can effectively leverage CY5.5-COOH to illuminate the complex workings of biological systems.

References

In-Depth Technical Guide to the Safety and Handling of CY5.5-COOH Chloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and use of CY5.5-COOH chloride powder, a near-infrared fluorescent dye. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the product for research applications.

Product Identification and Properties

This compound is a cyanine dye characterized by its fluorescence in the near-infrared spectrum, making it a valuable tool for in vivo imaging and other applications where minimizing background autofluorescence is critical.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Synonyms Cyanine5.5 carboxylic acid
Molecular Formula C₄₀H₄₃ClN₂O₂[1][2]
Molecular Weight ~619.23 g/mol [1][2]
Appearance Dark blue or red solid powder
Excitation Maximum ~673-675 nm[3]
Emission Maximum ~707-710 nm[3]
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). Limited solubility in aqueous solutions.[3]
Storage Temperature -20°C[3]

Safety and Handling

Hazard Identification
  • Potential Hazards: May cause eye, skin, and respiratory tract irritation. Ingestion may be harmful. The toxicological properties have not been fully investigated.

  • GHS Classification: Not a hazardous substance or mixture according to available data for similar compounds.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Tightly fitting safety goggles or a face shield should be worn.[1]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and disposed of properly after handling.[1]

  • Body Protection: A laboratory coat should be worn.

  • Respiratory Protection: For handling larger quantities or in situations where dust may be generated, a NIOSH-approved N95 or P1 dust mask is recommended.[1]

Handling and Storage
  • Handling:

    • Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container at -20°C in a dry, dark place.[3]

    • Protect from light and moisture.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Accidental Release and Disposal
  • Accidental Release:

    • Wear appropriate PPE.

    • Sweep up the spilled powder, avoiding dust generation.

    • Place in a suitable, closed container for disposal.

    • Clean the spill area thoroughly.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Experimental Protocols

Preparation of a Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Vortex mixer

    • Microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Vortex the solution until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

General Protocol for Antibody/Protein Conjugation

This protocol describes the conjugation of CY5.5-COOH to a primary amine on an antibody or protein using carbodiimide chemistry.

  • Materials:

    • CY5.5-COOH stock solution (in DMSO or DMF)

    • Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.2-7.4)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

    • N-Hydroxysuccinimide (NHS)

    • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

    • Desalting column (e.g., Sephadex G-25)

  • Procedure:

    • Activation of CY5.5-COOH:

      • In a microcentrifuge tube, mix CY5.5-COOH (from stock solution), EDC, and NHS in the reaction buffer. A typical molar ratio is 1:5:10 (CY5.5-COOH:EDC:NHS).

      • Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

    • Conjugation to the Protein:

      • Add the activated CY5.5-NHS ester solution to the antibody/protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

      • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.

    • Quenching the Reaction:

      • Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

      • Incubate for 15-30 minutes at room temperature.

    • Purification of the Conjugate:

      • Separate the labeled antibody/protein from unreacted dye and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

      • Collect the fractions containing the purified conjugate.

    • Characterization:

      • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of CY5.5 (~675 nm).

      • Store the purified conjugate at 4°C or -20°C, protected from light.

Visualizations

Safe Handling Workflow

G Workflow for Safe Handling of this compound Powder cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage_cleanup Storage and Cleanup prep1 Equilibrate vial to room temperature prep2 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Open vial carefully prep2->handle1 handle2 Weigh desired amount of powder handle1->handle2 handle3 Add anhydrous solvent (e.g., DMSO) handle2->handle3 handle4 Vortex to dissolve handle3->handle4 store1 Aliquot stock solution handle4->store1 cleanup1 Dispose of contaminated materials properly handle4->cleanup1 store2 Store at -20°C, protected from light store1->store2 cleanup2 Wash hands thoroughly cleanup1->cleanup2

Caption: Workflow for the safe handling and preparation of a this compound stock solution.

Antibody Conjugation Workflow

G Workflow for Antibody Conjugation with CY5.5-COOH cluster_activation Activation of CY5.5-COOH cluster_conjugation Conjugation cluster_purification Purification and Storage start Start act1 Mix CY5.5-COOH, EDC, and NHS in reaction buffer start->act1 end End act2 Incubate at RT for 15-30 min act1->act2 conj1 Add activated dye to antibody solution act2->conj1 conj2 Incubate at RT for 1-2 hours (protected from light) conj1->conj2 purify1 Quench reaction with Tris-HCl conj2->purify1 purify2 Purify conjugate using a desalting column purify1->purify2 purify3 Characterize DOL purify2->purify3 purify4 Store purified conjugate at 4°C or -20°C purify3->purify4 purify4->end

Caption: Step-by-step workflow for the conjugation of CY5.5-COOH to an antibody.

Application in EGFR Signaling Pathway Visualization

CY5.5-COOH can be conjugated to Epidermal Growth Factor (EGF) to create a fluorescent probe (EGF-Cy5.5) for visualizing the EGFR signaling pathway.[1][3] This allows researchers to track the binding of EGF to its receptor on the cell surface, which is the initial step in a cascade of events leading to cell proliferation and survival.

G Visualization of EGFR Signaling with EGF-Cy5.5 EGF_Cy5_5 EGF-Cy5.5 (Fluorescent Probe) EGFR EGFR (Receptor) EGF_Cy5_5->EGFR Binding Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Proteins Recruitment of Signaling Proteins (e.g., Grb2, Sos) Autophosphorylation->Signaling_Proteins RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Signaling_Proteins->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Signaling_Proteins->PI3K_AKT Cell_Response Cellular Responses (Proliferation, Survival) RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response

Caption: Simplified EGFR signaling pathway initiated by the binding of an EGF-Cy5.5 probe.

References

A Technical Guide to the Photostability and Quantum Yield of CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) cyanine dye that has garnered significant attention in biomedical research and drug development. Its fluorescence in the NIR window (700-900 nm) allows for deep tissue imaging with reduced autofluorescence from biological tissues. Understanding the photophysical properties of this compound, specifically its photostability and fluorescence quantum yield, is critical for its effective application in sensitive and quantitative fluorescence-based assays. This technical guide provides an in-depth overview of these core characteristics, supported by experimental protocols and data presented for clarity and practical use.

Core Photophysical Properties

This compound exhibits strong absorption and emission in the NIR spectrum, making it an ideal candidate for in vivo imaging and other applications where minimizing background signal is crucial.

Table 1: Spectral and Photophysical Properties of CY5.5 Dyes

PropertyValueReference
Excitation Maximum (λex)~675 nm[1]
Emission Maximum (λem)~694 nm[1]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φf)0.20 - 0.28[2]

Note: Spectral properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore. For CY5.5 carboxylic acid, a quantum yield of approximately 0.2 has been reported, while the succinimidyl ester (SE) form has a reported quantum yield of 0.28[2]. This value is influenced by various factors, including the solvent, temperature, and the presence of quenchers.

Photostability

Experimental Protocols

Accurate and reproducible measurement of photostability and quantum yield is crucial for the validation and comparison of fluorescent dyes. Below are detailed methodologies for these key experiments.

Measurement of Photostability

This protocol describes a common method for quantifying the photostability of a fluorophore by measuring its photobleaching rate under controlled illumination.

Objective: To determine the photobleaching half-life (t₁/₂) of this compound under continuous laser irradiation.

Materials:

  • This compound solution of known concentration

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope with a laser source (e.g., 640 nm or 670 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in PBS. The concentration should be low enough to allow for the observation of individual molecules or a uniform fluorescent field without significant self-quenching.

    • Immobilize the dye on a microscope slide to prevent diffusion. This can be achieved by conjugation to a biomolecule (e.g., BSA) that is then adsorbed to the slide surface.

    • Add a drop of the imaging buffer (PBS) onto the sample and cover with a coverslip.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the laser to stabilize.

    • Set the laser power to a defined and constant level (e.g., 50 W/cm²).

    • Select the appropriate filter set for CY5.5 excitation and emission.

    • Focus on the sample plane.

  • Image Acquisition:

    • Begin continuous image acquisition (time-lapse) of the fluorescent sample.

    • Set the exposure time and frame rate to capture the decay in fluorescence intensity over time.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each frame of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorophores.

    • Plot the background-corrected fluorescence intensity as a function of time.

    • Fit the decay curve to a single exponential function to determine the photobleaching lifetime (τ). The half-life (t₁/₂) can be calculated as t₁/₂ = τ * ln(2).

G Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare this compound solution prep2 Immobilize dye on microscope slide prep1->prep2 prep3 Add imaging buffer and coverslip prep2->prep3 acq1 Focus on sample prep3->acq1 setup1 Stabilize laser source setup2 Set constant laser power setup1->setup2 setup3 Select appropriate filters setup2->setup3 setup3->acq1 acq2 Start time-lapse imaging acq1->acq2 analysis1 Measure mean fluorescence intensity per frame acq2->analysis1 analysis2 Correct for background analysis1->analysis2 analysis3 Plot intensity vs. time analysis2->analysis3 analysis4 Fit decay curve to determine half-life analysis3->analysis4

Workflow for Photostability Measurement
Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of this compound.

Materials:

  • This compound solution

  • A standard fluorophore with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φf = 0.54)

  • Spectrophotometer

  • Fluorometer

  • Solvent (e.g., ethanol or PBS)

  • Cuvettes

Methodology:

  • Prepare Solutions:

    • Prepare a series of five dilutions for both the this compound (sample) and the standard in the same solvent.

    • The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance:

    • Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be the same for both the sample and the standard.

  • Measure Fluorescence Emission:

    • Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the best-fit line for both plots. The plot should be linear and pass through the origin.

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation:

    Φf_sample = Φf_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if they are different).

G Workflow for Relative Quantum Yield Measurement cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep1 Prepare serial dilutions of This compound (Sample) measure1 Measure absorbance of all solutions at the same excitation wavelength prep1->measure1 prep2 Prepare serial dilutions of Standard (known QY) prep2->measure1 measure2 Measure fluorescence emission spectra of all solutions measure1->measure2 analysis1 Integrate fluorescence emission spectra measure2->analysis1 analysis2 Plot Integrated Intensity vs. Absorbance for both Sample and Standard analysis1->analysis2 analysis3 Determine the slope of each plot analysis2->analysis3 analysis4 Calculate Quantum Yield using the comparative equation analysis3->analysis4

Workflow for Relative Quantum Yield Measurement

Factors Influencing Photostability and Quantum Yield

Several factors can impact the performance of this compound:

  • Oxygen: Molecular oxygen is a primary contributor to the photobleaching of cyanine dyes through the formation of reactive oxygen species (ROS)[2]. Deoxygenating the imaging buffer can significantly enhance photostability.

  • Excitation Intensity: Higher laser powers lead to a faster rate of photobleaching. It is crucial to use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.

  • Local Chemical Environment: The solvent, pH, and the presence of oxidizing or reducing agents can all affect the quantum yield and photostability of the dye.

  • Conjugation: The properties of the biomolecule to which this compound is conjugated can influence its photophysical characteristics.

Conclusion

This compound is a valuable tool for fluorescence-based research, particularly for in vivo imaging applications. A thorough understanding of its photostability and quantum yield is essential for designing robust and quantitative experiments. By employing standardized protocols for characterization and being mindful of the factors that influence its performance, researchers can effectively harness the capabilities of this powerful near-infrared fluorophore.

References

An In-Depth Technical Guide to the Fluorescence Mechanism and Application of CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence mechanism of CY5.5-COOH chloride, a near-infrared (NIR) cyanine dye. It details the physicochemical properties, factors influencing its fluorescence, and its application in bioconjugation, complete with detailed experimental protocols.

The Core Fluorescence Mechanism of Cyanine Dyes

The fluorescence of CY5.5, a member of the cyanine dye family, originates from its unique chemical structure, which is characterized by two nitrogen-containing heterocyclic rings (typically indolenine) linked by a polymethine chain. The extensive system of conjugated double bonds (π-electrons) in this chain is the chromophore responsible for its strong absorption and emission in the near-infrared spectrum.

The process of fluorescence can be described by the Jablonski diagram. A molecule of CY5.5 absorbs a photon of light, causing a π-electron to be promoted from the ground electronic state (S₀) to a higher energy excited singlet state (S₁). The molecule rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From here, it can return to the ground state (S₀) via several pathways. For fluorescent molecules like CY5.5, the dominant pathway is the emission of a photon, a process known as fluorescence. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

However, other non-radiative decay pathways compete with fluorescence and can reduce its efficiency (quantum yield). These include internal conversion (heat dissipation) and photoisomerization of the polymethine chain, which is a significant pathway for quenching in cyanine dyes.[1]

Jablonski_Diagram Jablonski Diagram for CY5.5 Fluorescence cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Non-radiative Decay (e.g., Photoisomerization) T1 T₁ (Excited State) S1->T1 Intersystem Crossing S1->S1_vib Vibrational Relaxation Quenching_Mechanisms Pathways from the Excited State of CY5.5 ExcitedState CY5.5* (Excited State) Fluorescence Fluorescence (Photon Emission) ExcitedState->Fluorescence Quenching Quenching (Non-Radiative Decay) ExcitedState->Quenching Aggregation Self-Aggregation (H-aggregates) Quenching->Aggregation High Concentration Isomerization Photoisomerization (cis-trans) Quenching->Isomerization Flexible Environment Chemical Chemical Reaction (e.g., TCEP Adduct) Quenching->Chemical Reactive Species Conjugation_Workflow Bioconjugation Workflow for CY5.5-COOH Dye CY5.5-COOH Activation Activation Reagents: EDC, NHS Intermediate CY5.5-NHS Ester (Reactive Intermediate) Activation->Intermediate Step 1 Reaction Conjugation (pH 8.2-8.5) Intermediate->Reaction Step 2 Biomolecule Biomolecule (e.g., Protein-NH₂) Purification Purification (e.g., SEC) Reaction->Purification Conjugate CY5.5-Biomolecule Conjugate Purification->Conjugate

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Amine-Reactive Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with the far-red fluorescent dye, Cy5.5. While the user specified Cy5.5-COOH chloride, direct conjugation of antibodies with a carboxylic acid moiety is not a standard laboratory procedure as it requires chemical activation to react with the amine groups on the antibody. The widely adopted and recommended method involves the use of an amine-reactive derivative, typically the N-hydroxysuccinimidyl (NHS) ester of Cy5.5 (Cy5.5-NHS ester). This protocol will, therefore, focus on the use of Cy5.5-NHS ester for labeling primary amines (specifically, the ε-amino groups of lysine residues) on an antibody.

The resulting Cy5.5-labeled antibody conjugates are ideal for a variety of fluorescence-based applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging, due to the high extinction coefficient and emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[1][2]

Materials and Reagents

Reagent/MaterialSpecificationsStorage
AntibodyPurified, in amine-free buffer (e.g., PBS)2-8°C or -20°C
Cy5.5-NHS esterLyophilized powder≤ -20°C, desiccated, protected from light
Anhydrous Dimethyl Sulfoxide (DMSO)High-purityRoom temperature, desiccated
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.5-9.0Room temperature
Quenching Reagent1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5Room temperature
Purification Columne.g., Sephadex™ G-25, BioGel® P-30, or spin desalting columns (7K MWCO)Room temperature
Collection Tubes1.5 mL microcentrifuge tubesRoom temperature
SpectrophotometerCapable of measuring absorbance at 280 nm and ~675 nmN/A
Quartz CuvetteUV-transparentN/A

Experimental Protocols

Antibody Preparation

It is critical to ensure the antibody is in a buffer free of primary amines (e.g., Tris, glycine) and stabilizing proteins like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the Cy5.5-NHS ester.[2][3]

  • If the antibody solution contains interfering substances, it must be purified. This can be achieved through dialysis against 1X PBS (pH 7.2-7.4) or by using an antibody purification kit.[3]

  • The recommended antibody concentration for labeling is 2-10 mg/mL.[4]

Preparation of Cy5.5-NHS Ester Stock Solution
  • Allow the vial of Cy5.5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of the Cy5.5-NHS ester by dissolving it in anhydrous DMSO.[5][6] This should be done immediately before use as NHS esters are susceptible to hydrolysis.[6]

Antibody Labeling Reaction

The efficiency of the labeling reaction is dependent on the pH of the reaction buffer and the molar ratio of dye to antibody.

  • pH Adjustment : For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[] Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5-9.0) to your antibody solution. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.[2]

  • Molar Ratio Calculation : The optimal molar ratio of Cy5.5-NHS ester to antibody can vary. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[8][9] This ratio may need to be optimized to achieve the desired degree of labeling.

  • Reaction : While gently vortexing the antibody solution, slowly add the calculated amount of the Cy5.5-NHS ester stock solution.

  • Incubation : Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[5][6]

Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching reagent can be added.

  • Add 1/10th volume of 1 M Tris-HCl (pH 8.0) or 1.5 M hydroxylamine (pH 8.5) to the reaction mixture.[1]

  • Incubate for 10-30 minutes at room temperature.[1]

Purification of the Labeled Antibody

It is essential to remove any unconjugated Cy5.5 dye from the labeled antibody. This can be achieved using size exclusion chromatography.

  • Equilibrate the desalting column (e.g., Sephadex G-25) with 1X PBS (pH 7.2-7.4).[5]

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled antibody with 1X PBS. The labeled antibody will be in the first colored fraction to elute from the column. The smaller, unconjugated dye molecules will elute later.

  • Collect the fractions containing the labeled antibody.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 10.[10][11]

  • Spectrophotometric Measurement :

    • Measure the absorbance of the purified, labeled antibody solution at 280 nm (A280) and at the maximum absorbance of Cy5.5 (approximately 675 nm, Amax).[12][13]

  • Calculations :

    • The concentration of the antibody is calculated using the following formula: Antibody Concentration (M) = [A280 - (Amax × CF)] / εantibody Where:

      • A280 is the absorbance of the conjugate at 280 nm.

      • Amax is the absorbance of the conjugate at the absorption maximum of Cy5.5 (~675 nm).

      • CF is the correction factor for the absorbance of Cy5.5 at 280 nm (A280 / Amax of the free dye). For Cy5.5, this is approximately 0.05.

      • εantibody is the molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is approximately 210,000 M-1cm-1.[11]

    • The concentration of the Cy5.5 dye is calculated as: Cy5.5 Concentration (M) = Amax / εCy5.5 Where:

      • εCy5.5 is the molar extinction coefficient of Cy5.5 at its Amax (~250,000 M-1cm-1).

    • The Degree of Labeling is then calculated as: DOL = Cy5.5 Concentration (M) / Antibody Concentration (M)

Quantitative Data Summary

ParameterRecommended Value
Antibody Concentration2 - 10 mg/mL
Reaction Buffer pH8.0 - 9.0
Molar Ratio (Dye:Antibody)10:1 to 20:1 (to be optimized)
Incubation Time1 hour
Incubation TemperatureRoom Temperature
Optimal Degree of Labeling (DOL)2 - 10

Experimental Workflow Diagram

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Final Product Ab_Prep Antibody Preparation (Purification & Buffer Exchange) Conjugation Conjugation Reaction (pH 8.5-9.0, 1 hr, RT) Ab_Prep->Conjugation Dye_Prep Cy5.5-NHS Ester Stock Solution Preparation Dye_Prep->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification Analysis Characterization (DOL Calculation) Purification->Analysis Final_Product Purified Cy5.5-Labeled Antibody Analysis->Final_Product

Caption: Workflow for labeling antibodies with Cy5.5-NHS ester.

References

Application Notes and Protocols: CY5.5-COOH Chloride for In Vivo Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals utilizing CY5.5-COOH chloride and its derivatives for near-infrared (NIR) in vivo fluorescence imaging in murine models.

Introduction to CY5.5 Dyes

Cyanine5.5 (CY5.5) is a near-infrared (NIR) fluorescent dye widely used in small animal in vivo imaging. Its spectral properties fall within the NIR window (700-900 nm), where light absorption and scattering by biological tissues like hemoglobin and water are minimal, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[1] CY5.5 possesses excellent spectral characteristics, including a narrow absorption spectrum, high sensitivity, and stability.[2][3] The carboxylic acid form (CY5.5-COOH) is the base molecule, which is typically activated to facilitate conjugation to targeting moieties such as antibodies, peptides, or nanoparticles. The most common activated form for labeling proteins is the N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules to form stable amide bonds.[1][4]

Table 1: Properties of CY5.5 Dye

Property Value Reference
Excitation Wavelength (Max) ~650 - 675 nm [2][3]
Emission Wavelength (Max) ~710 nm [2][3]
Common Applications In Vivo Imaging, Biodistribution Studies, Disease Diagnosis [2][3][4]

| pH Sensitivity | Stable from pH 4 to pH 10 |[1] |

Application Note 1: Conjugation of Targeting Molecules with CY5.5

For targeted in vivo imaging, CY5.5 is covalently linked to a biomolecule that specifically binds to a biological target (e.g., an antibody against a tumor antigen). This protocol details the labeling of a protein (such as an IgG antibody) using the common CY5.5 NHS ester derivative.

Experimental Protocol: Protein Labeling with CY5.5 NHS Ester

This protocol is adapted for labeling proteins with primary amines using an amine-reactive CY5.5 NHS ester.

1. Preparation of Reagents:

  • Antibody/Protein Solution: The antibody should be purified and in an amine-free buffer (e.g., PBS) at a concentration of 0.5-3.0 mg/mL.[5] Buffers containing Tris or preservatives like sodium azide must be removed, as they will compete for reaction with the NHS ester.[5]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, with pH adjusted to 8.3-8.5.[6][7] This pH is optimal for the reaction between the NHS ester and primary amines while minimizing hydrolysis of the NHS ester.[6]

  • CY5.5 NHS Ester Stock Solution: Immediately before use, dissolve the CY5.5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[4] This solution should be prepared fresh.[4]

2. Conjugation Reaction:

  • Calculate Molar Ratio: Determine the required amount of CY5.5 NHS ester. A molar excess of dye to protein is needed. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[4] For many proteins, an 8-fold molar excess is a suitable starting point for mono-labeling.[6][7]

    • Formula: mg of NHS Ester = (Molar Excess) × (mg of Protein) × (MW of NHS Ester) / (MW of Protein)[6][7]

  • Adjust Protein Solution pH: Add the reaction buffer to the protein solution (e.g., 10 µL of 1 M sodium bicarbonate for every 100 µL of protein solution).[4]

  • Initiate Reaction: Add the calculated volume of CY5.5 NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[6] Continuous gentle mixing during incubation is recommended.

3. Purification of the Conjugate:

  • Remove unreacted, hydrolyzed dye and byproducts from the labeled protein.

  • Gel Filtration/Size Exclusion Chromatography: This is the most common method for purifying labeled macromolecules.[6] Use a desalting column (e.g., Sephadex G-25) appropriate for the size of your protein.

  • Elute the column with PBS (pH 7.2-7.4). The first colored fraction to elute will be the CY5.5-protein conjugate.

4. Characterization of the Conjugate:

  • Determine Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated spectrophotometrically by measuring the absorbance at 280 nm (for protein) and ~670 nm (for CY5.5).

  • An optimal DOL for in vivo imaging antibodies is typically between 1.5 and 7.[4][5] A higher DOL can sometimes alter the biodistribution and clearance of the probe.[5]

Table 2: Key Parameters for CY5.5 Conjugation

Parameter Recommended Value Reference
Protein Buffer Amine-free (e.g., PBS) [5]
Reaction pH 8.3 - 8.5 [6][7]
Dye:Protein Molar Ratio 8:1 to 20:1 (empirical) [4][6][7]
Optimal Degree of Labeling (DOL) 1.5 - 7 [4][5]

| Purification Method | Gel Filtration / Desalting Column |[6] |

G Workflow for Protein Conjugation with CY5.5 NHS Ester cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis p_prep Prepare Protein (in Amine-Free Buffer) calc Calculate Molar Ratio (e.g., 10:1 Dye:Protein) p_prep->calc d_prep Prepare CY5.5 NHS Ester (10 mg/mL in DMSO) d_prep->calc b_prep Prepare Reaction Buffer (pH 8.3-8.5) mix Mix Protein, Buffer, and CY5.5 Solution b_prep->mix calc->mix incubate Incubate (4h @ RT or O/N @ 4°C) mix->incubate purify Purify Conjugate (Size Exclusion Chromatography) incubate->purify analyze Characterize Conjugate (Measure DOL) purify->analyze store Store Conjugate (>0.5 mg/mL @ 4°C) analyze->store

Workflow for labeling proteins with CY5.5 NHS ester.

Application Note 2: In Vivo Fluorescence Imaging in Mice

This section outlines a general protocol for performing in vivo NIR fluorescence imaging in mice using a CY5.5-labeled probe.

Experimental Protocol: In Vivo Imaging

1. Animal Preparation:

  • Mouse Strain: For optimal imaging, hairless mice (e.g., athymic nude) are recommended to reduce light scattering caused by fur.[5] If using haired mice, the area to be imaged must be carefully shaved or treated with a chemical depilatory.[5]

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional guidelines and approved protocols.[8]

  • Tumor Models (if applicable): If imaging a tumor, the model should be well-established. Tumor growth should be regularly monitored.[9]

2. Probe Administration:

  • Route of Injection: The route depends on the experimental goal. Common routes include intravenous (tail vein) for systemic distribution and intraperitoneal.[10] The choice of route can significantly affect the biodistribution and tumor uptake of the probe.[10]

  • Dosage: The optimal dose should be determined empirically. As a starting point, doses for labeled nanoparticles have been reported around 15 mg/kg, while free dye has been used at 0.1 mg/kg.[11][12]

3. Anesthesia and Imaging:

  • Anesthesia: Anesthetize mice using a system such as inhaled isoflurane to keep the animal immobile during image acquisition.[8] Apply ophthalmic ointment to prevent eye dryness.[13]

  • Imaging System: Use an in vivo imaging system (e.g., IVIS) equipped for NIR fluorescence imaging.[2][8] A heated stage should be used to maintain the mouse's body temperature.[8]

  • Image Acquisition:

    • Place the anesthetized mouse on the imaging stage.

    • Set the appropriate excitation and emission filters for CY5.5 (e.g., excitation ~670 nm, emission ~710 nm).

    • Acquisition parameters like exposure time and f/stop should be optimized to achieve a good signal-to-noise ratio without saturation.[14] Fluorescent images often require shorter exposure times than bioluminescent images.[14]

    • Acquire images at various time points post-injection. The timing depends on the probe's pharmacokinetics; vascular agents can be imaged within minutes, while antibodies may require several hours to accumulate at the target site.[5]

4. Ex Vivo Analysis:

  • At the end of the experiment, it is crucial to euthanize the animal and dissect the organs of interest (e.g., tumor, liver, spleen, kidneys, lungs) for ex vivo imaging.[14]

  • This step confirms the in vivo signal localization and provides a more accurate measure of the probe's biodistribution.[11][14]

Table 3: Typical Parameters for In Vivo Imaging Experiments

Parameter Recommendation / Example Reference
Animal Model Athymic nude mice (hairless) [5]
Anesthesia Inhaled Isoflurane [8]
Injection Route Intravenous (tail vein), Intraperitoneal [10]
Imaging Time Course Minutes to days, depending on probe [5]

| Post-mortem Analysis | Ex vivo organ imaging is essential |[14] |

G Workflow for In Vivo Imaging with CY5.5 Probe cluster_prep 1. Preparation cluster_admin 2. Administration & Imaging cluster_analysis 3. Analysis animal_prep Prepare Animal (e.g., Nude Mouse, Shave Fur) anesthetize Anesthetize Mouse (e.g., Isoflurane) animal_prep->anesthetize probe_prep Prepare CY5.5-Conjugate inject Administer Probe (e.g., IV Tail Vein) probe_prep->inject anesthetize->inject image Acquire Images at Multiple Time Points inject->image roi Analyze In Vivo Images (Region of Interest Analysis) image->roi euthanize Euthanize Animal roi->euthanize exvivo Dissect & Image Organs (Ex Vivo Biodistribution) euthanize->exvivo data Correlate In Vivo and Ex Vivo Data exvivo->data

General workflow for a typical in vivo imaging experiment.

Application Note 3: Biodistribution of CY5.5 Probes

Understanding the biodistribution of a fluorescent probe is critical for interpreting imaging results and assessing safety. Studies often compare the distribution of the targeted probe against the free dye to demonstrate targeting specificity.

Key Concepts in Biodistribution
  • Target Accumulation: A successful targeted probe will show significantly higher accumulation in the target tissue (e.g., a tumor) compared to non-target tissues.

  • Clearance Organs: The primary routes of clearance for probes of this size are typically the liver and kidneys. High signal in these organs is expected.[11]

  • Free Dye vs. Conjugate: Free CY5.5 dye is eliminated relatively quickly, often through the kidneys and bladder.[11][15] In contrast, a labeled antibody will have a much longer circulation time and a different distribution profile, dictated by the antibody's properties.[10] For example, studies with CY5.5-labeled nanoparticles showed prolonged retention in the liver and spleen for up to 28 days, whereas the free dye was cleared within 24 hours.[11][12]

G Conceptual Diagram of Probe Biodistribution cluster_body Systemic Circulation cluster_clearance Clearance Pathways injection IV Injection of CY5.5-Labeled Probe target Target Tissue (e.g., Tumor) injection->target Specific Uptake nontarget Non-Target Tissues injection->nontarget Non-Specific Uptake liver Liver (Hepatic Clearance) injection->liver Metabolism & Excretion kidney Kidneys (Renal Clearance) injection->kidney Filtration & Excretion

Conceptual flow of probe biodistribution and clearance.

References

Application Notes and Protocols for Labeling Peptides with CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a reactive near-infrared (NIR) fluorescent dye designed for the covalent labeling of biomolecules, including peptides, proteins, and oligonucleotides.[1][2][3] As an acyl chloride derivative of the cyanine dye Cy5.5, it offers a reactive moiety for efficient conjugation to primary and secondary amines, such as the N-terminus and the side chain of lysine residues in peptides. The resulting Cy5.5-labeled peptides are invaluable tools in biomedical research and drug development, enabling sensitive detection in applications like in vivo imaging, fluorescence microscopy, and flow cytometry.[4]

The near-infrared spectral properties of Cy5.5, with an excitation maximum around 675 nm and an emission maximum around 694 nm, provide significant advantages for biological applications.[5] These long wavelengths allow for deep tissue penetration and minimize background autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[4]

While N-hydroxysuccinimide (NHS) esters are more commonly used for amine labeling, acyl chlorides offer a highly reactive alternative. However, their high reactivity also makes them susceptible to hydrolysis in aqueous environments. Therefore, the labeling procedure with this compound requires careful control of reaction conditions, particularly solvent composition and pH, to ensure efficient conjugation to the peptide while minimizing the degradation of the dye.

This document provides detailed protocols for the successful labeling of peptides with this compound, subsequent purification of the conjugate, and methods for its characterization.

Data Presentation

Spectral Properties of CY5.5
ParameterWavelength (nm)
Maximum Excitation (λex)~675
Maximum Emission (λem)~694
Recommended Reaction Conditions for Peptide Labeling
ParameterRecommended Value/RangeNotes
Solvent Anhydrous DMF or DMSOThis compound is moisture-sensitive.
Peptide Dissolution Aqueous buffer with organic co-solvent (e.g., 50% DMF)To ensure solubility of both peptide and dye.
Reaction pH 8.0 - 9.0A compromise to deprotonate amines for nucleophilic attack while minimizing hydrolysis of the acyl chloride.
Molar Ratio (Dye:Peptide) 1.5:1 to 5:1The optimal ratio should be determined empirically.
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 1 - 4 hoursMonitor progress by HPLC if possible.

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound

This protocol describes the covalent conjugation of this compound to a peptide containing a primary amine (N-terminus or lysine side chain).

Materials:

  • This compound

  • Peptide of interest

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 0.2 M Sodium bicarbonate buffer (pH 8.5) or a similar non-nucleophilic buffer

  • Deionized water

  • Small, dark glass vials

  • Magnetic stirrer and stir bar

  • pH meter or pH strips

Procedure:

  • Prepare the Peptide Solution:

    • Dissolve the peptide in a minimal amount of 0.2 M sodium bicarbonate buffer (pH 8.5).

    • If the peptide has poor aqueous solubility, a mixed solvent system can be used. Start by dissolving the peptide in the aqueous buffer and then slowly add an equal volume of anhydrous DMF for a final 50% DMF solution.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Note: this compound is highly reactive and moisture-sensitive. Handle it in a dry environment and use anhydrous solvents.

  • Conjugation Reaction:

    • While stirring the peptide solution, add the desired molar excess of the this compound solution dropwise.

    • Protect the reaction mixture from light by wrapping the vial in aluminum foil.

    • Allow the reaction to proceed at room temperature for 1-4 hours with continuous stirring.

  • Quenching the Reaction (Optional):

    • To quench any unreacted this compound, a small amount of an amine-containing buffer like Tris can be added. However, for peptide labeling, it is often preferable to proceed directly to purification.

Protocol 2: Purification of the CY5.5-Labeled Peptide by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying fluorescently labeled peptides.[6][7]

Materials:

  • RP-HPLC system with a UV detector

  • C18 column suitable for peptide purification

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Acidify the reaction mixture with a small amount of TFA to ensure the peptide is protonated.

    • Centrifuge the sample to pellet any precipitate and filter the supernatant before injection.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

    • Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~675 nm for the CY5.5 dye.

  • Fraction Collection:

    • Collect fractions corresponding to the peaks that absorb at both wavelengths. The labeled peptide will elute at a different retention time than the unlabeled peptide, typically later due to the increased hydrophobicity of the dye.

  • Lyophilization:

    • Combine the pure fractions containing the labeled peptide and freeze-dry to obtain a solid product.

Protocol 3: Characterization of the CY5.5-Labeled Peptide

1. Mass Spectrometry:

  • Confirm the successful conjugation and determine the molecular weight of the labeled peptide using mass spectrometry, such as MALDI-TOF or ESI-MS.[5][8][9] The mass of the labeled peptide should be the mass of the unlabeled peptide plus the mass of the CY5.5 dye minus the mass of HCl.

2. UV-Vis Spectroscopy and Determination of Degree of Labeling (DOL):

  • The degree of labeling (DOL), which is the average number of dye molecules per peptide, can be determined using UV-Vis spectroscopy.

Procedure:

  • Dissolve the purified, lyophilized CY5.5-peptide conjugate in a suitable buffer (e.g., PBS).

  • Measure the absorbance of the solution at 280 nm (for the peptide, if it contains Trp or Tyr) and at the absorbance maximum of CY5.5 (~675 nm).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration (Dye) = A_dye / (ε_dye * path length)

    • Where A_dye is the absorbance at ~675 nm and ε_dye is the molar extinction coefficient of CY5.5 (~250,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the peptide. If the peptide contains aromatic residues, its absorbance at 280 nm will be a combination of the peptide and the dye. A correction factor is needed.

    • A_peptide = A_280 - (A_dye * CF_280)

    • Where CF_280 is the correction factor (A_280 of the free dye / A_max of the free dye).

    • Concentration (Peptide) = A_peptide / (ε_peptide * path length)

  • Calculate the DOL:

    • DOL = Concentration (Dye) / Concentration (Peptide)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization peptide_prep Peptide Dissolution (Buffer, pH 8.5) conjugation Conjugation (1-4h, RT, Dark) peptide_prep->conjugation dye_prep This compound Dissolution (Anhydrous DMF) dye_prep->conjugation hplc RP-HPLC Purification conjugation->hplc Crude Product lyophilization Lyophilization hplc->lyophilization Pure Fractions ms Mass Spectrometry lyophilization->ms Final Product uv_vis UV-Vis & DOL Calculation lyophilization->uv_vis

Caption: Experimental workflow for peptide labeling with this compound.

signaling_pathway peptide Peptide (-NH2) reaction Nucleophilic Acyl Substitution peptide->reaction dye This compound (-COCl) dye->reaction product CY5.5-Labeled Peptide (Amide Bond) reaction->product byproduct HCl reaction->byproduct

Caption: Chemical reaction of this compound with a peptide's primary amine.

References

CY5.5-COOH Activation and Bioconjugation: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Activation of CY5.5-COOH and Subsequent Amine Conjugation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the activation of the near-infrared fluorescent dye CY5.5-carboxylic acid (CY5.5-COOH) to its amine-reactive N-hydroxysuccinimide (NHS) ester form, and its subsequent conjugation to primary amine-containing biomolecules such as proteins, peptides, and modified oligonucleotides.

Introduction to CY5.5 and Amine-Reactive Labeling

CY5.5 is a bright and photostable cyanine dye that fluoresces in the near-infrared spectrum, with an excitation maximum around 675 nm and an emission maximum around 694 nm.[1] This spectral range is advantageous for biological imaging due to reduced autofluorescence from biological tissues, allowing for deeper tissue penetration and higher sensitivity.[2]

The most common method for labeling biomolecules with CY5.5 involves the use of its NHS ester derivative. The NHS ester reacts efficiently with primary amines (-NH2), found on lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][3][4] This protocol details the two key stages of this process: the activation of CY5.5-COOH to CY5.5-NHS ester and the subsequent conjugation to the target biomolecule.

Chemical Activation of CY5.5-COOH

The conversion of the carboxylic acid group of CY5.5-COOH to a more reactive NHS ester is typically achieved using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous solutions.[6]

Experimental Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Stages cluster_purification Purification and Analysis prep_dye Dissolve CY5.5-COOH in DMSO/DMF activation Activation: Mix CY5.5-COOH, EDC, NHS (15-30 min at RT) prep_dye->activation prep_edc_nhs Prepare fresh EDC/NHS in Activation Buffer prep_edc_nhs->activation prep_protein Prepare Protein in Conjugation Buffer (pH 8-9) conjugation Conjugation: Add activated dye to protein (1-2 hours at RT or overnight at 4°C) prep_protein->conjugation activation->conjugation quenching Quench Reaction (Optional) conjugation->quenching purify Purify Conjugate (Size-Exclusion Chromatography) quenching->purify analyze Characterize Conjugate (Spectroscopy) purify->analyze

References

Application Notes and Protocols for the Purification of CY5.5 Labeled Proteins using Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to proteins is a critical technique in biomedical research and drug development, enabling the visualization and tracking of biological processes. Cyanine 5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye, is particularly valuable for in-vivo imaging due to its deep tissue penetration and minimal background autofluorescence. Following the labeling reaction, robust purification is essential to remove unconjugated Cy5.5 dye, which can otherwise lead to high background signals and inaccurate quantification. Size Exclusion Chromatography (SEC) is a widely employed method for this purpose, separating the larger labeled protein from the smaller, free dye molecules based on their hydrodynamic radius.

This document provides detailed protocols for the purification of Cy5.5 labeled proteins using SEC, guidance on data interpretation, and troubleshooting strategies.

Data Presentation

The successful purification of a Cy5.5 labeled protein is evaluated based on several key parameters. The following table summarizes typical quantitative data expected from the SEC purification process.

ParameterTypical Value/RangeMethod of DeterminationNotes
Protein Recovery > 85%UV-Vis Spectrophotometry (A280)Recovery can be lower for proteins prone to aggregation or nonspecific adsorption to the chromatography resin. A recovery of >95% is often achievable with optimized protocols[1].
Purity (Free Dye Removal) > 99%UV-Vis Spectrophotometry (A675/A280 ratio), HPLCThe goal is to remove all detectable free dye. Purity is often assessed by the absence of a low molecular weight peak corresponding to the free dye in the SEC chromatogram.
Degree of Labeling (DOL) 2 - 8UV-Vis SpectrophotometryThe optimal DOL balances signal intensity with the risk of fluorescence quenching and loss of protein function. A DOL that is too high (>8) can be counterproductive[2].
Aggregation < 5%Analytical SEC, Dynamic Light Scattering (DLS)SEC is effective at removing pre-existing aggregates and can be used to quantify the monomeric purity of the final product.

Experimental Protocols

Protocol 1: Protein Labeling with Cy5.5 NHS Ester

This protocol describes the labeling of a protein with an amine-reactive Cy5.5 N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Cy5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0[2][3]

  • Purification column (e.g., spin column or SEC column)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange into the Labeling Buffer using dialysis or a desalting column. Adjust the protein concentration to 2-10 mg/mL. Higher protein concentrations generally improve labeling efficiency.

  • Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dissolved Cy5.5 NHS ester to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point of 10:1 to 20:1 is common. Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

Protocol 2: Purification of Cy5.5 Labeled Protein using a Spin Column

This method is suitable for rapid, small-scale purification.

Materials:

  • Labeling reaction mixture (from Protocol 3.1)

  • Size-exclusion spin column (select a column with an appropriate molecular weight cutoff for your protein)

  • Elution Buffer (e.g., PBS)

  • Microcentrifuge

Procedure:

  • Column Preparation: Snap off the bottom closure of the spin column and place it in a collection tube. Centrifuge at approximately 1,500 x g for 1 minute to remove the storage buffer.

  • Column Equilibration: Add 150-200 µL of Elution Buffer to the column and centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least two more times, discarding the flow-through each time.[2]

  • Sample Loading: Place the equilibrated column into a fresh collection tube. Carefully load the labeling reaction mixture (typically up to 110 µL) onto the center of the resin bed.[2]

  • Elution: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified Cy5.5 labeled protein. The smaller, unconjugated Cy5.5 dye remains in the column resin.[2]

Protocol 3: Purification of Cy5.5 Labeled Protein using FPLC-SEC

This method provides higher resolution and is suitable for larger sample volumes and higher purity requirements.

Materials:

  • Labeling reaction mixture (from Protocol 3.1)

  • Fast Protein Liquid Chromatography (FPLC) system

  • Size-exclusion chromatography column (e.g., Superdex 200 Increase or similar, chosen based on the molecular weight of the protein)

  • SEC Mobile Phase (e.g., PBS, pH 7.4)

  • 0.22 µm syringe filter

Procedure:

  • System Preparation: Equilibrate the FPLC system and the SEC column with the SEC Mobile Phase until a stable baseline is achieved.

  • Sample Preparation: Filter the labeling reaction mixture through a 0.22 µm syringe filter to remove any precipitates.

  • Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Chromatography: Run the chromatography at a flow rate appropriate for the column (e.g., 0.5 mL/min for a Superdex 200 HR 10/30 column). Monitor the elution profile at 280 nm (for protein) and ~675 nm (for Cy5.5).

  • Fraction Collection: Collect fractions corresponding to the first major peak, which should absorb at both 280 nm and 675 nm. This peak represents the Cy5.5 labeled protein. A second, later-eluting peak absorbing only at 675 nm corresponds to the free Cy5.5 dye.

Protocol 4: Determination of Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified Cy5.5 labeled protein at 280 nm (A280) and at the absorbance maximum of Cy5.5, which is approximately 675 nm (Amax).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the absorbance of Cy5.5 at 280 nm (typically around 0.05).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of Cy5.5 at its Amax (~250,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) labeling Labeling Reaction (1 hr, RT, dark) protein_prep->labeling dye_prep Cy5.5 NHS Ester (Dissolution in DMSO) dye_prep->labeling sec Size Exclusion Chromatography (SEC) labeling->sec analysis Characterization (UV-Vis, DOL Calculation) sec->analysis

Caption: Experimental workflow for Cy5.5 protein labeling and purification.

signaling_pathway cy55_antibody Cy5.5-labeled Anti-EGFR Antibody egfr EGFR cy55_antibody->egfr Binds dimerization Dimerization & Autophosphorylation egfr->dimerization Ligand Binding Induces ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway dimerization->ras_raf_mek_erk Activates pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt Activates proliferation Cell Proliferation, Survival, Metastasis ras_raf_mek_erk->proliferation pi3k_akt->proliferation

Caption: EGFR signaling pathway targeted by a Cy5.5-labeled antibody.

troubleshooting_logic problem Problem Observed low_dol Low Degree of Labeling (DOL) problem->low_dol high_dol High Degree of Labeling (DOL) problem->high_dol free_dye Free Dye in Final Product problem->free_dye cause1 Suboptimal pH or Amine-containing Buffer low_dol->cause1 cause2 Low Dye:Protein Ratio low_dol->cause2 cause3 High Dye:Protein Ratio high_dol->cause3 cause4 Inefficient SEC Purification free_dye->cause4 cause5 Column Overload free_dye->cause5 solution1 Optimize Buffer (pH 8.5-9.0, Amine-free) cause1->solution1 solution2 Increase Dye:Protein Ratio cause2->solution2 solution3 Decrease Dye:Protein Ratio cause3->solution3 solution4 Optimize SEC Column & Fraction Collection cause4->solution4 solution5 Reduce Sample Load Volume cause5->solution5

Caption: Troubleshooting guide for Cy5.5 labeled protein purification.

Conclusion

The purification of Cy5.5 labeled proteins by Size Exclusion Chromatography is a robust and reliable method for obtaining highly pure conjugates suitable for a wide range of research and development applications. Careful attention to the labeling conditions, selection of the appropriate SEC media, and accurate characterization of the final product are essential for generating high-quality reagents. The protocols and guidelines presented in this document provide a comprehensive framework for the successful purification and analysis of Cy5.5 labeled proteins.

References

Application Notes and Protocols for Tracking Nanoparticles in Cells using CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye ideal for tracking nanoparticles in cellular and in vivo imaging studies.[1] Its emission in the NIR spectrum minimizes background fluorescence from biological tissues, allowing for high sensitivity and deep tissue penetration.[1] The carboxylic acid group on the CY5.5 molecule can be activated to form covalent linkages with amine-functionalized nanoparticles, providing a stable fluorescent label for tracking their uptake, distribution, and fate within cells.[2][3]

Properties of this compound

The spectral and physical properties of this compound are crucial for designing and executing fluorescence-based experiments.

PropertyValueReference
Molecular FormulaC40H43ClN2O2[4]
Molecular Weight619.2 g/mol [4]
Excitation Maximum (Ex)~673-675 nm[2][5]
Emission Maximum (Em)~707-710 nm[5][6]
Extinction Coefficient209,000 cm-1 M-1[5]
Quantum Yield0.2[5]
SolubilitySoluble in organic solvents like DMSO and DMF[5][7]

Experimental Protocols

Nanoparticle Labeling with this compound

This protocol describes the covalent conjugation of CY5.5-COOH to amine-functionalized nanoparticles using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (-NH2 NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size exclusion chromatography column or dialysis membrane (with appropriate molecular weight cutoff) for purification

Protocol:

  • Activation of CY5.5-COOH:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 1-10 mg/mL).

    • In a separate light-protected tube, dissolve EDC and NHS (or Sulfo-NHS for aqueous reactions) in an appropriate buffer (e.g., MES buffer for EDC/NHS chemistry or PBS for Sulfo-NHS). A 2-5 fold molar excess of EDC/NHS over CY5.5-COOH is recommended.

    • Add the CY5.5-COOH solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4).

    • Add the activated CY5.5-NHS ester solution to the nanoparticle dispersion. The molar ratio of dye to nanoparticles should be optimized for the specific nanoparticle type and desired degree of labeling.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching and Purification:

    • Add a quenching buffer to the reaction mixture to quench any unreacted NHS ester. Incubate for 30 minutes.

    • Purify the CY5.5-labeled nanoparticles from unreacted dye and byproducts using size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm successful labeling by measuring the absorbance and fluorescence spectra of the purified nanoparticles.

    • Quantify the degree of labeling by measuring the absorbance of the dye and the concentration of the nanoparticles.

G cluster_activation Activation of CY5.5-COOH cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification A CY5.5-COOH in DMSO C Incubate 15-30 min A->C B EDC/NHS in Buffer B->C D Activated CY5.5-NHS Ester C->D F Incubate 2-4 hours D->F E Amine-functionalized Nanoparticles E->F G Labeled Nanoparticles F->G H Quench Reaction G->H I Purify (SEC or Dialysis) H->I J Purified CY5.5-NPs I->J

Workflow for labeling nanoparticles with CY5.5-COOH.

Cellular Uptake and Imaging of CY5.5-Labeled Nanoparticles

This protocol provides a general framework for studying the cellular uptake of CY5.5-labeled nanoparticles using fluorescence microscopy and flow cytometry.

Materials:

  • CY5.5-labeled nanoparticles (CY5.5-NPs)

  • Cell culture medium

  • Cells of interest (e.g., A549, HeLa, RAW 264.7)[8][9][10]

  • Multi-well plates or chamber slides for cell culture

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Lysosomal stain (e.g., LysoTracker Green) for colocalization studies[9]

  • Paraformaldehyde (PFA) for cell fixation

  • Fluorescence microscope with appropriate filter sets for CY5.5, DAPI, and other stains

  • Flow cytometer

Protocol:

  • Cell Seeding:

    • Seed cells in multi-well plates or chamber slides at a suitable density to achieve 60-80% confluency at the time of the experiment.

  • Incubation with Nanoparticles:

    • Remove the culture medium and replace it with fresh medium containing the desired concentration of CY5.5-NPs. A concentration range of 5 to 100 µg/mL is a common starting point.[11]

    • Incubate the cells with the nanoparticles for various time points (e.g., 30 min, 2h, 24h) at 37°C in a CO2 incubator.[9]

  • Washing and Staining (for Microscopy):

    • After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with PBS to remove non-internalized nanoparticles.

    • If performing colocalization studies, incubate with a lysosomal stain according to the manufacturer's protocol.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells with PBS and then stain the nuclei with DAPI for 5-10 minutes.

    • Wash again with PBS and mount the slides with an appropriate mounting medium.

  • Fluorescence Microscopy Imaging:

    • Image the cells using a fluorescence microscope. Use appropriate laser lines and emission filters for CY5.5 (e.g., Ex: 638 nm, Em: 662-737 nm), DAPI (Ex: ~358 nm, Em: ~461 nm), and the lysosomal stain.[10][12]

    • Acquire images from multiple fields of view for quantitative analysis.

  • Flow Cytometry Analysis:

    • After incubation and washing, detach the cells using trypsin or a cell scraper.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

    • Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity, which correlates with the amount of nanoparticle uptake.[8]

G cluster_cell_prep Cell Preparation cluster_microscopy Fluorescence Microscopy cluster_flow_cytometry Flow Cytometry A Seed Cells B Incubate with CY5.5-NPs A->B C Wash with PBS B->C D Fix and Stain (DAPI, etc.) C->D G Detach Cells C->G E Image Acquisition D->E F Qualitative & Quantitative Analysis E->F H Analyze on Flow Cytometer G->H I Quantitative Uptake Data H->I G NP CY5.5-NP Receptor Cell Surface Receptor NP->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis Membrane Plasma Membrane Cytoplasm Cytoplasm Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease Degradation Effect Therapeutic Effect DrugRelease->Effect

References

Application Notes and Protocols for Calculating the Degree of Labeling for Cy5.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of the degree of labeling (DOL) is a critical quality control step in the development and application of fluorescently labeled conjugates, such as antibodies and other proteins, for various assays in research and drug development. The DOL, representing the average number of dye molecules conjugated to a single protein molecule, significantly influences the conjugate's performance. Under-labeling can result in a weak signal and reduced sensitivity, while over-labeling may lead to fluorescence quenching and altered biological activity of the protein.[1][2][3]

This document provides a detailed guide for calculating the DOL of biomolecules conjugated with Cyanine5.5 (Cy5.5), a widely used near-infrared (NIR) fluorescent dye. Cy5.5 is favored for its high molar extinction coefficient and emission in a spectral region where background autofluorescence from biological samples is minimal. The protocol described herein utilizes a straightforward spectrophotometric method, which is accessible to most laboratories.

Principle of DOL Calculation

The degree of labeling is determined by measuring the absorbance of the purified conjugate at two key wavelengths using a UV-Vis spectrophotometer.[1][4][5] The Beer-Lambert law (A = εcl) forms the basis of this calculation, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

The two primary absorbance measurements are:

  • Amax: The absorbance at the maximum absorption wavelength of Cy5.5 (typically around 675-685 nm). This reading is used to determine the concentration of the Cy5.5 dye.

  • A280: The absorbance at 280 nm, which is the characteristic absorbance wavelength for most proteins due to the presence of aromatic amino acids (tryptophan and tyrosine).

A critical aspect of the calculation is to correct for the absorbance of the Cy5.5 dye at 280 nm, as this would otherwise lead to an overestimation of the protein concentration.[1][5] This is achieved by using a correction factor (CF280), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

Key Parameters and Data

For an accurate DOL calculation, the following parameters are essential. The values for Cy5.5 and a representative protein (Immunoglobulin G, IgG) are provided below.

ParameterSymbolValueSource
Molar Extinction Coefficient of Cy5.5εdye250,000 M-1cm-1[6][7][8]
Molar Extinction Coefficient of IgGεprotein210,000 M-1cm-1[1]
Correction Factor for Cy5.5 at 280 nmCF2800.101[6][9]
Absorbance Maximum of Cy5.5λmax~683 nm[6]

Experimental Protocols

Protein Labeling with Cy5.5 NHS Ester

This protocol provides a general guideline for labeling proteins with Cy5.5 NHS (N-hydroxysuccinimide) ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (e.g., IgG) at 2-10 mg/mL in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4).

  • Cy5.5 NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.3-9.3.[10][11][12]

  • Purification column (e.g., Sephadex G-25) or dialysis equipment.[11]

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the labeling reaction.[7][12]

  • Prepare Cy5.5 Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.[1][13]

  • Conjugation Reaction:

    • Calculate the required volume of the Cy5.5 stock solution to achieve the desired molar excess of dye to protein. Molar ratios of 5:1 to 20:1 are common starting points.[13]

    • Slowly add the calculated volume of the Cy5.5 stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[13] For some proteins, incubation overnight at 4°C may be beneficial.

Purification of the Cy5.5 Conjugate

It is crucial to remove any unconjugated Cy5.5 dye before spectrophotometric analysis, as its presence will lead to an inaccurate DOL determination.[2][3]

Procedure (using a spin column):

  • Equilibrate a desalting spin column (e.g., Sephadex G-25) with 1X PBS according to the manufacturer's instructions.

  • Apply the conjugation reaction mixture to the top of the resin bed.

  • Centrifuge the column to collect the purified conjugate. The labeled protein will elute, while the smaller, unconjugated dye molecules will be retained in the column matrix.

  • Collect the eluate containing the purified Cy5.5-protein conjugate. The conjugate should be visibly colored.

Spectrophotometric Measurement and DOL Calculation

Procedure:

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy5.5 (~683 nm, Amax).

    • Use the purification buffer (e.g., 1X PBS) as a blank.

    • If the absorbance reading at either wavelength is above 2.0, dilute the sample with a known volume of the purification buffer and re-measure. Remember to account for this dilution factor in the subsequent calculations.[2][3]

  • Calculate the Degree of Labeling (DOL): The following formulas are used to calculate the concentrations of the protein and the dye, and subsequently the DOL.

    • Concentration of the Dye (M):

    • Corrected Absorbance at 280 nm:

    • Concentration of the Protein (M):

    • Degree of Labeling (DOL):

Example Calculation

Scenario: An IgG antibody (εprotein = 210,000 M-1cm-1) is labeled with Cy5.5 (εdye = 250,000 M-1cm-1, CF280 = 0.101). The absorbance of the purified conjugate is measured in a cuvette with a 1 cm path length.

Measured Absorbance Values:

  • A280 = 0.85

  • Amax (at 683 nm) = 0.50

Calculations:

  • Concentration of Dye: Cdye = 0.50 / (250,000 M-1cm-1 * 1 cm) = 2.0 x 10-6 M

  • Corrected A280: Aprotein = 0.85 - (0.50 * 0.101) = 0.85 - 0.0505 = 0.7995

  • Concentration of Protein: Cprotein = 0.7995 / (210,000 M-1cm-1 * 1 cm) = 3.81 x 10-6 M

  • Degree of Labeling (DOL): DOL = (2.0 x 10-6 M) / (3.81 x 10-6 M) ≈ 5.25

Result: The DOL for this Cy5.5-IgG conjugate is approximately 5.25.

Visualizations

DOL_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer) conjugation Conjugation Reaction (Room Temperature, 1-2h) prep_protein->conjugation prep_dye Prepare Cy5.5 NHS Ester Stock Solution (DMSO/DMF) prep_dye->conjugation purification Purify Conjugate (e.g., Spin Column) conjugation->purification measurement Spectrophotometric Measurement (A280 and Amax) purification->measurement calculation Calculate DOL measurement->calculation

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

DOL_Calculation_Logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output Amax A_max (Absorbance at ~683 nm) C_dye Concentration of Dye (C_dye) Amax->C_dye A_prot Corrected Protein Absorbance (A_protein) Amax->A_prot A280 A_280 (Absorbance at 280 nm) A280->A_prot E_dye ε_dye (Molar Extinction Coeff. of Cy5.5) E_dye->C_dye E_prot ε_protein (Molar Extinction Coeff. of Protein) C_prot Concentration of Protein (C_protein) E_prot->C_prot CF280 CF_280 (Correction Factor) CF280->A_prot DOL Degree of Labeling (DOL) C_dye->DOL A_prot->C_prot C_prot->DOL

Caption: Logical relationship for the calculation of the Degree of Labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL (< 2) - Inefficient labeling reaction.- Increase the molar ratio of dye to protein. - Ensure the reaction buffer pH is optimal (8.3-9.3). - Confirm the absence of amine-containing substances in the protein solution. - Increase protein concentration.
High DOL (> 10) - Excessive dye used in the labeling reaction.- Reduce the molar ratio of dye to protein.
Inconsistent DOL between batches - Variability in reaction conditions.- Standardize all reaction parameters: protein concentration, dye-to-protein ratio, reaction time, and temperature.
Precipitation of conjugate - Over-labeling can decrease solubility.- Reduce the dye-to-protein molar ratio.

Conclusion

The accurate determination of the Degree of Labeling is essential for the reliable performance of Cy5.5-protein conjugates in research and diagnostic applications. The spectrophotometric method detailed in this application note provides a rapid and accessible means to characterize these conjugates. By carefully controlling the labeling and purification processes and applying the correct calculation parameters, researchers can ensure the quality and reproducibility of their fluorescently labeled biomolecules.

References

Application Notes and Protocols for Cy5.5 Labeling of Microplastics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The visualization and tracking of microplastics in various environmental and biological systems are critical for understanding their fate, transport, and toxicological effects. Fluorescent labeling of microplastics is a powerful technique that enables their detection and quantification using methods such as fluorescence microscopy and flow cytometry.[1][2][3][4] Cyanine5.5 (Cy5.5), a near-infrared fluorescent dye, is particularly advantageous for in vivo imaging due to its deep tissue penetration and minimal background autofluorescence.[5] This document provides a detailed protocol for the covalent labeling of microplastics with Cy5.5 using N-hydroxysuccinimide (NHS) ester chemistry. This method is suitable for microplastics with amine-functionalized surfaces. For microplastics lacking native amine groups (e.g., polystyrene, polyethylene), a surface amination step is required prior to labeling.

Data Presentation

For successful labeling, optimization of reaction parameters is crucial. The following table summarizes recommended starting conditions for fluorescent labeling of microplastics based on existing literature for similar dyes. These parameters should be optimized for specific microplastic types and sizes.

ParameterRecommended RangeNotes
Microplastic Concentration 1-10 mg/mLHigher concentrations can lead to aggregation.
Cy5.5-NHS Ester Concentration 10-100 µg/mLShould be optimized to achieve desired degree of labeling.
Reaction Buffer 0.1 M Sodium Bicarbonate or Borate BufferpH must be maintained between 8.3-8.5 for efficient NHS ester reaction.[6][7]
Reaction Temperature Room Temperature (20-25°C)Higher temperatures can increase reaction rate but may also increase hydrolysis of the NHS ester.
Incubation Time 1-4 hoursLonger incubation times may not significantly increase labeling and can lead to dye degradation.
Quenching Agent 1 M Tris-HCl or Glycine, pH 8.0Added to stop the reaction by consuming unreacted NHS esters.

Experimental Protocols

This section details the necessary steps for labeling amine-modified microplastics with Cy5.5-NHS ester.

Materials

  • Amine-modified microplastics (e.g., polystyrene, silica)

  • Cy5.5-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • 1 M Tris-HCl or Glycine (pH 8.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Rotator or shaker

  • Microcentrifuge

  • Spectrophotometer or fluorometer

Protocol

1. Preparation of Reagents

  • Cy5.5-NHS Ester Stock Solution: Dissolve Cy5.5-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.[8] This solution should be prepared fresh immediately before use and protected from light.

  • Reaction Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5 using 1 M NaOH or 1 M HCl.[8]

  • Quenching Solution: Prepare a 1 M solution of Tris-HCl or Glycine and adjust the pH to 8.0.

2. Microplastic Preparation

  • Weigh out the desired amount of amine-modified microplastics.

  • Wash the microplastics by suspending them in PBS, vortexing briefly, centrifuging, and removing the supernatant. Repeat this wash step twice to remove any storage buffers or contaminants.

  • Resuspend the washed microplastics in the 0.1 M sodium bicarbonate reaction buffer to achieve the desired concentration (e.g., 5 mg/mL).

3. Conjugation Reaction

  • To the microplastic suspension, add the freshly prepared Cy5.5-NHS ester stock solution. The final concentration of the dye should be optimized, but a starting point of a 10-20 fold molar excess relative to the estimated surface amine groups can be used.

  • Immediately after adding the dye, vortex the mixture gently to ensure uniform distribution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle mixing on a rotator or shaker. Protect the reaction from light by covering the tube with aluminum foil.

4. Quenching the Reaction

  • After the incubation period, add the quenching solution (1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM to stop the reaction.[6]

  • Incubate for an additional 15-30 minutes at room temperature with gentle mixing.

5. Purification of Labeled Microplastics

  • Centrifuge the suspension to pellet the labeled microplastics.

  • Carefully remove the supernatant containing unreacted dye and quenching agent.

  • Resuspend the microplastic pellet in PBS.

  • Repeat the centrifugation and resuspension steps at least three more times, or until the supernatant is clear and colorless, to ensure complete removal of any unbound dye.

  • After the final wash, resuspend the Cy5.5-labeled microplastics in a suitable buffer (e.g., PBS or DI water) for storage and further use.

6. Characterization (Optional but Recommended)

  • Fluorescence Confirmation: Confirm successful labeling by observing the microplastics under a fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation/Emission: ~675/694 nm).

  • Quantification of Labeling: The degree of labeling can be quantified by measuring the absorbance of the labeled microplastics at the maximum absorbance wavelength of Cy5.5 (~675 nm) and the protein absorbance at 280 nm if applicable, or by using a standard curve of the free dye.

Mandatory Visualization

The following diagram illustrates the experimental workflow for labeling amine-modified microplastics with Cy5.5-NHS ester.

experimental_workflow MP Amine-Modified Microplastics Mix Mixing & Incubation (1-2h, RT, Dark) MP->Mix Dye Cy5.5-NHS Ester in DMSO Dye->Mix Buffer Bicarbonate Buffer (pH 8.5) Buffer->Mix Quench Quenching (Tris/Glycine) Mix->Quench Wash Centrifugation & Washing (PBS) Quench->Wash Final Cy5.5-Labeled Microplastics Wash->Final Char Characterization (Microscopy/Spectroscopy) Final->Char

References

Troubleshooting & Optimization

how to improve CY5.5-COOH chloride labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of CY5.5 labeling experiments.

Important Note on CY5.5-COOH Chemistry

A common point of confusion is the reactivity of "CY5.5-COOH chloride". The CY5.5-COOH molecule, a carboxylic acid form of the dye, is not inherently reactive with primary amines (e.g., lysine residues on proteins).[1][2][3] To achieve labeling, the carboxylic acid group must first be activated. This is typically done using a two-step reaction with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more stable, amine-reactive NHS ester.[4][5]

Alternatively, for a more direct approach, you can use a pre-activated dye, such as CY5.5 NHS ester , which is ready to react with primary amines.[6][7][8] This guide will cover troubleshooting for both the two-step activation of CY5.5-COOH and the direct use of CY5.5 NHS ester.

Troubleshooting Guide

This section addresses specific issues you might encounter during your labeling experiments in a question-and-answer format.

Question 1: My labeling efficiency is consistently low. What are the most common causes?

Answer: Low labeling efficiency is a frequent issue that can stem from several factors. The most common culprits are related to reaction conditions, reagent quality, and buffer composition.

  • Suboptimal pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is 8.3-8.5.[9][10] At a lower pH, the amine groups are protonated and less reactive. At a higher pH, the NHS ester is prone to rapid hydrolysis, which deactivates the dye.[9][11]

  • Buffer Interference: Your reaction buffer must be free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for the dye, significantly reducing efficiency.[11][12] Use buffers like phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate.[9][11]

  • Reagent Quality and Storage: CY5.5 NHS ester is sensitive to moisture and light.[6] Improper storage can lead to hydrolysis and a loss of reactivity. Always allow the reagent to warm to room temperature before opening to prevent condensation, and store it desiccated at -20°C in the dark.[6][7] Similarly, EDC is highly hygroscopic and should be equilibrated to room temperature before opening.[4][13]

  • Low Protein Concentration: The labeling reaction is concentration-dependent. For efficient labeling, the recommended protein concentration is at least 2 mg/mL, with optimal results often seen at 10 mg/mL.[14]

Question 2: I see very little or no fluorescence from my labeled product, even though the labeling reaction should have worked. What could be the problem?

Answer: A lack of fluorescence does not always mean the labeling failed. A common cause is fluorescence quenching.

  • Self-Quenching: If too many dye molecules are attached to a single protein, they can interact with each other, leading to self-quenching and a decrease in the overall fluorescence signal.[15][16] This is a known issue for Cy5 and Cy5.5 dyes.[17][18] It is often counterproductive to label antibodies with more than three Cy5 molecules.[17][18] You may need to optimize the dye-to-protein molar ratio in your reaction to achieve a lower, but more brightly fluorescent, degree of labeling (DOL).

  • Environmental Effects: The local environment around the conjugated dye can also quench fluorescence. For example, conjugation near aromatic amino acids can sometimes reduce the signal.[15]

Question 3: My protein precipitated during the labeling reaction. Why did this happen and how can I prevent it?

Answer: Precipitation is often caused by changes in the protein's properties upon labeling or by the solvent used to dissolve the dye.

  • Hydrophobicity of the Dye: CY5.5 is a relatively hydrophobic molecule. Attaching multiple dye molecules can increase the overall hydrophobicity of your protein, leading to aggregation and precipitation. To solve this, try reducing the dye-to-protein molar ratio in your reaction.

  • Organic Solvent: Non-sulfonated CY5.5 NHS ester has low solubility in water and is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[6][9][19] Adding too much organic solvent (typically should be <10% of the final reaction volume) can denature and precipitate the protein. Ensure the dye solution is added slowly while vortexing the protein solution.

  • Protein Stability: Ensure your protein is stable in the chosen reaction buffer and at the working concentration before starting the labeling reaction.

Question 4: My labeled antibody has lost its ability to bind to its antigen. What went wrong?

Answer: This is a critical issue that usually points to the modification of essential amino acids in the antigen-binding site.

  • Modification of Key Lysine Residues: The amine-reactive NHS ester chemistry targets primary amines, which are abundant in lysine residues and at the N-terminus of the protein.[10][20] If lysine residues crucial for antigen recognition are labeled, the antibody's binding affinity can be reduced or completely lost.[15]

  • Solution: To mitigate this, you can try reducing the dye-to-protein molar ratio. A lower ratio will result in fewer modifications per antibody, statistically reducing the chance of labeling a critical residue in the binding site.[15]

Frequently Asked Questions (FAQs)

Q: What is the best buffer for CY5.5 NHS ester labeling? A: A buffer with a pH between 8.3 and 8.5 that is free of primary amines is ideal. 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are common choices.[9] Avoid Tris and glycine buffers.

Q: How should I prepare and store my CY5.5 NHS ester? A: Dissolve the dye in anhydrous DMSO or high-quality, amine-free DMF immediately before use.[6][9] For storage, solid dye should be kept at -20°C, desiccated, and protected from light.[6][7][8] Solutions in DMF can be stored for 1-2 months at -20°C, but freshly prepared solutions are always best.[9]

Q: What is the optimal dye:protein molar ratio? A: This needs to be determined empirically for each protein. A common starting point is a 10-fold molar excess of dye to protein.[21] However, for antibodies and Cy5.5, optimal fluorescence is often achieved with a final dye-to-protein ratio of 2-5 to avoid self-quenching.[18]

Q: How do I stop the labeling reaction? A: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine, to a final concentration of 10-50 mM.[11][22] This will react with any remaining excess NHS ester.

Q: How do I remove unreacted dye after the reaction? A: Unreacted dye can be removed by size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration. These methods separate the large, labeled protein from the small, unconjugated dye molecules.[15]

Data Presentation: Key Reaction Parameters

The tables below summarize critical quantitative data for optimizing your labeling reaction.

Table 1: Recommended Reaction Conditions for Amine Labeling

ParameterCY5.5 NHS Ester LabelingCY5.5-COOH + EDC/NHS Activation
Optimal pH 8.3 - 8.5[9][10][14]Activation Step: 4.5 - 6.0[5][22] Conjugation Step: 7.2 - 8.5[11][22]
Recommended Buffer 0.1 M Sodium Bicarbonate, PBSActivation: 0.1 M MES[4][22] Conjugation: PBS[4]
Reaction Temperature 4°C to Room Temperature[11][12]Room Temperature[4][22]
Reaction Time 30 minutes to overnight[12][19]Activation: 15 minutes[4][22] Conjugation: 2 hours[4][22]

Table 2: Molar Ratios for Labeling Reactions

ReactantRecommended Molar Ratio (vs. Protein/Molecule)Purpose
CY5.5 NHS Ester 5:1 to 20:1Starting point for optimization. Higher ratios increase labeling but risk quenching/precipitation.
EDC 2 mM (final concentration)Activates carboxyl groups.[13][22]
NHS / sulfo-NHS 5 mM (final concentration)Stabilizes the EDC-activated intermediate.[13][22]
Experimental Protocols
Protocol 1: Two-Step Labeling via Activation of CY5.5-COOH

This protocol first activates the carboxylic acid on the dye using EDC and NHS, then adds the amine-containing target protein for conjugation.

Materials:

  • CY5.5-COOH

  • EDC (FW: 191.7)

  • Sulfo-NHS (FW: 217.14)

  • Activation Buffer: 0.1 M MES, pH 6.0[22]

  • Conjugation Buffer: PBS, pH 7.4[4]

  • Target protein in Conjugation Buffer

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Equilibrate Reagents: Allow EDC and Sulfo-NHS vials to warm to room temperature before opening.

  • Prepare Dye Solution: Dissolve CY5.5-COOH in anhydrous DMSO to a stock concentration of 10 mM.

  • Activation:

    • In a microfuge tube, combine 10 µL of 10 mM CY5.5-COOH with 80 µL of Activation Buffer.

    • Prepare a fresh solution of 100 mM EDC and 250 mM Sulfo-NHS in Activation Buffer.

    • Add 10 µL of this EDC/Sulfo-NHS mix to the dye solution (final concentrations will be 10 mM EDC and 25 mM Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the 100 µL of activated CY5.5-NHS ester solution to your protein solution (e.g., 1 mL of a 2 mg/mL protein solution).

    • The pH of the final mixture should be between 7.2 and 8.5. If necessary, adjust with 0.1 M sodium bicarbonate.

    • Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching: Add Quenching Solution to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Direct Labeling with CY5.5 NHS Ester

This is a simpler, one-step protocol for use with pre-activated dye.

Materials:

  • CY5.5 NHS Ester

  • Anhydrous DMSO or DMF

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[9]

  • Target protein in Labeling Buffer (concentration > 2 mg/mL)[14]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Prepare Protein: Ensure your protein is in the correct amine-free Labeling Buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock: Immediately before use, dissolve the CY5.5 NHS ester in anhydrous DMSO to create a 10 mM stock solution.[21]

  • Labeling Reaction:

    • Calculate the volume of dye stock needed for your desired dye:protein molar ratio (e.g., 10:1).

    • Add the calculated volume of dye stock to the protein solution slowly while gently vortexing. The final DMSO concentration should not exceed 10%.

    • Incubate for 60 minutes at room temperature, protected from light.[21] For sensitive proteins, the reaction can be performed for 2 hours at 4°C.

  • Quenching: Add Quenching Solution to a final concentration of 20-50 mM Tris and incubate for 15 minutes.

  • Purification: Purify the labeled protein using a desalting column equilibrated with your desired storage buffer.

Visualizations

G cluster_0 Step 1: Activation of CY5.5-COOH cluster_1 Step 2: Conjugation to Protein COOH CY5.5-COOH Intermediate O-acylisourea Intermediate (unstable) COOH->Intermediate + EDC EDC EDC->Intermediate NHSEster CY5.5 NHS Ester (amine-reactive) Intermediate->NHSEster + NHS Sulfo-NHS NHS->NHSEster Conjugate Labeled Protein (Stable Amide Bond) NHSEster->Conjugate + Protein Protein-NH2 Protein->Conjugate

Caption: Workflow for the two-step activation and conjugation of CY5.5-COOH.

G start Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) react Combine and Incubate (1 hr, RT, dark) start->react prep_dye Dissolve CY5.5 NHS Ester in DMSO/DMF prep_dye->react quench Quench Reaction (e.g., Tris buffer) react->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify end Store Labeled Protein purify->end

Caption: Experimental workflow for direct labeling with CY5.5 NHS ester.

References

Technical Support Center: Preventing Photobleaching of Cy5.5 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cy5.5 photobleaching during live-cell imaging experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with Cy5.5 photobleaching in your live-cell imaging experiments.

Question: My Cy5.5 signal is bleaching rapidly, even with short exposure times. What can I do?

Answer:

Rapid photobleaching of Cy5.5 can be caused by several factors. Here's a step-by-step approach to troubleshoot this issue:

  • Optimize Imaging Parameters:

    • Reduce Excitation Light Intensity: Use the lowest laser power that provides a detectable signal. The relationship between laser power and photobleaching is often non-linear, so even a small reduction can have a significant impact.[1][2]

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.[1]

    • Increase Time Intervals: For time-lapse imaging, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.[1]

    • Use Neutral Density Filters: These filters can be used to attenuate the excitation light before it reaches your sample.[1]

  • Incorporate Antifade Reagents: If you are not already using an antifade reagent, this is a critical step. For live-cell imaging, it is essential to use reagents specifically designed for this purpose, as traditional antifade mounting media for fixed cells are often toxic.[1] Popular choices include:

    • ProLong™ Live Antifade Reagent: Based on Oxyrase™ antioxidant technology, it helps to remove reactive oxygen species.[1]

    • VectaCell™ Trolox™ Antifade Reagent: A cell-permeable antioxidant that reduces phototoxicity and photobleaching.[1]

    • OxyFluor™: An enzyme-based formulation that removes oxygen and free radicals.[1]

  • Optimize Your Imaging Buffer:

    • Maintain Optimal pH: The photostability of cyanine dyes like Cy5.5 can be pH-dependent. Ensure your imaging medium is buffered to a physiological pH, typically around 7.4.[3]

    • Consider Commercial Imaging Media: Specially formulated live-cell imaging media can help maintain cell health and reduce background fluorescence.

  • Consider the Cellular Environment:

    • Cell Health: Unhealthy or stressed cells can be more susceptible to phototoxicity and may contribute to a challenging imaging environment. Ensure your cells are healthy before starting the experiment.

    • Oxygen Levels: While oxygen is necessary for cell viability, it is also a key contributor to photobleaching through the formation of reactive oxygen species (ROS).[4] Some antifade reagents work by reducing oxygen levels.

Question: I'm using an antifade reagent, but my Cy5.5 signal is still weak and the background is high. What should I do?

Answer:

A weak signal-to-noise ratio can be due to factors other than just photobleaching. Here are some troubleshooting steps:

  • Optimize Labeling:

    • Dye-to-Protein Ratio: Over-labeling your protein of interest with Cy5.5 can lead to self-quenching, where the fluorescence of adjacent dye molecules is reduced. Perform a titration experiment to determine the optimal labeling ratio.[3]

    • Purification: Ensure that all unbound Cy5.5 dye is removed after labeling, as this can contribute to high background. Use appropriate purification methods like size-exclusion chromatography or dialysis.[3]

  • Improve Imaging Setup:

    • Use High-Quality Optics: Ensure your objective and filters are clean and appropriate for Cy5.5 imaging.

    • Optimize Detector Settings: Adjust the gain and offset of your detector (e.g., PMT or camera) to enhance the signal without amplifying the background noise excessively.[3]

    • Use Appropriate Emission Filters: A high-quality, narrow bandpass emission filter specific for Cy5.5 will help to block out-of-band light and reduce background.[3]

  • Address Autofluorescence:

    • Cellular Autofluorescence: Some cell types have higher levels of endogenous fluorescence. You can try to reduce this by using a phenol red-free imaging medium.

    • Media Components: Some components in standard cell culture media can be autofluorescent. Consider using an imaging-specific, low-fluorescence medium.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Cy5.5?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Cy5.5, upon exposure to excitation light.[1][2] When a Cy5.5 molecule is excited, it can enter a long-lived, highly reactive triplet state. In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS) that can chemically modify the fluorophore, rendering it non-fluorescent.[4][5] This leads to a decrease in the fluorescence signal over time, which can limit the duration of live-cell imaging experiments and affect the quantification of fluorescence intensity.

Q2: Are there more photostable alternatives to Cy5.5?

A2: Yes, several alternative dyes in the same spectral region offer improved photostability compared to Cy5.5.[3] These include:

  • Alexa Fluor 647: Known for its enhanced brightness and photostability.[3]

  • iFluor® 647: Has spectral properties nearly identical to Cy5 but with significantly higher photostability and stronger fluorescence that is pH-independent.[6]

  • DyLight 650: Generally reported to have superior photostability compared to Cy5.[7]

  • Alexa Fluor 680: Spectrally similar to Cy5.5 and a good alternative.[8]

Q3: How do antifade reagents for live-cell imaging work?

A3: Antifade reagents for live-cell imaging primarily work by reducing the generation of reactive oxygen species (ROS) that cause photobleaching.[1] They achieve this through several mechanisms:

  • Oxygen Scavenging: Some reagents, like those based on Oxyrase™ technology, enzymatically remove dissolved oxygen from the imaging medium, thereby preventing the formation of ROS.[1]

  • Antioxidant Activity: Reagents like Trolox, a vitamin E analog, are potent antioxidants that can directly quench ROS as they are formed.[1]

Q4: Can I use antifade mounting media for fixed cells in my live-cell experiments?

A4: No, it is not recommended to use antifade mounting media designed for fixed cells in live-cell imaging.[1] These reagents often contain components like glycerol and other chemicals that are not compatible with living cells and can be cytotoxic.[4] Always use antifade reagents that are specifically formulated and tested for live-cell applications.

Q5: What is the optimal pH for Cy5.5 photostability?

A5: The photostability of cyanine dyes can be influenced by the local chemical environment, including pH. For Cy5, maintaining a slightly basic pH of around 7.5 in the imaging buffer is recommended, as acidic environments can decrease its photostability.[3] It is crucial to use a well-buffered imaging medium to maintain a stable physiological pH throughout your experiment.

Quantitative Data on Antifade Reagent Performance

While direct quantitative comparisons of all antifade reagents for Cy5.5 in live cells are limited in the literature, the following table summarizes available data and qualitative observations.

Antifade ReagentMechanism of ActionReported PerformanceCell ViabilityReference
ProLong™ Live Oxygen Scavenging (Oxyrase™ technology)After 120 exposures, samples treated with a similar technology (OxyFluor™) were over 20% brighter than untreated cells.[1]Little to no measurable effect on cell vitality or proliferation for at least 48 hours.[1][1]
VectaCell™ Trolox™ Antioxidant (Vitamin E analog)Efficiently prevents the formation of various reactive oxygen species.[9][10][11][12]Shown to have a cytoprotective effect and low cytotoxicity in various cell lines.[1][1]
OxyFluor™ Oxygen and Free Radical ScavengingAfter 120 exposures, treated cells are more than 20% brighter than untreated cells.[1]Minimal effects on cellular viability and proliferation.[1][1]

More Photostable Alternatives to Cy5.5

Alternative DyeExcitation Max (nm)Emission Max (nm)Key AdvantagesReference
Alexa Fluor 647 ~650~668Higher photostability and brightness compared to Cy5.[3]
iFluor® 647 ~650~670Significantly more photostable and brighter than Cy5; pH-insensitive.[6]
DyLight 650 ~652~672Generally more photostable than Cy5.[7]
Alexa Fluor 680 ~679~702Spectrally similar to Cy5.5 with good photostability.[8]

Experimental Protocols

Protocol 1: Using VectaCell™ Trolox™ Antifade Reagent

This protocol provides a general guideline for using VectaCell™ Trolox™ to reduce Cy5.5 photobleaching in live-cell imaging.

Materials:

  • Live cells labeled with Cy5.5

  • Complete cell culture medium or a suitable imaging buffer

  • VectaCell™ Trolox™ Antifade Reagent (100 mM stock solution in ethanol)

  • Live-cell imaging microscope with appropriate filters for Cy5.5

Procedure:

  • Prepare Trolox Working Solution: Dilute the 100 mM VectaCell™ Trolox™ stock solution into your pre-warmed complete culture medium or imaging buffer to a final concentration of 0.1 mM to 1 mM.[9][10][11][12]

    • Note: The optimal concentration will depend on your cell type and their sensitivity to hypoxia. It is recommended to perform a titration to determine the ideal concentration for your experiment.

  • Prepare Cells for Imaging: Grow your Cy5.5-labeled cells on a suitable imaging dish or slide.

  • Incubate with Trolox: Just before imaging, replace the existing medium with the freshly prepared Trolox-containing medium.

  • Equilibrate: Incubate the cells for at least 15 minutes at 37°C and 5% CO₂ to allow the Trolox to permeate the cells.

  • Image Cells: Proceed with your live-cell imaging experiment. Minimize light exposure by using the lowest possible laser power and shortest exposure times.

  • Controls: It is important to include appropriate controls, such as cells imaged in medium without Trolox, to assess the effectiveness of the antifade reagent. For cells sensitive to ethanol, a vehicle control should also be included.[9][10][11][12]

Protocol 2: Quantifying the Photobleaching Rate of Cy5.5

This protocol describes a method to quantify the rate of Cy5.5 photobleaching in your live-cell imaging setup. This can be useful for comparing the effectiveness of different antifade reagents or imaging conditions.

Materials:

  • Live cells labeled with Cy5.5 on an imaging dish

  • Live-cell imaging microscope with time-lapse capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Microscope Setup:

    • Use a laser line appropriate for Cy5.5 excitation (e.g., 633 nm or 647 nm).

    • Set the laser power to a constant and relevant level for your experiments.

    • Choose an appropriate emission filter for Cy5.5.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view.

    • Use a constant exposure time and frame rate throughout the acquisition.

  • Data Analysis:

    • Open the image sequence in your image analysis software.

    • Select a region of interest (ROI) containing the Cy5.5-labeled structures. Select a background ROI in an area with no cells.

    • Measure the mean fluorescence intensity of the ROI and the background ROI for each frame in the time series.

    • Correct the fluorescence intensity for each frame by subtracting the mean background intensity.

    • Normalize the corrected fluorescence intensity of each frame to the intensity of the first frame (time zero).

    • Plot the normalized fluorescence intensity as a function of time or image number.

    • The resulting curve represents the photobleaching rate of Cy5.5 under your specific experimental conditions. You can fit this curve to an exponential decay function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).[3]

Visualizations

Photobleaching_Pathway Cy5_5_Ground Cy5.5 (Ground State) Cy5_5_Singlet Cy5.5 (Excited Singlet State) Cy5_5_Ground->Cy5_5_Singlet Absorption Bleached_Cy5_5 Photobleached Cy5.5 (Non-fluorescent) Cy5_5_Ground->Bleached_Cy5_5 Oxidation by ROS Excitation Excitation Light (e.g., 650 nm) Cy5_5_Singlet->Cy5_5_Ground Fluorescence Fluorescence Fluorescence Emission (~694 nm) ISC Intersystem Crossing (ISC) Cy5_5_Singlet->ISC Cy5_5_Triplet Cy5.5 (Excited Triplet State) ISC->Cy5_5_Triplet Oxygen Molecular Oxygen (O2) Cy5_5_Triplet->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.5.

Troubleshooting_Workflow Start Start: Rapid Cy5.5 Photobleaching Optimize_Imaging Optimize Imaging Parameters? (Lower Laser, Shorter Exposure) Start->Optimize_Imaging Use_Antifade Use Live-Cell Antifade Reagent? Optimize_Imaging->Use_Antifade No Optimize_Imaging->Use_Antifade Yes Check_Buffer Optimize Imaging Buffer? (pH, Low Fluorescence) Use_Antifade->Check_Buffer No Use_Antifade->Check_Buffer Yes Check_Labeling Review Labeling Protocol? (Dye Ratio, Purification) Check_Buffer->Check_Labeling No Check_Buffer->Check_Labeling Yes Consider_Alternative Consider More Photostable Dye (e.g., Alexa Fluor 647)? Check_Labeling->Consider_Alternative No Check_Labeling->Consider_Alternative Yes Resolved Issue Resolved Consider_Alternative->Resolved Yes

Caption: A logical workflow for troubleshooting Cy5.5 photobleaching issues.

Experimental_Workflow Cell_Culture 1. Culture and Label Cells with Cy5.5 Prepare_Antifade 2. Prepare Imaging Medium with Antifade Reagent Cell_Culture->Prepare_Antifade Incubate 3. Incubate Cells with Antifade Medium Prepare_Antifade->Incubate Setup_Microscope 4. Set Up Microscope (Low Laser, Short Exposure) Incubate->Setup_Microscope Image_Acquisition 5. Acquire Time-Lapse Images Setup_Microscope->Image_Acquisition Data_Analysis 6. Analyze Data (Quantify Photobleaching) Image_Acquisition->Data_Analysis

Caption: Experimental workflow for live-cell imaging with Cy5.5 and an antifade reagent.

References

troubleshooting poor signal-to-noise ratio with CY5.5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal-to-noise ratio (SNR) when using CY5.5 fluorescent dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a poor signal-to-noise ratio (SNR) with CY5.5?

A poor SNR with CY5.5 typically stems from two main issues: high background fluorescence or a weak specific signal. High background can be caused by sample autofluorescence, non-specific binding of the CY5.5 conjugate, or issues with the experimental protocol such as inadequate washing.[1][2] A weak signal may result from low expression of the target molecule, photobleaching of the dye, an inappropriate degree of labeling (DOL), or suboptimal instrument settings.[2][3]

Q2: How can I determine the source of the high background in my CY5.5 experiment?

To identify the source of high background, it is crucial to use proper controls.[4] An unstained sample will reveal the level of autofluorescence, while a sample stained only with the secondary antibody can identify non-specific binding of the secondary antibody.[5] Comparing different blocking agents can also help determine the effectiveness of your blocking step.

Q3: My CY5.5 signal is bright initially but fades quickly during imaging. What is happening and how can I prevent it?

This rapid signal loss is likely due to photobleaching, the light-induced degradation of the fluorophore.[1] To minimize photobleaching, reduce the exposure time and laser power during image acquisition.[1] The use of an antifade mounting medium is highly recommended to protect the dye from photobleaching.[2] For demanding applications, consider using more photostable alternatives that are spectrally similar to CY5.5.[6]

Q4: Can the local environment affect CY5.5 fluorescence?

Yes, the microenvironment surrounding the CY5.5 molecule can influence its fluorescence. While CY5.5 is relatively stable across a broad pH range (pH 4-10), extreme pH conditions can degrade the dye.[7] Dye aggregation, which can occur at high labeling densities or in aqueous solutions, can lead to self-quenching and a decrease in fluorescence intensity.[8][9] The choice of mounting medium can also impact signal brightness.[1]

Troubleshooting Guides

High Background Fluorescence

High background fluorescence can mask your specific signal, leading to a poor signal-to-noise ratio. Below are common causes and their solutions.

Issue: Non-specific Staining

  • Cause: The CY5.5-conjugated antibody or dye is binding to unintended targets. This can be due to hydrophobic interactions, ionic interactions, or Fc receptor binding.[4]

  • Solution:

    • Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that provides a strong specific signal with minimal background.[2][4]

    • Improve Blocking: Use an effective blocking buffer, such as 1-5% Bovine Serum Albumin (BSA) or serum from the host species of the secondary antibody, to block non-specific binding sites.[2][4]

    • Increase Washing: Extend the duration and/or number of wash steps to thoroughly remove unbound antibodies. Adding a mild detergent like Tween-20 to the wash buffer can also help.[1][2]

Issue: Autofluorescence

  • Cause: Biological samples can have endogenous fluorescence from molecules like collagen, elastin, and mitochondria.[4] Aldehyde-based fixatives like formaldehyde can also induce autofluorescence.[4]

  • Solution:

    • Use a Quenching Agent: Treat fixed samples with an autofluorescence quenching agent like sodium borohydride (1 mg/mL in PBS).[1]

    • Optimize Fixation: Use the lowest effective concentration of fixative and the shortest possible fixation time.[4]

    • Choose the Right Fluorophore: CY5.5, being a far-red dye, is generally less susceptible to autofluorescence compared to dyes that excite at shorter wavelengths.[10]

Weak or No Specific Signal

A weak or absent signal can make it difficult to distinguish your target from the background noise.

Issue: Low Target Expression

  • Cause: The target molecule is not abundant in the sample.

  • Solution:

    • Verify Target Expression: Confirm the presence of your target protein using a validated method like Western blotting or by including a positive control cell line or tissue.[2]

Issue: Suboptimal Degree of Labeling (DOL)

  • Cause: The number of CY5.5 molecules per antibody (DOL) is crucial. Too few molecules result in a dim signal, while too many can cause quenching and reduced brightness.[2][3]

  • Solution:

    • Optimize Conjugation: Aim for an optimal DOL, which is typically between 3 and 7 for antibodies.[2] It is recommended to perform labeling reactions with different molar ratios of dye to protein to find the best balance.[3]

Issue: Environmental Factors

  • Cause: CY5.5 is sensitive to environmental factors, particularly ozone, which can rapidly degrade the dye.[1]

  • Solution:

    • Control the Environment: If possible, work in an ozone-free environment or ensure good laboratory ventilation, especially during the final steps of the experiment and slide scanning.[1]

Data Presentation

Table 1: Troubleshooting Summary for Poor Signal-to-Noise Ratio with CY5.5

Problem Potential Cause Recommended Solution
High Background Excessive antibody concentrationTitrate primary and secondary antibodies.[2][4]
Inadequate washingIncrease the number and duration of wash steps; add detergent to wash buffer.[1][2]
Insufficient blockingUse an appropriate blocking agent (e.g., BSA, serum).[2][4]
Sample autofluorescenceUse a quenching agent (e.g., sodium borohydride); optimize fixation.[1][4]
Non-specific dye bindingEnsure removal of free, unconjugated dye from the conjugate.[2]
Weak/No Signal Low target expressionVerify target expression with a positive control or another method.[2]
PhotobleachingUse an antifade mounting medium; minimize light exposure.[1][2]
Suboptimal Degree of Labeling (DOL)Optimize the dye-to-protein ratio during conjugation (typically 3-7 for antibodies).[2][3]
Ozone degradationWork in an ozone-controlled environment.[1]
Incorrect instrument settingsUse the correct excitation (e.g., 633 or 647 nm laser) and emission filters (e.g., 660/20 bandpass).[2]

Experimental Protocols

Protocol for Immunofluorescence Staining with CY5.5 Conjugates

This is a general guideline and may require optimization for your specific sample and target.

  • Sample Preparation:

    • For adherent cells, grow on sterile coverslips.

    • For suspension cells, cytospin or adhere to coated slides.

    • Wash cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

    • Wash three times with PBS for 5 minutes each.[1]

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[1]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[4]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate for 1 hour at room temperature or overnight at 4°C.[1]

  • Washing:

    • Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.[1]

  • Secondary Antibody Incubation:

    • Dilute the CY5.5-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Note: It is crucial to protect the CY5.5 conjugate from light from this point forward.

  • Final Washes:

    • Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[1]

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

Protocol for Determining the Degree of Labeling (DOL)

The DOL is calculated by measuring the absorbance of the purified CY5.5-protein conjugate at 280 nm (for the protein) and ~650 nm (for CY5.5).

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~650 nm (Amax) using a spectrophotometer.

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for CY5.5).

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / εdye

    • Where:

      • εdye is the molar extinction coefficient of CY5.5 at its λmax (~250,000 cm-1M-1).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Troubleshooting_Workflow start Start: Poor Signal-to-Noise Ratio high_bg High Background? start->high_bg weak_signal Weak Signal? high_bg->weak_signal No check_autofluorescence 1. Check Autofluorescence (Unstained Control) high_bg->check_autofluorescence Yes check_target_expression 1. Verify Target Expression (Positive Control) weak_signal->check_target_expression Yes autofluorescence_present Autofluorescence Present? check_autofluorescence->autofluorescence_present use_quencher Use Quenching Agent (e.g., Sodium Borohydride) autofluorescence_present->use_quencher Yes check_nonspecific_binding 2. Check Non-Specific Binding (Secondary Ab Only Control) autofluorescence_present->check_nonspecific_binding No end SNR Improved use_quencher->end nonspecific_binding_present Non-Specific Binding? check_nonspecific_binding->nonspecific_binding_present nonspecific_binding_present->weak_signal No optimize_blocking_washing Optimize Blocking & Washing Titrate Antibody Concentration nonspecific_binding_present->optimize_blocking_washing Yes optimize_blocking_washing->end target_expression_ok Target Expressed? check_target_expression->target_expression_ok check_dol 2. Check Degree of Labeling (DOL) target_expression_ok->check_dol Yes target_expression_ok->end No, Low/No Expression dol_optimal DOL Optimal (3-7)? check_dol->dol_optimal optimize_conjugation Optimize Conjugation Protocol dol_optimal->optimize_conjugation No check_photostability 3. Check for Photobleaching/Ozone dol_optimal->check_photostability Yes optimize_conjugation->end photostability_issue Signal Fades Rapidly? check_photostability->photostability_issue use_antifade Use Antifade Reagent Control Environment photostability_issue->use_antifade Yes check_instrument_settings 4. Check Instrument Settings photostability_issue->check_instrument_settings No use_antifade->end instrument_settings_ok Correct Filters/Lasers? check_instrument_settings->instrument_settings_ok optimize_settings Optimize Instrument Settings instrument_settings_ok->optimize_settings No instrument_settings_ok->end Yes optimize_settings->end

Caption: Troubleshooting workflow for poor signal-to-noise ratio with CY5.5.

Signal_Noise_Relationship cluster_signal Desired Signal (CY5.5) cluster_noise Noise Sources signal Specific CY5.5 Fluorescence snr Signal-to-Noise Ratio (SNR) signal->snr Increases target Target Molecule Expression target->signal dol Optimal Degree of Labeling (DOL) dol->signal photostability Photostability photostability->signal noise Background Fluorescence noise->snr Decreases autofluorescence Autofluorescence autofluorescence->noise nonspecific_binding Non-specific Binding nonspecific_binding->noise unbound_dye Unbound Dye unbound_dye->noise

References

how to prevent CY5.5 dye aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5.5 dye. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent CY5.5 dye aggregation in solution, ensuring optimal performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CY5.5 dye aggregation?

A1: CY5.5 dye aggregation is a phenomenon where individual dye molecules in a solution associate to form dimers or higher-order clusters. This self-association is primarily driven by strong intermolecular van der Waals-like attractive forces between the dye molecules. Aggregation can significantly alter the photophysical properties of the dye, often leading to fluorescence quenching and shifts in the absorption spectrum.

Q2: What are the different types of CY5.5 aggregates?

A2: CY5.5 dye can form two primary types of aggregates:

  • H-aggregates: These are formed by a parallel, "face-to-face" stacking of dye molecules. They are characterized by a blue-shifted (hypsochromic) absorption spectrum compared to the monomeric dye and are typically non-fluorescent or weakly fluorescent.

  • J-aggregates: These are formed by a "head-to-tail" arrangement of dye molecules. They exhibit a red-shifted (bathochromic) and narrow absorption band and are often fluorescent.

Q3: What causes CY5.5 dye to aggregate in solution?

A3: Several factors can induce or promote CY5.5 dye aggregation:

  • High Dye Concentration: Increased dye concentration brings molecules into closer proximity, favoring aggregation.

  • Aqueous Solutions: CY5.5, especially non-sulfonated forms, has limited solubility in water, which promotes aggregation to minimize contact with the aqueous environment.[1]

  • High Ionic Strength: The presence of salts can screen the electrostatic repulsion between dye molecules, facilitating aggregation.[2][3]

  • pH: While CY5.5 is relatively stable over a broad pH range, extreme pH values can influence its aggregation state.[4]

  • Low Temperature: Lower temperatures can sometimes favor the formation of aggregates.

  • Conjugation to Macromolecules: Inhomogeneous labeling of macromolecules like proteins or DNA can create localized high concentrations of the dye, leading to aggregation.[5]

Q4: How can I detect if my CY5.5 dye is aggregated?

A4: Aggregation of CY5.5 can be detected by monitoring its UV-Vis absorption spectrum. A key indicator of H-aggregation is the appearance of a new, blue-shifted absorption band or a shoulder on the main absorption peak. For instance, the monomeric form of a CY5 dye might have an absorption maximum around 675 nm, while its H-aggregate could show a peak or shoulder around 600 nm.

Troubleshooting Guide: CY5.5 Aggregation Issues

This guide will help you diagnose and resolve common issues related to CY5.5 dye aggregation during your experiments.

Observed Problem Potential Cause Recommended Solution
Low or no fluorescence signal H-aggregation: H-aggregates of CY5.5 are typically non-fluorescent, leading to signal quenching.1. Reduce Dye Concentration: Dilute your sample to a lower concentration. 2. Use an Organic Co-solvent: Add a small percentage (5-20%) of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to your aqueous buffer to improve dye solubility and disrupt aggregates.[] 3. Use a Sulfonated CY5.5: Switch to a water-soluble, sulfonated version of CY5.5, which is less prone to aggregation in aqueous buffers.[] 4. Check and Adjust pH: Ensure the pH of your solution is within the optimal range for CY5.5 (typically pH 4-10).[4]
Unexpected shift in absorption spectrum to shorter wavelengths (blue-shift) Formation of H-aggregates: The appearance of a peak or shoulder at a shorter wavelength is a characteristic sign of H-aggregation.1. Follow the solutions for low fluorescence signal. 2. Monitor with UV-Vis Spectroscopy: Confirm the presence of an aggregate peak and test the effect of different solvents or additives on the spectrum.
Precipitation of the dye from solution Low Solubility and Aggregation: The dye is coming out of solution due to its low solubility in the chosen solvent system, which is often a result of extensive aggregation.1. Change the Solvent System: Increase the proportion of organic co-solvent (DMSO or DMF). For labeling reactions, dissolve the dye in 100% DMSO or DMF first before adding it to the aqueous reaction buffer.[] 2. Sonication: Briefly sonicate the solution to help break up aggregates and re-dissolve the dye. 3. Switch to a Sulfonated Dye: Use a more water-soluble form of CY5.5.[]
Inconsistent or non-reproducible experimental results Variable Aggregation States: The degree of aggregation may be varying between experiments, leading to inconsistent fluorescence and absorption properties.1. Standardize Solution Preparation: Prepare fresh dye solutions for each experiment and follow a consistent protocol for dissolution and handling. 2. Control Environmental Factors: Maintain a consistent temperature and pH for all experiments. 3. Verify Dye Quality: Ensure the dye has been stored correctly (at -20°C, protected from light and moisture) to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of a Monomeric CY5.5 Stock Solution

This protocol describes how to dissolve non-sulfonated CY5.5 dye to minimize aggregation.

Materials:

  • CY5.5, non-sulfonated (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of lyophilized CY5.5 dye to warm to room temperature before opening to prevent moisture condensation.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for at least 2 minutes to ensure the dye is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring CY5.5 Aggregation using UV-Vis Spectroscopy

This protocol provides a method to assess the aggregation state of a CY5.5 solution.

Materials:

  • CY5.5 solution to be tested

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Appropriate buffer or solvent for dilution

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up.

  • Set the wavelength range to scan from 500 nm to 750 nm.

  • Use the same buffer or solvent your dye is in as a blank to zero the spectrophotometer.

  • Dilute your CY5.5 solution to a concentration that gives a maximum absorbance between 0.1 and 1.0.

  • Measure the absorption spectrum of your CY5.5 sample.

  • Analysis:

    • Monomer: A single, sharp absorption peak around 675 nm is indicative of the monomeric form.

    • H-aggregate: The presence of a shoulder or a distinct peak at a shorter wavelength (e.g., ~600 nm) in addition to the monomer peak suggests the formation of H-aggregates.

    • J-aggregate: A narrow, red-shifted peak (e.g., >680 nm) would indicate the presence of J-aggregates.

Quantitative Data Summary

Table 1: Influence of Solvent on CY5.5 Aggregation (Illustrative Data)

Solvent SystemObservationInterpretation
100% Aqueous Buffer (e.g., PBS)Significant shoulder peak at ~600 nm, reduced absorbance at ~675 nm.High degree of H-aggregation.
90% Aqueous Buffer + 10% DMSOReduced shoulder peak at ~600 nm, increased absorbance at ~675 nm.Partial disruption of H-aggregates.
50% Aqueous Buffer + 50% DMSONo significant shoulder peak at ~600 nm, sharp peak at ~675 nm.Predominantly monomeric dye.
100% DMSO or DMFSingle, sharp peak at ~675 nm.Monomeric dye.

Disclaimer: The spectral positions are approximate and can vary based on the specific CY5.5 derivative and buffer conditions. This table illustrates the general trend of how organic co-solvents can reduce H-aggregation.

Visualizations

experimental_workflow_for_preventing_aggregation cluster_prep Dye Preparation cluster_use Working Solution Preparation start Start: Lyophilized CY5.5 dissolve Dissolve in 100% Anhydrous DMSO or DMF start->dissolve stock High Concentration Stock Solution dissolve->stock add_to_buffer Add stock solution to aqueous buffer stock->add_to_buffer check_aggregation Check for Aggregation? (UV-Vis Spectroscopy) add_to_buffer->check_aggregation final_solution Monomeric CY5.5 Working Solution check_aggregation->final_solution No troubleshoot Troubleshoot: - Increase organic solvent % - Use sulfonated dye - Lower concentration check_aggregation->troubleshoot Yes

Caption: Workflow for preparing CY5.5 solutions to prevent aggregation.

troubleshooting_aggregation cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Fluorescence Signal or Blue-Shifted Absorption cause1 High Dye Concentration start->cause1 cause2 Aqueous Solvent start->cause2 cause3 High Ionic Strength start->cause3 solution1 Dilute the Solution cause1->solution1 solution2 Add Organic Co-solvent (DMSO/DMF) cause2->solution2 solution3 Use Sulfonated CY5.5 cause2->solution3 solution4 Reduce Salt Concentration cause3->solution4 end Problem Resolved: Monomeric Dye solution1->end Verify with Spectroscopy solution2->end Verify with Spectroscopy solution3->end Verify with Spectroscopy solution4->end Verify with Spectroscopy

Caption: Troubleshooting logic for CY5.5 dye aggregation issues.

References

Technical Support Center: Optimizing CY5.5 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5.5 conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of your CY5.5 conjugation experiments, with a specific focus on buffer pH and composition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating CY5.5 NHS ester to my protein/antibody?

A1: The optimal pH for labeling primary amines with N-hydroxysuccinimide (NHS) esters like CY5.5 is in the range of 8.3 to 8.5.[1][2][3][4][5][6] At this pH, the primary amino groups (e.g., the ε-amino group of lysine residues) on the protein are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester.[6] A lower pH can lead to the protonation of amines, which reduces their reactivity, while a significantly higher pH increases the rate of hydrolysis of the NHS ester, a competing reaction that reduces conjugation efficiency.[2][3][4][6]

Q2: Which buffers are recommended for the CY5.5 conjugation reaction?

A2: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with your target molecule for the CY5.5 NHS ester.[6][7] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[1][2][4][6]

  • 0.1 M Sodium Phosphate (pH 8.3-8.5)[1][2][3][4][6]

  • 50 mM Sodium Borate (pH 8.5)[6][8]

  • HEPES, MES, and MOPS buffers can also be used.[9][10]

Q3: Can I use PBS or Tris buffer for my conjugation reaction?

A3: Standard Phosphate Buffered Saline (PBS) is often at a pH of 7.2-7.4, which is suboptimal for efficient NHS ester labeling.[11][12] You would need to adjust the pH of the PBS to the optimal range of 8.3-8.5. It is generally not recommended to use buffers containing primary amines, such as Tris, for the conjugation reaction itself, as they will react with the NHS ester and reduce the labeling efficiency of your target molecule.[1][6][7] However, Tris buffer is commonly used to quench the reaction and terminate the labeling process.[6][7]

Q4: My CY5.5 NHS ester is not dissolving well in the aqueous buffer. What should I do?

A4: CY5.5 NHS ester can have poor solubility in aqueous solutions.[2][4] It is standard practice to first dissolve the dye in a small amount of a high-quality, anhydrous, and amine-free organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1][2][3][4][6] This stock solution is then added to your protein solution in the appropriate reaction buffer.[2][4] It is critical to use amine-free DMF, as any contaminating amines will react with the NHS ester.[2][3][4]

Q5: I am observing very low labeling efficiency. What are the possible causes and solutions?

A5: Low labeling efficiency can be due to several factors:

  • Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 8.3-8.5.[1][2][3][4][5][6]

  • Competing Amines: Your protein sample or buffer may contain contaminating primary amines (e.g., Tris, glycine, ammonium salts).[12] It is essential to purify your protein from these substances, for instance, by dialysis or using a desalting column, before starting the conjugation.[12]

  • Hydrolysis of NHS Ester: The CY5.5 NHS ester can hydrolyze in aqueous solutions, rendering it inactive.[1][2][3][4] Prepare the dye stock solution fresh and add it to your protein solution immediately.[13] Avoid prolonged incubation times at high pH.[2][4]

  • Low Protein Concentration: Higher protein concentrations (1-10 mg/mL) generally lead to better labeling efficiency.[2][4][8] If your protein solution is too dilute, the conjugation reaction will be slow.

Q6: What is the Degree of Labeling (DOL) and how do I control it?

A6: The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule. An optimal DOL is typically between 2 and 7.[13] A DOL that is too high can lead to fluorescence quenching and protein precipitation, while a DOL that is too low results in a weak signal. You can control the DOL by:

  • Molar Ratio of Dye to Protein: A common starting point is a 10:1 to 20:1 molar ratio of CY5.5 NHS ester to your protein.[13] This ratio can be adjusted to achieve the desired DOL.

  • Reaction Time: The reaction is typically run for 1-4 hours at room temperature or overnight on ice.[1][2][3][4] Shorter reaction times will generally result in a lower DOL.

  • Protein Concentration: Higher protein concentrations can lead to a higher DOL.[2][4][8]

Data Presentation

Table 1: Recommended Buffer Conditions for CY5.5 NHS Ester Conjugation

ParameterRecommended Value/CompositionRationaleCommon Issues if Deviated
pH 8.3 - 8.5Optimal for deprotonated primary amines and minimal NHS ester hydrolysis.[1][2][3][4][5][6]Low pH (<8): Reduced amine reactivity, low yield.[2][3][4] High pH (>9): Rapid hydrolysis of NHS ester, low yield.[2][3][4]
Buffer Type Sodium Bicarbonate, Sodium Phosphate, Sodium BorateAmine-free to avoid competition with the target molecule.[1][2][3][4][6][8][9][10]Use of amine-containing buffers (e.g., Tris, Glycine) will quench the reaction.[6][7]
Buffer Concentration 0.1 MSufficient buffering capacity to maintain pH during the reaction.[1][2][3][4][6]Low concentration may not maintain pH, especially in large-scale reactions.[1][3]
Additives to Avoid Primary amines (Tris, Glycine), Ammonium salts (e.g., (NH₄)₂SO₄), Sodium AzideThese compounds contain nucleophiles that will react with the NHS ester.[7][12]Low or no labeling of the target protein.

Experimental Protocols

Protocol: CY5.5 NHS Ester Labeling of an Antibody

This protocol provides a general guideline for conjugating CY5.5 NHS ester to an antibody, such as IgG.

1. Preparation of Antibody a. The antibody should be in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH between 8.3 and 8.5.[1][2][3][4][6] b. If the antibody is in a buffer containing amines (like Tris) or preservatives (like sodium azide), it must be purified. This can be done by dialysis against the reaction buffer or by using a desalting column.[12] c. The optimal antibody concentration is between 2-10 mg/mL.[2][4][14]

2. Preparation of CY5.5 NHS Ester Stock Solution a. Allow the vial of CY5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mg/mL stock solution of the dye by dissolving it in high-quality, anhydrous DMSO or DMF.[6][13] This should be done immediately before use.[13]

3. Conjugation Reaction a. Calculate the required volume of the CY5.5 stock solution to achieve the desired molar excess (e.g., a 10:1 molar ratio of dye to antibody). b. Add the calculated volume of the CY5.5 stock solution to the antibody solution while gently vortexing. c. Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[1][2][3][4] Alternatively, the reaction can be carried out overnight at 4°C.[1][3][4]

4. Quenching the Reaction (Optional but Recommended) a. To stop the reaction, add a quenching reagent such as 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5, to a final concentration of 50-100 mM.[6] b. Incubate for 30 minutes at room temperature.

5. Purification of the Conjugate a. Remove the unreacted dye and other byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25).[1][2][3][4] b. Collect the fractions containing the labeled antibody. The conjugated antibody will be in the first colored fractions to elute.

6. Characterization of the Conjugate a. Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).

Visualizations

CY5_5_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer (pH 8.3-8.5) Mix Mix and Incubate (1-4h at RT, dark) Antibody->Mix CY55_NHS CY5.5 NHS Ester in Anhydrous DMSO/DMF CY55_NHS->Mix Quench Quench Reaction (e.g., Tris Buffer) Mix->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Analyze Characterize (DOL, Concentration) Purify->Analyze

Caption: Workflow for CY5.5 NHS ester conjugation to an antibody.

pH_Effect_on_Conjugation cluster_conditions Reaction pH cluster_outcomes Primary Outcomes Low_pH Low pH (< 8.0) Protonated_Amine Protonated Amine (-NH3+) Low Reactivity Low_pH->Protonated_Amine Optimal_pH Optimal pH (8.3-8.5) Deprotonated_Amine Deprotonated Amine (-NH2) High Reactivity Optimal_pH->Deprotonated_Amine Good_Conjugation Efficient Conjugation Optimal_pH->Good_Conjugation High_pH High pH (> 9.0) High_pH->Deprotonated_Amine NHS_Hydrolysis NHS Ester Hydrolysis (Inactive Dye) High_pH->NHS_Hydrolysis

Caption: Effect of pH on CY5.5 NHS ester conjugation efficiency.

References

storage conditions to maintain CY5.5-COOH chloride stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage and handling of CY5.5-COOH chloride to ensure its stability and performance in your research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For maximal stability, solid this compound should be stored at -20°C in a desiccated, dark environment.[1][2] When stored properly, the solid dye can be stable for an extended period. Always protect the compound from light and moisture.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound are best prepared in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or methanol.[3][4] For optimal stability, these stock solutions should be stored at -20°C or -80°C and protected from light.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[2]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is a photosensitive molecule.[1] Exposure to light, especially direct sunlight or prolonged exposure to ambient light, can lead to photodegradation and a decrease in fluorescence.[1][5] It is critical to store the dye in a dark container and to protect any samples labeled with the dye from light during all experimental steps.[6]

Q4: Can I handle this compound on the benchtop?

A4: While brief exposure to ambient light for weighing and solution preparation is generally acceptable, it is best practice to minimize this exposure.[1] It is also crucial to prevent moisture from coming into contact with the solid dye. Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture inside the vial.[1]

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on storage conditions. When stored as a solid at -20°C, protected from light and moisture, cyanine dyes can be stable for years.[2] Stock solutions in anhydrous DMSO stored at -80°C can be stable for up to 6 months, while at -20°C, they should be used within 1 month.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no fluorescent signal Dye degradation due to improper storage (e.g., elevated temperature, light exposure).Always store the dye at the recommended temperature in the dark. Prepare fresh dilutions from a properly stored stock solution for your experiments.
Inactive dye due to moisture contamination.Ensure the vial is at room temperature before opening to prevent condensation. Consider purging the vial with an inert gas like argon or nitrogen before resealing.
Inconsistent fluorescence intensity between experiments Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Photobleaching during the experiment.Minimize the exposure of labeled samples to excitation light. Use an anti-fade mounting medium if applicable for microscopy.
Unexpected shift in fluorescence emission spectrum Photoconversion of the dye.Exposure to ambient or excitation light can sometimes cause cyanine dyes to convert to species with different spectral properties.[7] Protect the dye and labeled samples from light at all times.
pH of the buffer.The fluorescence of some cyanine dyes can be pH-sensitive. Ensure your experimental buffer is within a neutral and stable pH range. Cy5 dyes are generally stable but can be affected by very basic conditions (pH > 8).[8]

Data Summary

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Key Considerations
Solid -20°CLong-termStore in a dark, desiccated container.
Stock Solution in Anhydrous DMSO -20°CUp to 1 month[4]Protect from light; aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[4]Protect from light; aliquot to avoid freeze-thaw cycles.
Aqueous Solution 4°CNot recommended for > 1 day[2]Prepare fresh before use.

Experimental Protocols

Protocol: Assessment of this compound Stability

This protocol provides a framework for evaluating the stability of this compound under different storage conditions.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Phosphate-buffered saline (PBS), pH 7.4
  • Spectrofluorometer
  • UV-Vis Spectrophotometer
  • Sealed, opaque storage vials
  • Controlled temperature environments (e.g., -80°C, -20°C, 4°C, room temperature)

2. Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 1 mg/mL).
  • Immediately measure the initial absorbance and fluorescence emission of a diluted aliquot of the stock solution in PBS. This will serve as the baseline (Time 0).
  • Aliquot the stock solution into several opaque vials.
  • Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature with light exposure, room temperature in the dark).
  • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
  • Allow the aliquot to equilibrate to room temperature.
  • Prepare a fresh dilution in PBS at the same concentration as the baseline measurement.
  • Measure the absorbance and fluorescence emission spectra.
  • Compare the spectral properties and intensity to the baseline measurement to determine the percentage of degradation.

Visualizations

A This compound Stability B Temperature A->B C Light A->C D Moisture/Humidity A->D E pH A->E F Solvent A->F G Optimal Storage (-20°C to -80°C) B->G Low H Degradation B->H High C->H Presence of I Protection (Dark Container) C->I Absence of J Hydrolysis D->J K Desiccation / Inert Gas D->K Control with N Stable (Neutral pH) E->N O Degradation (Basic pH) E->O L Anhydrous Organic Solvent F->L Recommended M Aqueous Solution (Short-term) F->M Use with Caution start Start: Low Fluorescent Signal q1 Is the dye stored at -20°C or below and protected from light? start->q1 a1_yes Check for moisture contamination. Was the vial warmed to RT before opening? q1->a1_yes Yes a1_no Action: Store dye correctly. Use a fresh, properly stored vial. q1->a1_no No a2_yes Were stock solutions aliquoted to avoid freeze-thaw cycles? a1_yes->a2_yes Yes a2_no Action: Dessicate dye before use. Purge with inert gas after use. a1_yes->a2_no No end Problem Resolved a1_no->end a3_yes Consider dye photobleaching during experiment or pH sensitivity. Use fresh reagents. a2_yes->a3_yes Yes a3_no Action: Aliquot stock solutions. Avoid repeated freeze-thaw. a2_yes->a3_no No a2_no->end a3_yes->end a3_no->end

References

Technical Support Center: Purification of Cy5.5-Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of unconjugated Cy5.5 dye after a protein labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I choose to remove free Cy5.5 dye?

The choice of purification method depends on your protein's size and stability, the required purity, sample volume, and available equipment.[1] The most common methods are Size Exclusion Chromatography (SEC), Dialysis, and Spin Columns. For a detailed comparison, refer to the data table below.

Q2: Why is it critical to remove all unconjugated Cy5.5 dye?

Removing excess free dye is essential for accurate data and reliable downstream applications.[1][2] The presence of unconjugated dye can lead to high background signals, non-specific signals in imaging or binding assays, and inaccurate calculation of the degree of labeling (DOL).[1]

Q3: My protein is small (~10 kDa). Which purification method is best?

For smaller proteins, size exclusion chromatography (SEC) with a resin that has a low molecular weight fractionation range (e.g., Superdex 30 or Sephadex G-25) is often more effective than methods with a higher cutoff.[3][4] Dialysis with a low molecular weight cutoff (MWCO) membrane (e.g., 3.5 kDa) can also be effective, though it is more time-consuming.

Q4: What is the optimal Degree of Labeling (DOL) for a Cy5.5 conjugate?

The optimal Degree of Labeling (DOL), or the average number of dye molecules per protein, is typically between 2 and 4.[1] A high DOL (>8) can lead to fluorescence self-quenching, where dye molecules in close proximity absorb emissions from each other, reducing the overall signal.[1][5] Over-labeling can also potentially decrease the biological activity of the protein or reduce its solubility.[1][5]

Q5: How do I calculate the Degree of Labeling (DOL) after purification?

To calculate the DOL, you need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for Cy5.5 (~675 nm). The following formula is used:

  • Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein

  • DOL = A₆₇₅ / (ε_dye × Protein Concentration)

Where:

  • A₂₈₀ and A₆₇₅ are the absorbance values.

  • CF is the correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is typically ~0.05).

  • ε_protein is the molar extinction coefficient of the protein (in M⁻¹cm⁻¹).

  • ε_dye is the molar extinction coefficient of Cy5.5 (typically ~250,000 M⁻¹cm⁻¹).[6]

Comparison of Purification Methods

The following table summarizes the key characteristics of common methods used to remove unconjugated Cy5.5 dye.

Method Principle Best For (Protein Size) Typical Recovery Speed Pros Cons
Size Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size. Larger, labeled proteins elute before smaller, free dye molecules.[7]Proteins >5 kDa. Resin choice is critical for resolution.[3][4]> 90%Moderate (30-60 min)High resolution and purity; also performs buffer exchange.[7]Requires chromatography system; potential for sample dilution.
Dialysis Passive diffusion of small molecules (free dye) across a semi-permeable membrane while retaining larger molecules (labeled protein).[8]Proteins >10 kDa (depends on MWCO of membrane).> 95%Slow (24-48 hours)Simple, gentle on proteins, handles large volumes.[8]Time-consuming; requires multiple large-volume buffer changes.[8]
Spin Columns (Desalting) A rapid form of gel filtration where centrifugation is used to pass the sample through the resin.[6][9]Proteins >5 kDa.[2]80-95%Fast (< 15 min)Quick and easy to use; good for small sample volumes.[6]May not be sufficient for high dye concentrations (may require a second pass).[10] Potential for protein loss.[10]
Protein Precipitation Organic solvents (e.g., acetone, ethanol) are added to reduce protein solubility, causing the labeled protein to precipitate while the free dye remains in the supernatant.[11]Most proteins, but requires careful optimization.Variable (60-90%)Fast (< 1 hour)Concentrates the protein sample; removes dye effectively.[12]Risk of protein denaturation and loss of biological activity; requires resolubilization step.[11]

Troubleshooting Guides

Problem 1: Free dye is still present in the sample after purification.

This is a common issue that can compromise your experiments. The workflow below will help you diagnose and solve the problem.

G start Free dye detected after purification q_method Which purification method was used? start->q_method spin_col Spin Column q_method->spin_col Spin Column sec SEC q_method->sec SEC dialysis Dialysis q_method->dialysis Dialysis q_overload Was the column overloaded or dye concentration too high? spin_col->q_overload sol_spin_repeat Solution: Pass sample through a second spin column. q_overload->sol_spin_repeat Yes sol_spin_optimize Solution: Reduce dye-to-protein ratio in the labeling reaction. q_overload->sol_spin_optimize Likely q_sec_resin Is the resin's fractionation range appropriate for the protein's molecular weight? sec->q_sec_resin sol_sec_resin Solution: Use a column with a smaller pore size for better separation of small proteins. q_sec_resin->sol_sec_resin No sol_sec_hic Alternative: Consider Hydrophobic Interaction (HIC) or Ion Exchange Chromatography. q_sec_resin->sol_sec_hic Yes, but still fails q_dialysis_time Was dialysis time and number of buffer changes sufficient? dialysis->q_dialysis_time sol_dialysis_extend Solution: Increase dialysis duration and perform at least 3-4 buffer changes. q_dialysis_time->sol_dialysis_extend No

Caption: Troubleshooting workflow for removing residual free dye.

Problem 2: Low recovery of the labeled protein.
  • Cause: The protein may be binding non-specifically to the purification resin or membrane. For precipitation methods, the protein may not have been fully resolubilized.

  • Solution (SEC/Spin Columns): Ensure the buffer composition is optimal for your protein's stability. Some resins can be passivated by pre-treating with a BSA solution to reduce non-specific binding.[13]

  • Solution (Dialysis): Use a dialysis device (e.g., a cassette) made from material known for low protein binding, such as regenerated cellulose.

  • Solution (Precipitation): After centrifuging the precipitate, ensure you are using an appropriate and sufficient volume of buffer to fully redissolve the protein pellet. Gentle vortexing or sonication may be required.

Problem 3: The labeled antibody has lost its antigen-binding activity.
  • Cause: The Cy5.5 dye, which typically labels primary amines on lysine residues, may have attached to a residue within or near the antigen-binding site, causing steric hindrance.[1] This is more likely with a high degree of labeling.

  • Solution: Reduce the molar ratio of Cy5.5 dye to protein in the initial labeling reaction to achieve a lower DOL (e.g., 2-4).[1] This decreases the probability of modifying a critical lysine residue. If the problem persists, consider site-specific labeling technologies that target other residues away from the binding site.[1]

Experimental Protocols & Workflow

The general process for labeling and purification involves preparing the protein, running the conjugation reaction, purifying the conjugate, and finally, assessing the quality of the final product.

G prep_node prep_node react_node react_node purify_node purify_node qc_node qc_node A 1. Protein Preparation (Buffer Exchange to Amine-Free Buffer, pH 8.3-9.0) B 2. Labeling Reaction (Incubate Protein with Cy5.5 NHS Ester) A->B C 3. Purification (Remove Unconjugated Dye) B->C D 4. Quality Control (Measure Absorbance & Calculate DOL) C->D sub_purify

Caption: General experimental workflow for protein labeling and purification.[1]

Protocol 1: Purification using Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for your protein's size (e.g., Sephadex G-25 for proteins >5 kDa).[3][14]

  • Equilibration: Equilibrate the column with at least two column volumes of your desired final buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Apply your labeling reaction mixture to the top of the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

  • Elution: Begin flowing the equilibration buffer through the column at the recommended flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The labeled protein, being larger, will elute first in the void volume or shortly after.[4] The smaller, unconjugated Cy5.5 dye will elute in later fractions. You can visually track the separation as the colored bands move down the column.[3]

  • Analysis: Pool the fractions containing the purified protein (the first colored peak) and measure the absorbance to determine protein concentration and DOL.

Protocol 2: Purification using Dialysis
  • Membrane Preparation: Select a dialysis membrane or device with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein (e.g., 10-14 kDa MWCO for an IgG antibody).[15] Prepare the membrane according to the manufacturer's instructions, which often involves rinsing with water.[8]

  • Sample Loading: Transfer the labeling reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

  • First Dialysis: Place the sealed tubing/cassette into a beaker containing the desired final buffer (dialysate). The volume of the dialysate should be at least 200-500 times the sample volume.[8] Stir gently at 4°C for at least 2 hours.

  • Buffer Exchange: Discard the dialysate and replace it with fresh, cold buffer. Repeat this step at least two more times. For complete removal, the final dialysis step should proceed overnight at 4°C.[8][15]

  • Sample Recovery: Carefully remove the sample from the dialysis device. The protein is now in the new buffer, and the free dye concentration has been significantly reduced.

Protocol 3: Purification using a Spin Column
  • Column Preparation: Snap off the bottom closure of a desalting spin column and place it in a collection tube. Centrifuge for 1-2 minutes at the recommended speed (~1,500 x g) to remove the storage buffer.[6][9]

  • Equilibration: Add your desired final buffer to the column and centrifuge again. Repeat this washing step at least twice to fully exchange the buffer.[6]

  • Sample Loading: Place the column into a new, clean collection tube. Carefully apply the labeling reaction mixture to the center of the resin bed.

  • Elution: Centrifuge the column for 2 minutes at ~1,500 x g to collect the purified, labeled protein in the collection tube.[6] The free dye is retained in the resin.

  • Analysis: The eluate contains your purified protein. Proceed with concentration and DOL measurements. If residual dye is present, a second pass through a new column may be necessary.[10]

References

impact of degree of labeling on CY5.5 conjugate brightness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy5.5 conjugates. The brightness of your Cy5.5 conjugate is critically dependent on the degree of labeling (DOL), and this guide will help you optimize your experiments for the best results.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of Cy5.5 conjugates.

Issue 1: Low or No Fluorescent Signal from the Cy5.5 Conjugate

Possible Causes and Solutions:

  • Suboptimal Degree of Labeling (DOL): An inappropriate number of Cy5.5 molecules per protein can lead to either insufficient signal or fluorescence quenching.

    • Solution: Determine the DOL of your conjugate. The optimal DOL for most antibodies is typically between 2 and 5.[1][2] If the DOL is too low, the signal will be weak. If it is too high (e.g., >6), self-quenching of the dye molecules can significantly reduce the fluorescence intensity.[3][4] Adjust the molar ratio of dye to protein in your conjugation reaction to achieve the optimal DOL.

  • Inefficient Labeling Reaction: The conjugation of Cy5.5 NHS ester to the protein may not have been successful.

    • Solution: Verify the pH of your reaction buffer. Amine-reactive labeling works most efficiently at a pH of 8.2-8.5.[5] Ensure your protein solution is free of amine-containing buffers (like Tris) or stabilizers (like glycine or BSA) that can compete with the labeling reaction.[5]

  • Protein Concentration is Too Low: The efficiency of the labeling reaction is dependent on the concentration of the protein.[5]

    • Solution: For optimal labeling, the protein concentration should be at least 2 mg/mL.[5] If your protein solution is too dilute, consider concentrating it before conjugation.

  • Inactive Dye: The Cy5.5 NHS ester may have hydrolyzed and become inactive.

    • Solution: Prepare the dye solution immediately before use. NHS esters are moisture-sensitive. Store the dye desiccated and protected from light.

  • Incorrect Imaging Settings: The settings on your imaging system may not be appropriate for Cy5.5.

    • Solution: Ensure you are using the correct excitation and emission filters for Cy5.5 (Excitation max ~675 nm, Emission max ~694 nm).[6][7] Note that far-red fluorophores like Cy5.5 are not visible to the human eye through a microscope and require a suitable camera for detection.[8]

Issue 2: High Background or Non-Specific Staining

Possible Causes and Solutions:

  • Excess Unbound Dye: Free Cy5.5 in the conjugate solution can bind non-specifically to cells or surfaces.

    • Solution: Purify the conjugate after the labeling reaction to remove any unbound dye. This can be achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[5][9]

  • Over-labeling of the Protein: A very high DOL can sometimes lead to non-specific binding of the conjugate.

    • Solution: Aim for a lower DOL by reducing the molar excess of the dye in the conjugation reaction.

  • Inadequate Blocking: Insufficient blocking can lead to non-specific binding of the conjugate.

    • Solution: Use an appropriate blocking buffer for your application. For immunofluorescence, common blocking agents include BSA or serum from the same species as the secondary antibody.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important for Cy5.5 conjugates?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule.[3] It is a critical parameter because it directly impacts the brightness of the conjugate. While a higher DOL might seem to imply a brighter conjugate, this is not always the case. For cyanine dyes like Cy5.5, high labeling densities can lead to a phenomenon called self-quenching, where the dye molecules interact with each other and dissipate energy as heat rather than light, leading to a decrease in fluorescence.[2][4][10] Therefore, optimizing the DOL is essential to achieve the maximum brightness for your Cy5.5 conjugate.

Q2: What is the optimal DOL for a Cy5.5-antibody conjugate?

The optimal DOL can vary depending on the specific antibody and the application. However, for most IgG antibodies, a DOL in the range of 2 to 5 is generally recommended to achieve a bright signal without significant quenching.[1][2] It is advisable to perform small-scale labeling reactions with varying dye-to-protein molar ratios to determine the optimal DOL for your specific antibody and assay.[3]

Q3: How does a high DOL lead to fluorescence quenching with Cy5.5?

At high degrees of labeling, Cy5.5 molecules are in close proximity to each other on the surface of the protein. This proximity can lead to the formation of non-fluorescent dye aggregates.[2] Additionally, resonance energy transfer can occur between adjacent dye molecules, which is a significant cause of quenching for Cy5.[1] This self-quenching effect is more pronounced for Cy5 and Cy5.5 compared to other dyes like Cy3.[1]

Q4: How can I calculate the Degree of Labeling (DOL) for my Cy5.5 conjugate?

The DOL can be calculated using absorbance measurements of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (~675 nm). The following formula is used:

Where:

  • A_dye is the absorbance of the conjugate at the maximum absorbance wavelength of Cy5.5.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, it is typically ~210,000 M⁻¹cm⁻¹).

  • A_protein is the absorbance of the conjugate at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). For Cy5.5, this is typically around 0.05.

  • ε_dye is the molar extinction coefficient of Cy5.5 at its maximum absorbance wavelength (~250,000 M⁻¹cm⁻¹).

Quantitative Data Summary

ParameterTypical Value for Cy5.5Reference
Maximum Excitation Wavelength~675 nm[6]
Maximum Emission Wavelength~694 nm[6]
Molar Extinction Coefficient~250,000 M⁻¹cm⁻¹-
Optimal DOL for IgG2 - 5[1][2]
Correction Factor (A₂₈₀/A_max)~0.05-

Experimental Protocols

Protocol 1: Cy5.5 Labeling of an Antibody

This protocol provides a general procedure for labeling an antibody with a Cy5.5 NHS ester.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Cy5.5 NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5[5]

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.[5]

    • If necessary, perform a buffer exchange into the Reaction Buffer.

  • Prepare the Dye Solution:

    • Dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[9]

  • Conjugation Reaction:

    • Add the desired molar excess of the Cy5.5 dye solution to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody.[9]

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[9]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[5][9]

    • Collect the fractions containing the labeled antibody (the first colored fractions to elute).

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~675 nm.

    • Calculate the DOL using the formula provided in the FAQ section.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (if compatible with your application) and storing at -20°C or -80°C.[5]

Visualizations

DOL_Impact_on_Brightness cluster_0 Degree of Labeling (DOL) cluster_1 Conjugate Brightness Low_DOL Low DOL (e.g., < 2) Low_Brightness Low Brightness (Weak Signal) Low_DOL->Low_Brightness Insufficient Fluorophores Optimal_DOL Optimal DOL (e.g., 2-5) Max_Brightness Maximum Brightness (Strong Signal) Optimal_DOL->Max_Brightness Balanced Labeling High_DOL High DOL (e.g., > 6) Reduced_Brightness Reduced Brightness (Quenching) High_DOL->Reduced_Brightness Self-Quenching

Caption: Relationship between Degree of Labeling (DOL) and Cy5.5 conjugate brightness.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis & Storage Protein_Prep 1. Prepare Antibody (Amine-free buffer, >2 mg/mL) Conjugation 3. Conjugation Reaction (pH 8.3, 1 hr, RT) Protein_Prep->Conjugation Dye_Prep 2. Prepare Cy5.5 NHS Ester (in DMSO) Dye_Prep->Conjugation Purification 4. Purify Conjugate (Size-Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterize Conjugate (Absorbance, Calculate DOL) Purification->Characterization Storage 6. Store Conjugate (4°C, protected from light) Characterization->Storage

Caption: Experimental workflow for Cy5.5 antibody conjugation.

Troubleshooting_Tree Start Low/No Signal Issue Check_DOL Is DOL optimal (2-5)? Start->Check_DOL Check_Reaction Was the reaction performed correctly? (pH, buffer, protein concentration) Check_DOL->Check_Reaction Yes Solution_DOL Adjust dye:protein ratio in conjugation. Check_DOL->Solution_DOL No Check_Dye Was the dye active? Check_Reaction->Check_Dye Yes Solution_Reaction Optimize reaction conditions. Check_Reaction->Solution_Reaction No Check_Imaging Are imaging settings correct? Check_Dye->Check_Imaging Yes Solution_Dye Use fresh dye solution. Check_Dye->Solution_Dye No Solution_Imaging Correct imaging settings. Check_Imaging->Solution_Imaging No Success Signal Restored Check_Imaging->Success Yes Solution_DOL->Success Solution_Reaction->Success Solution_Dye->Success Solution_Imaging->Success

Caption: Troubleshooting decision tree for low Cy5.5 conjugate signal.

References

CY5.5 dye stability in different biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CY5.5 dye in different biological buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for CY5.5 dye and its conjugates?

A1: To ensure the longevity and performance of CY5.5 dye and its conjugates, it is crucial to store them properly. Lyophilized powders should be stored at -20°C, desiccated, and protected from light. Solutions of the dye, whether in organic solvents like DMSO or in aqueous buffers, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark. For long-term storage of fluorescently labeled oligonucleotides, it is recommended to resuspend them in a slightly basic buffer (e.g., TE buffer at pH 8.0) and store them at -20°C.[1] However, for Cy-labeled oligos, resuspension at pH 7.0, followed by aliquoting, lyophilizing, and storing at -20°C is recommended for best results as they can degrade at a pH above 7.0.[1]

Q2: How does pH affect the fluorescence and stability of CY5.5?

A2: The fluorescence intensity of CY5.5 is largely independent of pH within a broad physiological range (typically pH 4 to 10).[2] This makes it a versatile dye for various biological experiments. However, extreme pH conditions should be avoided. Highly alkaline environments can lead to the hydrolysis of reactive groups (like NHS esters) and potential degradation of the dye structure, while very acidic conditions can also affect its stability.[2][3] For labeling reactions with NHS esters, a pH between 8.0 and 8.5 is optimal to ensure the primary amino groups on the target molecule are deprotonated and reactive.

Q3: What is photobleaching and how can I minimize it for CY5.5?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. Cyanine dyes like CY5.5 are susceptible to photobleaching, which can lead to a gradual loss of signal during fluorescence imaging. To minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or time-lapse intervals.

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or imaging buffer. These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.

  • Oxygen Scavenging Systems: In some applications, using an oxygen-scavenging system in the buffer can enhance photostability.

Q4: Can the choice of biological buffer impact the stability of CY5.5?

A4: Yes, the buffer composition can influence the stability of CY5.5. While direct quantitative comparisons in common biological buffers are not extensively documented in readily available literature, the chemical properties of the buffers can play a role:

  • Phosphate-Buffered Saline (PBS): A widely used buffer that is generally compatible with CY5.5. However, the presence of phosphate can sometimes interact with certain enzymes or molecules in an assay.

  • TRIS (tris(hydroxymethyl)aminomethane) Buffer: Another common buffer. It's important to note that TRIS contains primary amines, which can compete with the target molecule during labeling reactions if using amine-reactive dyes like CY5.5-NHS esters. Therefore, TRIS buffer should be avoided during the conjugation step.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer: A zwitterionic buffer that is often used in cell culture and other biological assays. It is generally considered to be relatively inert and should be compatible with CY5.5.

The optimal buffer choice may be application-dependent, and it is recommended to perform stability tests in the specific buffer system of your experiment if long-term stability is critical.

Troubleshooting Guide

This guide addresses common issues related to CY5.5 stability in a question-and-answer format.

Problem 1: Weak or no CY5.5 fluorescence signal.

Possible Cause Troubleshooting Steps
Dye Degradation Ensure the dye has been stored correctly (protected from light, at the recommended temperature, and aliquoted to avoid freeze-thaw cycles). Prepare fresh dilutions from a stock solution for each experiment.
Inefficient Labeling Verify the pH of the labeling reaction (typically 8.0-8.5 for NHS esters). Ensure the buffer used for labeling does not contain primary amines (e.g., TRIS). Optimize the dye-to-protein molar ratio.
Photobleaching Reduce the intensity and duration of light exposure during imaging. Use an antifade reagent in the mounting or imaging medium.
Incorrect Filter Sets Confirm that the excitation and emission filters on your imaging system are appropriate for CY5.5 (Excitation max ~675 nm, Emission max ~694 nm).

Problem 2: High background fluorescence.

Possible Cause Troubleshooting Steps
Excess Unconjugated Dye Ensure that all non-reacted dye has been removed after the labeling procedure using appropriate purification methods like dialysis, size exclusion chromatography, or spin columns.
Non-specific Binding Increase the number and duration of washing steps. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce non-specific interactions. Use a blocking agent (e.g., BSA) if applicable.
Autofluorescence Image an unstained control sample to assess the level of background autofluorescence from your sample. If high, consider using a dye with a longer emission wavelength or spectral unmixing techniques if available.

Problem 3: Signal fades rapidly during imaging.

Possible Cause Troubleshooting Steps
Photobleaching This is the most likely cause. Decrease excitation light intensity and exposure time. Use an antifade reagent. Consider using a more photostable alternative dye if the issue persists and the experimental conditions cannot be changed.
Environmental Factors High levels of ozone in the laboratory environment can degrade cyanine dyes. Ensure good ventilation or use an ozone-controlled environment if possible.

Data Presentation: CY5.5 Stability in Different Biological Buffers

While direct quantitative comparative studies on the stability of CY5.5 in PBS, TRIS, and HEPES are not extensively available, the following table summarizes the key characteristics of these buffers and their potential impact on CY5.5 stability based on their chemical properties.

Buffer Buffering Range (pKa at 25°C) Potential Impact on CY5.5 Stability Considerations for Use with CY5.5
PBS (Phosphate-Buffered Saline) ~7.4Generally considered stable and widely used in fluorescence applications.Phosphate can sometimes interfere with enzymatic reactions or binding studies.
TRIS (tris(hydroxymethyl)aminomethane) 7.2 - 9.0 (pKa ≈ 8.1)The primary amine in TRIS can react with amine-reactive CY5.5 derivatives (e.g., NHS esters), leading to reduced labeling efficiency.Avoid using TRIS buffer during the conjugation of amine-reactive CY5.5. It is generally suitable for use after the labeling reaction is complete and the excess dye has been removed.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 6.8 - 8.2 (pKa ≈ 7.5)Generally inert and has low reactivity, making it a good choice for maintaining a stable pH without interfering with the dye or most biological molecules.A good all-purpose buffer for experiments involving CY5.5, especially when the reactivity of other buffer components is a concern.

Experimental Protocols

Protocol: Assessing the Stability of CY5.5 in Different Biological Buffers

This protocol provides a general framework for comparing the stability of CY5.5 in various biological buffers over time.

1. Materials:

  • CY5.5 dye stock solution (e.g., in DMSO)

  • Biological buffers of interest (e.g., PBS, TRIS, HEPES) adjusted to the desired pH (e.g., 7.4)

  • Spectrofluorometer or a fluorescence plate reader

  • Cuvettes or microplates suitable for fluorescence measurements

  • Incubator or water bath for temperature-controlled studies

  • Light source for photostability studies (if applicable)

2. Experimental Procedure:

  • Preparation of Dye Solutions:

    • Prepare a working solution of CY5.5 in each of the biological buffers to be tested. A final concentration in the low micromolar range is typically suitable.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low (e.g., <1%) to minimize its effect on the buffer and dye stability.

    • Prepare a sufficient volume of each solution to allow for multiple measurements over the time course of the experiment.

  • Initial Fluorescence Measurement (Time Zero):

    • Immediately after preparation, measure the fluorescence intensity of each CY5.5 solution.

    • Use the excitation and emission wavelengths appropriate for CY5.5 (e.g., Ex: 675 nm, Em: 694 nm).

    • Record the fluorescence intensity as the baseline (T=0) measurement.

  • Incubation Conditions:

    • Aliquot the prepared CY5.5 solutions into separate, light-protected containers for each time point and condition to be tested.

    • For thermal stability studies, incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • For photostability studies, expose the samples to a controlled light source for defined periods. Keep control samples in the dark.

  • Time-Course Measurements:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and weekly for long-term studies), retrieve an aliquot of each sample.

    • Allow the samples to equilibrate to room temperature before measuring the fluorescence intensity using the same instrument settings as the initial measurement.

  • Data Analysis:

    • For each buffer and condition, calculate the percentage of remaining fluorescence at each time point relative to the initial fluorescence at T=0.

    • Plot the percentage of remaining fluorescence versus time for each buffer to compare the stability of CY5.5.

Visualizations

CY5_5_Stability_Factors cluster_factors Factors Affecting CY5.5 Stability cluster_outcomes Potential Outcomes Light_Exposure Light Exposure Temperature Temperature Degradation Chemical Degradation Temperature->Degradation pH pH pH->Degradation (extreme values) Buffer_Composition Buffer Composition Buffer_Composition->Degradation Reactive_Oxygen_Species Reactive Oxygen Species (ROS) Photobleaching Photobleaching Reactive_Oxygen_Species->Photobleaching Ozone Ozone Ozone->Degradation Signal_Loss Fluorescence Signal Loss Photobleaching->Signal_Loss Degradation->Signal_Loss

Caption: Factors influencing the stability of CY5.5 dye.

Experimental_Workflow start Start: Prepare CY5.5 Solutions in Buffers measure_t0 Measure Initial Fluorescence (T=0) start->measure_t0 incubate Incubate Under Test Conditions (Temperature, Light) measure_t0->incubate measure_tn Measure Fluorescence at Time 'n' incubate->measure_tn more_time More Time Points? measure_tn->more_time more_time->incubate Yes analyze Analyze Data: Calculate % Remaining Fluorescence more_time->analyze No end End: Compare Stability Profiles analyze->end

References

Validation & Comparative

A Head-to-Head Comparison: CY5.5-COOH Chloride vs. Alexa Fluor 680 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical step in ensuring the success of protein labeling experiments. This guide provides an objective comparison of two popular far-red fluorescent dyes: CY5.5-COOH chloride and Alexa Fluor 680 NHS ester, focusing on their performance, chemical reactivity, and experimental protocols.

This comparison aims to equip researchers with the necessary data to make an informed decision based on the specific requirements of their experimental design, including the desired degree of labeling, concerns about photostability, and the chemical compatibility of their protein of interest.

Quantitative Performance Data

The selection of a fluorescent dye is often guided by its photophysical properties. The following table summarizes the key quantitative data for CY5.5 and Alexa Fluor 680.

PropertyCY5.5Alexa Fluor 680
Excitation Maximum (nm) ~675~679
Emission Maximum (nm) ~694~702
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000 - 250,000~183,000 - 184,000[1]
Quantum Yield ~0.2 - 0.28~0.36[1]
Reactive Group Carboxylic Acid Chloride (-COCl)N-hydroxysuccinimidyl ester (-NHS)
Reactivity Target Primary amines (e.g., lysine)Primary amines (e.g., lysine)[1]

Experimental Protocols and Methodologies

The primary difference in the application of this compound and Alexa Fluor 680 lies in their reactive moieties, which dictate the specifics of the protein labeling protocol.

Protein Labeling with this compound

This compound utilizes a highly reactive acyl chloride group to form a stable amide bond with primary amines on the protein, such as the ε-amino group of lysine residues. Due to the high reactivity and susceptibility of acyl chlorides to hydrolysis, the labeling procedure requires careful control of the reaction conditions.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous aprotic solvent (e.g., DMSO or DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) or a non-nucleophilic organic base (e.g., triethylamine)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the dye and must be removed, for instance, through dialysis.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution. Acyl chlorides are moisture-sensitive and will rapidly hydrolyze in the presence of water.

  • Reaction Setup: Add the this compound stock solution to the protein solution. The reaction should be performed in a buffer with a pH of 8.5-9.0 to ensure the primary amines on the protein are deprotonated and nucleophilic. Alternatively, the reaction can be carried out in an organic solvent with a non-nucleophilic base to neutralize the HCl byproduct.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye and byproducts from the labeled protein using a size-exclusion chromatography column.

Protein Labeling with Alexa Fluor 680 NHS Ester

Alexa Fluor 680 is most commonly available as an N-hydroxysuccinimidyl (NHS) ester, which also reacts with primary amines to form a stable amide bond.[1] NHS esters are generally more stable in aqueous solutions than acyl chlorides, offering more flexibility in the labeling protocol.[2]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Alexa Fluor 680 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Protein Preparation: Prepare the protein at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. As with the this compound protocol, remove any buffers containing primary amines.

  • Dye Preparation: Dissolve the Alexa Fluor 680 NHS ester in anhydrous DMSO or DMF to create a stock solution.

  • Reaction Setup: Adjust the pH of the protein solution to 8.3-8.5 using a sodium bicarbonate solution. Add the dye stock solution to the protein solution. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.

Mandatory Visualizations

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Protein Labeling Workflow cluster_cy55 This compound Labeling cluster_af680 Alexa Fluor 680 NHS Ester Labeling cy55_protein Protein in Amine-Free Buffer cy55_react Reaction at pH 8.5-9.0 or with Organic Base cy55_protein->cy55_react cy55_dye Dissolve CY5.5-COCl in Anhydrous Solvent cy55_dye->cy55_react cy55_purify Purification (Size-Exclusion) cy55_react->cy55_purify cy55_conjugate CY5.5-Protein Conjugate cy55_purify->cy55_conjugate af680_protein Protein in Amine-Free Buffer af680_react Reaction at pH 8.3-8.5 af680_protein->af680_react af680_dye Dissolve AF680-NHS in Anhydrous Solvent af680_dye->af680_react af680_purify Purification (Size-Exclusion) af680_react->af680_purify af680_conjugate AF680-Protein Conjugate af680_purify->af680_conjugate

Caption: A comparative workflow for protein labeling with this compound and Alexa Fluor 680 NHS ester.

Chemical Reaction Comparison cluster_cy55_reaction This compound Reaction cluster_af680_reaction Alexa Fluor 680 NHS Ester Reaction cy55_reactants Protein-NH₂ + CY5.5-COCl cy55_product Protein-NH-CO-CY5.5 + HCl cy55_reactants->cy55_product Nucleophilic Acyl Substitution af680_reactants Protein-NH₂ + AF680-NHS af680_product Protein-NH-CO-AF680 + NHS af680_reactants->af680_product Nucleophilic Acyl Substitution

Caption: The underlying chemical reactions for protein conjugation with this compound and Alexa Fluor 680 NHS ester.

Performance Comparison and Discussion

Reactivity and Stability: The primary distinction between the two dyes lies in their reactive groups. This compound, with its acyl chloride moiety, is highly reactive towards primary amines. However, this high reactivity comes at the cost of stability, particularly in aqueous environments where it is prone to rapid hydrolysis. This necessitates careful handling and reaction setup, preferably in anhydrous solvents for reconstitution and potentially with the use of a non-nucleophilic base to scavenge the HCl byproduct.

Alexa Fluor 680 NHS ester offers a more user-friendly approach. While still reactive towards primary amines, NHS esters exhibit greater stability in aqueous solutions compared to acyl chlorides, with a lower rate of hydrolysis.[2] This allows for more flexibility in the choice of reaction buffers and simplifies the overall labeling procedure.

Photophysical Properties: Both CY5.5 and Alexa Fluor 680 are far-red dyes, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues. In terms of brightness, which is a product of the molar extinction coefficient and the quantum yield, Alexa Fluor 680 generally exhibits a higher quantum yield than CY5.5, suggesting that it may produce brighter conjugates.[1]

Photostability: While both dyes are susceptible to photobleaching with prolonged exposure to light, the Alexa Fluor series of dyes are generally reputed to have superior photostability compared to the Cy dye series. This can be a significant advantage for applications requiring long-term imaging or intense illumination.

Conclusion

The choice between this compound and Alexa Fluor 680 for protein labeling depends on the specific needs of the experiment and the expertise of the researcher.

  • This compound may be a suitable option for researchers experienced in handling moisture-sensitive reagents and requiring a highly reactive dye. Its high reactivity could potentially lead to faster labeling kinetics.

  • Alexa Fluor 680 NHS ester is a more robust and user-friendly option, offering greater stability in aqueous solutions and generally higher brightness and photostability. This makes it an excellent choice for a wide range of applications and for researchers who prefer a more straightforward and reliable labeling protocol.

For most standard protein labeling applications, the superior photophysical properties and greater ease of use make Alexa Fluor 680 NHS ester the recommended choice. However, for specific applications where the unique reactivity of an acyl chloride is desired, this compound remains a viable, albeit more technically demanding, alternative.

References

A Head-to-Head Comparison of CY5.5 and IRDye 800CW for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent dyes for in vivo imaging, the choice between CY5.5 and IRDye 800CW is a critical one. Both dyes offer the advantage of operating within the NIR window, minimizing tissue autofluorescence and enabling deeper tissue penetration. However, their distinct photophysical properties and in vivo performance characteristics can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison to inform your selection process.

This comparison guide delves into the key performance attributes of CY5.5 and IRDye 800CW, supported by experimental data. We will explore their spectral properties, quantum yields, and a direct comparison of their in vivo imaging capabilities.

Quantitative Data Summary

A clear understanding of the photophysical properties of each dye is fundamental to predicting their performance in an in vivo setting. The following table summarizes the key quantitative data for CY5.5 and IRDye 800CW.

PropertyCY5.5IRDye 800CW
Excitation Maximum (nm) ~675 - 683[1][2][3]~773 - 778[4][5][6][7]
Emission Maximum (nm) ~694 - 703[1][2][3]~789 - 794[4][5][6][7][8]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~190,000 - 250,000~240,000 - 300,000[8]
Quantum Yield (Φ) ~0.2 - 0.28[7][8]~0.054 - 0.12
In Vivo Tumor-to-Background Ratio (TBR) Significantly lower than IRDye 800CW[9]Significantly higher than CY5.5[9]

In Vivo Performance Comparison

A key determinant in the selection of an in vivo imaging agent is its ability to provide high contrast between the target tissue and surrounding background. A study directly comparing Epidermal Growth Factor (EGF) conjugated to either CY5.5 or IRDye 800CW for imaging EGFR-positive breast cancer xenografts revealed a significant performance advantage for IRDye 800CW. The study demonstrated that EGF-IRDye 800CW resulted in a significantly reduced background signal and an enhanced tumor-to-background ratio (TBR) compared to EGF-CY5.5[9]. This suggests that for targeted in vivo imaging applications, IRDye 800CW may offer superior sensitivity and clearer delineation of the target.

Experimental Protocols

To provide a practical context for the application of these dyes, a detailed methodology for a typical in vivo imaging experiment is outlined below. This protocol is a composite based on common practices and findings from multiple studies.

Objective: To compare the tumor-targeting efficacy of a monoclonal antibody conjugated to CY5.5 versus IRDye 800CW in a xenograft mouse model.

Materials:

  • Antibody: Monoclonal antibody specific to a tumor-associated antigen.

  • Fluorescent Dyes: CY5.5-NHS ester and IRDye 800CW-NHS ester.

  • Animal Model: Immunocompromised mice bearing subcutaneous tumors derived from a human cancer cell line overexpressing the target antigen.

  • Imaging System: In vivo imaging system capable of detecting fluorescence in the NIR spectrum.

  • Buffers and Reagents: Phosphate-buffered saline (PBS), DMSO, desalting columns.

Protocol:

  • Antibody-Dye Conjugation:

    • Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).

    • Dissolve the CY5.5-NHS ester and IRDye 800CW-NHS ester in anhydrous DMSO to prepare stock solutions.

    • Add the reactive dye solution to the antibody solution at a specific molar ratio (e.g., 10:1 dye-to-antibody).

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

    • Purify the antibody-dye conjugate using a desalting column to remove unconjugated dye.

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm and the respective dye's absorption maximum.

  • Animal Preparation and Injection:

    • Anesthetize the tumor-bearing mice using a suitable anesthetic agent (e.g., isoflurane).

    • Inject the antibody-dye conjugates (e.g., 1 nmol of dye equivalent per mouse) intravenously via the tail vein.

    • Include control groups injected with unconjugated dye to assess non-specific accumulation.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the mice and perform whole-body fluorescence imaging.

    • Use the appropriate excitation and emission filter sets for each dye. For CY5.5, use an excitation around 640 nm and emission around 680 nm. For IRDye 800CW, use an excitation around 745 nm and emission around 800 nm.

    • Acquire both white light and fluorescence images.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a non-tumor background area (e.g., contralateral flank).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

    • Compare the TBR values between the CY5.5 and IRDye 800CW conjugate groups at each time point.

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mice and dissect the major organs (tumor, liver, kidneys, spleen, lungs, heart).

    • Image the excised organs using the in vivo imaging system to confirm the biodistribution of the fluorescent probes.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for In Vivo Dye Comparison cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Analysis Antibody_Conjugation Antibody Conjugation (CY5.5 & IRDye 800CW) Purification Purification Antibody_Conjugation->Purification Injection Intravenous Injection Purification->Injection Animal_Model Tumor Xenograft Animal Model Animal_Model->Injection Imaging Whole-Body Fluorescence Imaging (Multiple Time Points) Injection->Imaging ROI_Analysis Region of Interest (ROI) Analysis Imaging->ROI_Analysis Ex_Vivo Ex Vivo Organ Imaging & Biodistribution Imaging->Ex_Vivo TBR_Calculation Tumor-to-Background Ratio (TBR) Calculation ROI_Analysis->TBR_Calculation

Caption: A flowchart of the experimental workflow for comparing CY5.5 and IRDye 800CW in vivo.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: A simplified diagram of the EGFR signaling pathway, a common target for in vivo imaging studies.

References

A Comparative Analysis of the Photostability of Cy5.5 and Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of fluorescence imaging and drug development, the selection of a suitable fluorophore is paramount for generating reliable and reproducible data. Among the vast array of available fluorescent labels, cyanine dyes are widely utilized for their high extinction coefficients and fluorescence in the far-red and near-infrared regions, which minimizes background autofluorescence from biological samples. However, a critical characteristic that often dictates the utility of a fluorescent dye is its photostability—the ability to resist photobleaching or photodegradation upon exposure to excitation light.

This guide provides an objective comparison of the photostability of Cyanine5.5 (Cy5.5) with other commonly used cyanine dyes, including Cy5 and Cy7, as well as the spectrally similar Alexa Fluor dyes. The information presented is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Quantitative Photostability Comparison

The photostability of a fluorescent dye is a critical parameter for applications requiring long-term or high-intensity illumination, such as single-molecule imaging and time-lapse microscopy. The following table summarizes the key spectral properties and available photostability data for Cy5.5 and other comparable cyanine dyes. It is important to note that photostability can be highly dependent on the dye's local environment, including the molecule it is conjugated to, the solvent, and the presence of antifade reagents.

DyeExcitation Max (nm)Emission Max (nm)Quantum YieldRelative Photostability/Notes
Cy5 ~649~6700.20 - 0.27[1]Prone to photobleaching, often requiring photostabilizing agents.[1] Less photostable than Alexa Fluor 647.[2][3][4]
Cy5.5 ~675~694N/AAlexa Fluor 680 is spectrally similar and offers higher photostability.[2][5]
Cy7 ~750~773N/AA near-infrared dye; photostability can be a concern in demanding applications.[]
Alexa Fluor 647 ~650~6680.33[1]Significantly more photostable than Cy5, making it a superior alternative for similar spectral applications.[1][3][4]
Alexa Fluor 680 ~679~702N/AA spectrally similar alternative to Cy5.5, it is one of the brightest dyes in the Alexa Fluor family and benefits from high photostability and pH-insensitivity.[2][5]

Note: The quantum yield and photostability are highly dependent on experimental conditions. The data presented are for comparative purposes.

Experimental Protocol for Measuring Photostability

To quantitatively assess and compare the photostability of different fluorescent dyes, a standardized experimental protocol is essential. A common method involves time-lapse imaging of immobilized dye conjugates under controlled illumination and measuring the decay in fluorescence intensity over time.

Objective: To determine and compare the photobleaching rate of different fluorescent dyes under controlled illumination conditions.

Materials:

  • Fluorescent dyes of interest (e.g., Cy5.5, Cy5, Alexa Fluor 680) conjugated to a biomolecule (e.g., antibody, protein, or DNA).

  • Microscope slides and coverslips.

  • Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or LED) with appropriate power.

    • Filter sets specific for each dye being tested.

    • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation:

    • Immobilize the dye-conjugated biomolecules onto the surface of a microscope slide. This prevents diffusion and ensures that the same molecules are imaged over time. A common method is to use a biotin-streptavidin interaction to anchor the molecules.

    • Add a drop of imaging buffer to the sample on the slide.

    • Carefully place a coverslip over the sample, avoiding air bubbles. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.

  • Microscope Setup:

    • Power on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent output.

    • Select the appropriate filter set for the dye being imaged.

    • Focus on the sample plane containing the immobilized fluorescent molecules.

  • Image Acquisition:

    • Set the illumination intensity to a level relevant to the intended application. It is crucial to keep the illumination intensity constant across all experiments for a valid comparison.

    • Adjust the camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant throughout the experiment.

    • Begin a time-lapse acquisition sequence. Capture images at regular intervals (e.g., every 5 or 10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes or until the fluorescence intensity has decreased by at least 50%).

  • Data Analysis:

    • Open the time-lapse image sequence in an image analysis software like ImageJ/Fiji.

    • Select several regions of interest (ROIs) containing the fluorescent molecules and a background ROI with no molecules.

    • For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.

    • Subtract the mean background intensity from the mean intensity of each fluorescent ROI to correct for background noise.

    • Normalize the background-corrected fluorescence intensity for each ROI to its initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • Fit the resulting decay curve to a single or double exponential function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for assessing the photostability of cyanine dyes.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Conjugate Dye to Biomolecule B Immobilize Conjugate on Slide A->B C Add Imaging Buffer & Coverslip B->C D Microscope Setup & Stabilization C->D E Set Constant Illumination & Camera Settings D->E F Acquire Time-Lapse Image Series E->F G Measure Fluorescence Intensity Over Time F->G H Background Correction & Normalization G->H I Plot Intensity vs. Time H->I J Calculate Photobleaching Half-Life (t½) I->J K K J->K Compare Photostability

References

CY5.5: Illuminating the Advantages Over Visible Spectrum Fluorescent Dyes in Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to push the boundaries of biological imaging and analysis, the choice of fluorescent dye is paramount. While traditional fluorescent dyes operating within the visible spectrum have been foundational, the advent of near-infrared (NIR) dyes like CY5.5 has opened new frontiers in sensitivity, depth, and clarity. This guide provides an objective comparison of CY5.5's performance against its visible spectrum counterparts, supported by experimental data and detailed methodologies.

The primary advantages of CY5.5 stem from its excitation and emission profile in the near-infrared spectrum (approximately 675 nm excitation and 694 nm emission)[1][2]. This key characteristic translates into several significant benefits for researchers, most notably reduced autofluorescence from biological tissues, deeper tissue penetration, and consequently, a higher signal-to-noise ratio in various applications[3][4].

Key Performance Advantages at a Glance

Operating in the NIR window allows CY5.5 to circumvent the natural fluorescence of many biological molecules, such as NADH and flavins, which are prevalent in the visible spectrum. This inherent advantage leads to significantly lower background noise and clearer, more reliable signals, a critical factor in sensitive applications like in vivo imaging and quantitative assays[3][5].

The longer wavelengths of light used to excite CY5.5 and the light it emits can penetrate deeper into biological tissues compared to the shorter wavelengths used for visible spectrum dyes[3][6]. This makes CY5.5 an ideal candidate for whole-animal imaging and studying processes in deep tissue environments, where dyes like FITC and TRITC would be largely ineffective[][8].

The combination of low background and high signal intensity results in a superior signal-to-noise ratio. This allows for the detection of low-abundance targets and more precise quantification of biological molecules and processes[5]. Furthermore, cyanine dyes like CY5.5 are known for their high molar extinction coefficients, contributing to their brightness[9].

Quantitative Comparison of Fluorescent Dyes

The selection of a fluorescent dye is often a balance of several key photophysical properties. The following table summarizes the quantitative data for CY5.5 and popular visible spectrum fluorescent dyes to facilitate an informed decision.

PropertyCY5.5FITC (Fluorescein)TRITC (Rhodamine)Cy3
Excitation Max (nm) ~675~495~550~550
Emission Max (nm) ~694~515~579~570
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~75,000~85,000~150,000
Quantum Yield ~0.28~0.92~0.20~0.15
Photostability HighLowModerateModerate

Note: Quantum yield and photostability can be influenced by the local environment, including solvent and conjugation to biomolecules. The values presented are for comparative purposes. Data compiled from multiple sources[10][11].

Experimental Protocols: Harnessing the Power of CY5.5

To illustrate the practical application of CY5.5, detailed methodologies for key experiments are provided below.

In Vivo Imaging in a Mouse Model

This protocol outlines the general steps for non-invasive imaging of biological processes in a living mouse using a CY5.5-labeled probe.

Materials:

  • CY5.5-labeled targeting agent (e.g., antibody, peptide, or nanoparticle)

  • Tumor-bearing or disease-model mice

  • In vivo imaging system equipped with appropriate NIR filters (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Animal Preparation: Anesthetize the mouse using an induction chamber with 2-3% isoflurane. Once sedated, transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.

  • Probe Administration: Dilute the CY5.5-labeled probe to the desired concentration in sterile PBS. A typical dose ranges from 1-10 nmol per mouse, administered via intravenous (tail vein) injection in a volume of 100-200 µL[1].

  • Image Acquisition: Acquire a baseline (pre-injection) image to assess autofluorescence. Following probe administration, acquire images at various time points (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and target accumulation of the probe[1][6]. Use appropriate excitation (e.g., 640 nm) and emission (e.g., 680 nm) filters for CY5.5[6].

  • Ex Vivo Analysis: At the final time point, euthanize the mouse and dissect the organs of interest (e.g., tumor, liver, kidneys, spleen). Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo signal distribution[6].

Western Blotting

This protocol describes the use of a CY5.5-conjugated secondary antibody for the detection of a target protein on a western blot.

Materials:

  • Protein lysate

  • SDS-PAGE gel and electrophoresis apparatus

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • CY5.5-conjugated secondary antibody

  • Fluorescent imaging system (e.g., LI-COR Odyssey or Bio-Rad ChemiDoc MP)

Procedure:

  • Electrophoresis and Transfer: Separate the protein lysate by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the CY5.5-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST in the dark.

  • Image Acquisition: Image the blot using a fluorescent imaging system with excitation and emission channels appropriate for CY5.5 (e.g., ~680 nm excitation and ~700 nm emission).

Flow Cytometry

This protocol outlines the staining of cells with a CY5.5-conjugated antibody for analysis by flow cytometry.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • CY5.5-conjugated primary antibody

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in FACS buffer.

  • Staining: Add the CY5.5-conjugated antibody to the cell suspension at the manufacturer's recommended concentration.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

  • Resuspension: Resuspend the cells in an appropriate volume of FACS buffer for analysis.

  • Data Acquisition: Acquire data on a flow cytometer using the appropriate laser for excitation and a filter for detecting CY5.5 emission (e.g., a 695/40 nm bandpass filter).

Visualizing Workflows and Pathways with CY5.5

To further illustrate the utility of CY5.5 in various research contexts, the following diagrams, generated using the DOT language, depict common experimental workflows and signaling pathways where this NIR dye plays a crucial role.

targeted_drug_delivery cluster_synthesis Probe Synthesis cluster_invivo In Vivo Application Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Conjugation Conjugation Targeting_Ligand->Conjugation CY5_5 CY5.5 Dye CY5_5->Conjugation Drug Therapeutic Drug Drug->Conjugation Probe CY5.5-Labeled Therapeutic Probe Conjugation->Probe Administration Systemic Administration (e.g., IV Injection) Probe->Administration Circulation Blood Circulation Administration->Circulation Targeting Tumor Targeting Circulation->Targeting Imaging In Vivo Imaging (NIR Fluorescence) Targeting->Imaging Therapy Therapeutic Effect Targeting->Therapy

Caption: Workflow for CY5.5-based targeted drug delivery and in vivo imaging.

apoptosis_detection cluster_cell Apoptotic Cell cluster_detection Detection Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation initiates PS_Translocation Phosphatidylserine (PS) Translocation Caspase_Activation->PS_Translocation leads to Outer_Membrane Outer Leaflet of Plasma Membrane PS_Translocation->Outer_Membrane exposes PS on Binding Binding Outer_Membrane->Binding AnnexinV_CY55 Annexin V-CY5.5 AnnexinV_CY55->Binding Detection Flow Cytometry / Microscopy Detection Binding->Detection enables

Caption: Signaling pathway for apoptosis detection using CY5.5-Annexin V.

References

A Comparative Guide to CY5.5 Fluorescence Intensity for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of Cyanine5.5 (CY5.5), a widely used near-infrared (NIR) fluorescent dye, with its common alternatives. The information presented herein is intended to assist researchers in selecting the optimal fluorophore for their specific quantitative analysis needs, particularly in applications such as in vivo imaging and fluorescence microscopy.

Performance Comparison of CY5.5 and Alternative Dyes

The selection of a fluorescent dye is critical for the sensitivity and accuracy of quantitative fluorescence-based assays. Factors such as excitation and emission wavelengths, molar extinction coefficient, and quantum yield collectively determine the brightness of a fluorophore. Below is a comparative table summarizing the key photophysical properties of CY5.5 and several popular alternative dyes. The theoretical brightness is calculated as (Extinction Coefficient × Quantum Yield) / 1000.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Theoretical Brightness
CY5.5 ~675-684[1][2][3][]~694-710[1][2][3][]~209,000 - 250,000~0.2-0.2841.8 - 70
Alexa Fluor 647 ~650-652[5]~665-670[5]~239,000 - 270,000[5]~0.33[5][6][7]78.87 - 89.1
iFluor 647 ~654-656~670~250,000~0.2562.5
IRDye 800CW ~774-775[8]~789-792[8]~240,000 - 300,000[9]~0.08 - 0.12[10]19.2 - 36
Indocyanine Green (ICG) ~787-789[11][12]~815[11]~194,000 - 223,000[11][12]~0.05 - 0.14[11][12]9.7 - 31.22

Experimental Protocols

General Protocol for Quantitative Fluorescence Intensity Measurement

This protocol outlines the fundamental steps for acquiring and analyzing fluorescence intensity data. Specific parameters should be optimized for the experimental setup and biological context.

I. Sample Preparation:

  • Labeling: Conjugate the chosen fluorescent dye (e.g., CY5.5-NHS ester) to the molecule of interest (e.g., antibody, peptide) according to the manufacturer's protocol. Purify the conjugate to remove any unconjugated dye.

  • Cell/Tissue Staining: Incubate cells or tissue sections with the fluorescently labeled probe at a predetermined optimal concentration and for a sufficient duration.

  • Washing: Wash the samples thoroughly with an appropriate buffer (e.g., PBS) to remove unbound probes and reduce background fluorescence.

  • Mounting: Mount the samples on microscope slides using an anti-fade mounting medium to preserve fluorescence.

II. Image Acquisition (Confocal or Widefield Microscopy):

  • Microscope Setup: Turn on the microscope, laser lines, and camera. Allow the light source to stabilize.

  • Control Samples: Use unstained or secondary antibody-only stained samples to determine the level of autofluorescence and non-specific binding.

  • Image Settings:

    • Select the appropriate laser line and emission filter for the chosen dye.

    • Set the detector gain/voltage and exposure time to ensure the signal is within the linear dynamic range of the detector, avoiding saturation.

    • Crucially, all images within a comparative experiment must be acquired using the identical settings for laser power, gain, exposure time, and pinhole size (for confocal microscopy). [13]

  • Image Capture: Acquire images as raw, uncompressed files (e.g., TIFF) to retain the full quantitative data.[14]

III. Image Analysis:

  • Software: Use image analysis software such as ImageJ/Fiji or other specialized programs.[15]

  • Background Subtraction:

    • Define a region of interest (ROI) in an area of the image that is devoid of specific signal to measure the background intensity.[14]

    • Subtract this background value from the entire image or from the ROIs of interest.[14]

  • Region of Interest (ROI) Selection:

    • Define ROIs around the structures of interest (e.g., cells, subcellular compartments, tumor regions).[15]

  • Fluorescence Intensity Measurement:

    • Measure the mean gray value or integrated density within the defined ROIs.[13]

  • Data Normalization (if applicable):

    • To account for variations in cell number or tissue size, the total fluorescence intensity can be normalized to the area of the ROI or the number of cells.

  • Statistical Analysis: Perform statistical analysis on the quantitative data from multiple biological replicates to determine the significance of the observed differences.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for In Vivo Tumor Imaging and Quantitative Analysis

The following diagram illustrates a typical workflow for in vivo imaging of a tumor using a CY5.5-labeled targeting agent, followed by ex vivo analysis to quantify fluorescence intensity in different organs.

G In Vivo Imaging and Ex Vivo Analysis Workflow cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis A Probe Administration (e.g., intravenous injection of CY5.5-labeled antibody) B Whole-Body Imaging (NIR fluorescence imaging system) A->B C Time-Course Analysis (e.g., 1h, 4h, 24h post-injection) B->C D Euthanasia and Organ Harvest C->D Final Time Point E Ex Vivo Organ Imaging D->E F Quantitative Analysis (ROI analysis of fluorescence intensity) E->F

A typical workflow for in vivo imaging and ex vivo quantitative analysis.
Targeted Signaling Pathways for CY5.5-Based Probes

CY5.5 is frequently conjugated to targeting moieties like antibodies or peptides to visualize and quantify specific biological targets in cancer research. Two common examples are the targeting of Programmed Death-Ligand 1 (PD-L1) and Tissue Factor (TF).

PD-1/PD-L1 Signaling Pathway

CY5.5-labeled antibodies targeting PD-L1 can be used to assess its expression levels on tumor cells, which is a key biomarker for cancer immunotherapy. The binding of PD-L1 to PD-1 on T-cells inhibits the anti-tumor immune response.

G PD-1/PD-L1 Immune Checkpoint Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruitment TCR TCR Inhibition Inhibition of T-Cell Activation SHP2->TCR Dephosphorylation SHP2->Inhibition

Simplified PD-1/PD-L1 signaling pathway in the tumor microenvironment.

Tissue Factor (TF) Signaling Pathway

Tissue Factor is often overexpressed in various cancers and is associated with tumor growth and angiogenesis. CY5.5-labeled probes targeting TF can be used for tumor imaging and to study its signaling cascade.

G Tissue Factor (TF) Signaling Pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa PAR2 PAR2 TF_FVIIa->PAR2 Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PAR2->Downstream Response Cellular Responses (Proliferation, Angiogenesis) Downstream->Response

References

Navigating Specificity: A Guide to Cross-Reactivity Testing of Cy5.5 Conjugated Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging immunofluorescence, the fidelity of their results hinges on the specificity of the reagents used. Cy5.5 conjugated secondary antibodies are workhorses in many applications, but their potential for cross-reactivity—binding to unintended targets—can lead to confounding data and misinterpretation. This guide provides an objective comparison of Cy5.5 conjugated secondary antibodies, detailing experimental protocols for in-house validation and presenting a comparative overview of alternative fluorophores to ensure the generation of reliable and reproducible results.

Understanding Cross-Reactivity

Cross-reactivity occurs when a secondary antibody, designed to recognize a primary antibody from a specific host species, also binds to immunoglobulins (Igs) from other species present in the sample. This non-specific binding can introduce significant background noise, generate false-positive signals, and complicate the analysis of multiplex immunofluorescence experiments where primary antibodies from multiple species are employed.[1] To counteract this, manufacturers often perform a cross-adsorption (or pre-adsorption) step, where the secondary antibody is passed through a column containing immobilized serum proteins from various species to remove the cross-reactive antibody populations.[1][2]

Performance Comparison: Cy5.5 vs. Alternative Fluorophores

The selection of a fluorophore can significantly influence the quality of immunofluorescence data. While Cy5.5 is a popular choice in the far-red spectrum, several alternatives may offer advantages in brightness and photostability. The following table provides a comparison of Cy5.5 and other commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Relative BrightnessPhotostabilityKey Considerations
Cy5.5 ~678~703ModerateModerateGood for multiplexing due to its far-red emission, minimizing spectral overlap with other common fluorophores.[3]
Alexa Fluor 647 ~650~668HighHighOften considered brighter and more photostable than Cy5.[4][5][6] Can be a direct replacement for Cy5.[7]
Alexa Fluor 680 ~679~702HighHighSpectrally similar to Cy5.5, offering a brighter and more photostable alternative.[4]
DyLight 650 ~652~672HighHighA bright and photostable alternative to Cy5.
iFluor 647 ~650~670Very HighVery HighReported to be significantly brighter and more photostable than Cy5 probes.[7]
ATTO 647N ~646~664HighHighKnown for high photostability and quantum yield.
TYE 705 Not SpecifiedNot SpecifiedBrightNot SpecifiedCan be used as a direct substitute for Cy5.5.[8][9]

Note: Relative brightness and photostability can be application-dependent. It is always recommended to consult manufacturer datasheets for specific details.

Qualitative Comparison of Cross-Adsorption Profiles

While quantitative cross-reactivity data from manufacturers is often limited, a valuable comparison can be made by examining the extent of cross-adsorption against various species as specified on product datasheets.[1] A more extensively cross-adsorbed antibody is generally expected to exhibit lower cross-reactivity. The following table provides a hypothetical comparison based on commonly available information for a goat anti-rabbit IgG (H+L) secondary antibody conjugated to Cy5.5.

SupplierHost SpeciesTarget SpeciesCross-Adsorption Profile (Minimal cross-reactivity against IgG from)
Supplier A GoatRabbitHuman, Mouse, Rat
Supplier B GoatRabbitHuman, Mouse, Rat, Bovine, Horse, Pig
Supplier C GoatRabbitHuman, Mouse, Rat, Bovine, Horse, Pig, Chicken, Sheep

Note: "H+L" indicates that the antibody recognizes both the heavy and light chains of the IgG molecule. This table is for illustrative purposes; researchers should always consult the specific product datasheets for the most accurate and up-to-date information.[1]

Experimental Protocols for Cross-Reactivity Testing

In-house validation of secondary antibody specificity is crucial for robust experimental design. Two common methods for assessing cross-reactivity are the Dot Blot assay and the Enzyme-Linked Immunosorbent Assay (ELISA).[1]

Dot Blot Assay for Semi-Quantitative Cross-Reactivity Assessment

This method offers a rapid and straightforward way to visually assess the binding of a secondary antibody to various immunoglobulins.[1]

Materials:

  • Nitrocellulose or PVDF membrane

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • Purified IgGs from various species (e.g., mouse, rat, human, rabbit, goat)

  • Cy5.5 conjugated secondary antibody to be tested

  • Fluorescence imaging system

Protocol:

  • Antigen Immobilization: Spot 1-2 µL of serial dilutions of each purified IgG onto the membrane. Allow the spots to dry completely.[1]

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific binding.[1]

  • Secondary Antibody Incubation: Incubate the membrane with the Cy5.5 conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's recommendation, for 1 hour at room temperature.[1]

  • Washing: Wash the membrane three times with PBST to remove unbound secondary antibody.[1]

  • Detection: Visualize the fluorescent signal using a suitable imaging system.[1]

  • Analysis: Compare the signal intensity of the spots corresponding to the target IgG with the signal from non-target IgGs. A significant signal on non-target IgGs indicates cross-reactivity.[1]

Dot_Blot_Workflow cluster_0 Membrane Preparation cluster_1 Assay Steps cluster_2 Detection & Analysis Antigen Immobilization Spot IgGs from various species onto membrane Drying Allow spots to air dry completely Antigen Immobilization->Drying Blocking Block with 5% BSA or milk for 1 hour Drying->Blocking Incubation Incubate with Cy5.5 secondary antibody for 1 hour Blocking->Incubation Washing_1 Wash 3x with PBST Incubation->Washing_1 Detection Image fluorescence Washing_1->Detection Analysis Compare signal intensities Detection->Analysis

Dot Blot Workflow for Cross-Reactivity Testing.
ELISA for Quantitative Cross-Reactivity Analysis

ELISA provides a more quantitative measure of cross-reactivity, allowing for the calculation of percentage cross-reactivity.[1]

Materials:

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Purified IgGs from various species

  • Wash buffer (PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Cy5.5 conjugated secondary antibody

  • Fluorescence plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of each purified IgG (1-10 µg/mL) in coating buffer. Incubate overnight at 4°C.[1]

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.[1]

  • Secondary Antibody Incubation: Add serial dilutions of the Cy5.5 conjugated secondary antibody to the wells. Incubate for 1 hour at room temperature.[1]

  • Washing: Wash the plate five times with wash buffer.[1]

  • Detection: Read the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission settings for Cy5.5.[1]

  • Analysis: Plot the fluorescence signal against the secondary antibody concentration for each IgG. The percentage of cross-reactivity can be calculated as: (Signal of non-target IgG / Signal of target IgG) x 100%.[1]

ELISA_Workflow Start Start Coat_Plate Coat plate with purified IgGs Start->Coat_Plate End End Block_Plate Wash and block wells Coat_Plate->Block_Plate Add_Secondary Add serial dilutions of Cy5.5 secondary Ab Block_Plate->Add_Secondary Incubate Incubate for 1 hour Add_Secondary->Incubate Wash_Plate Wash plate 5 times Incubate->Wash_Plate Read_Plate Read fluorescence Wash_Plate->Read_Plate Analyze_Data Calculate % cross-reactivity Read_Plate->Analyze_Data Analyze_Data->End

Quantitative ELISA Workflow for Cross-Reactivity.

Conceptual Diagram of Antibody Cross-Reactivity

The following diagram illustrates the concept of specific binding versus cross-reactivity in an immunofluorescence experiment.

Antibody_Cross_Reactivity cluster_sample Sample cluster_antibodies Antibodies Antigen_Target Target Antigen Antigen_Nontarget Non-Target Antigen IgG_Other_Species Non-Target IgG (e.g., from tissue) Primary_Ab Primary Ab (Rabbit) Primary_Ab->Antigen_Target Specific Binding Secondary_Ab Cy5.5 Anti-Rabbit Secondary Ab Secondary_Ab->IgG_Other_Species Cross-Reactivity Secondary_Ab->Primary_Ab Desired Binding

Specific vs. Cross-Reactive Antibody Binding.

References

A Head-to-Head Comparison: Water-Soluble Sulfo-CY5.5 vs. Standard CY5.5 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that profoundly influences the quality, reliability, and reproducibility of experimental data. Among the near-infrared (NIR) dyes, the cyanine family, particularly CY5.5, has become a cornerstone for a multitude of applications ranging from molecular imaging to flow cytometry. A key decision point when selecting a CY5.5 dye is the choice between the standard, non-sulfonated version and its water-soluble counterpart, sulfo-CY5.5. This guide provides an objective, data-driven comparison to aid in making an informed decision for your specific research needs.

The primary distinction between these two dyes lies in the presence of sulfonate groups in the sulfo-CY5.5 molecule. These negatively charged moieties significantly enhance the dye's hydrophilicity, a property with significant implications for its use in biological applications. While both dyes share a common core fluorophore and thus exhibit similar spectral characteristics, their performance can diverge in terms of solubility, handling, and behavior in aqueous environments.

Key Performance Characteristics: A Quantitative Comparison

The addition of sulfonate groups to the cyanine dye structure directly impacts several key photophysical and practical properties. While spectral properties remain largely unchanged, solubility and the consequential effects on aggregation and bioconjugation efficiency are the major differentiating factors.

PropertyWater-Soluble Sulfo-CY5.5Standard CY5.5Key Differences & Considerations
Structure Contains additional sulfonate groups.Lacks sulfonate groups.The sulfonate groups in sulfo-CY5.5 dramatically increase its polarity and water solubility.
Water Solubility HighLowSulfo-CY5.5 readily dissolves in aqueous buffers, simplifying labeling procedures and reducing the need for organic co-solvents that can be detrimental to sensitive biomolecules.[1][2] Standard CY5.5 often requires initial dissolution in an organic solvent like DMSO or DMF.[3][]
Excitation Max (nm) ~675 nm[1]~678 - 685 nmThe excitation maxima are nearly identical, allowing for the use of the same laser lines and filter sets.
Emission Max (nm) ~694 nm[1]~695 - 706 nmThe emission maxima are also very similar, ensuring compatibility with the same detection systems.
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~211,000 - 250,000~209,000 - 250,000Both dyes exhibit high molar extinction coefficients, contributing to their bright fluorescence.
Fluorescence Quantum Yield (Φ) ~0.21~0.20 - 0.28The quantum yields are comparable, indicating similar fluorescence efficiency upon excitation.
Photostability GoodGenerally Good, potentially higher than sulfo-CY5.5Studies on Cy5.5 analogs suggest that a lower net charge (fewer sulfonate groups) can correlate with higher photostability.[5][6] This is a critical consideration for applications requiring prolonged or intense illumination.
Aggregation Less prone to aggregation in aqueous solutions.More prone to aggregation in aqueous solutions.The electrostatic repulsion between the negatively charged sulfonate groups on sulfo-CY5.5 molecules reduces the likelihood of aggregation, which can lead to fluorescence quenching and unreliable labeling.[7]
Bioconjugation Can be performed in entirely aqueous buffers.Often requires the addition of an organic co-solvent.The ability to perform conjugation reactions in a purely aqueous environment is a significant advantage of sulfo-CY5.5, especially when working with proteins or other biomolecules that are sensitive to organic solvents.[8]
In Vivo Imaging Well-suited for in vivo imaging due to low non-specific binding and good biocompatibility.[1]Also used for in vivo imaging, but may require formulation to improve solubility and reduce aggregation.[9]The high water solubility of sulfo-CY5.5 can lead to improved biodistribution and a better signal-to-noise ratio in in vivo applications.[10]

Experimental Protocols

Reproducibility in fluorescence-based assays is critically dependent on meticulous and well-documented experimental procedures. Below are detailed protocols for key experiments relevant to the comparison and application of water-soluble sulfo-CY5.5 and standard CY5.5.

Antibody Labeling with NHS Ester Dyes

This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester of CY5.5 to an antibody. The key difference in the protocol for the two dyes is the initial dye preparation step.

Materials:

  • Antibody to be labeled (in an amine-free buffer such as PBS, pH 7.2-7.4)

  • Water-Soluble Sulfo-CY5.5, NHS ester or Standard CY5.5, NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (for standard CY5.5)

  • 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Reaction tubes

  • Pipettes and tips

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[9]

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate. This is crucial for the efficient reaction of the NHS ester with primary amines.[9]

  • Dye Preparation:

    • For Water-Soluble Sulfo-CY5.5, NHS ester: This dye is water-soluble and can be added directly to the antibody solution.[8] Alternatively, a stock solution can be prepared in deionized water or PBS immediately before use.

    • For Standard CY5.5, NHS ester: Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[9] This should be done immediately before use as NHS esters are susceptible to hydrolysis.

  • Labeling Reaction:

    • Add the appropriate amount of the CY5.5 NHS ester solution to the antibody solution to achieve the desired molar excess. A molar ratio of dye to antibody of around 10:1 is a common starting point.[9]

    • Gently mix the reaction mixture by pipetting up and down. Avoid vigorous vortexing which can denature the antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted dye from the labeled antibody using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.

    • Collect the fractions containing the purified antibody-dye conjugate.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of CY5.5 (~675 nm).

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the molar extinction coefficients of the antibody and the dye. The optimal DOL for most antibodies is typically between 2 and 10.[11]

In Vivo Imaging Workflow

This protocol outlines a general workflow for a biodistribution study in a murine model using a CY5.5-labeled targeting agent (e.g., an antibody or peptide).

Materials:

  • Animal model (e.g., tumor-bearing mice)

  • CY5.5-labeled targeting agent

  • Sterile, pyrogen-free vehicle (e.g., PBS)

  • In vivo imaging system equipped with appropriate excitation and emission filters for CY5.5

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection (for ex vivo analysis)

Procedure:

  • Animal and Probe Preparation:

    • Acclimatize the animals to the housing conditions.

    • Prepare the CY5.5-labeled probe at the desired concentration in a sterile vehicle. The choice between sulfo-CY5.5 and standard CY5.5 will depend on the solubility and formulation requirements of the probe. Sulfo-CY5.5 is often preferred for its ease of formulation in aqueous solutions.[1]

  • Probe Administration and In Vivo Imaging:

    • Anesthetize the animal.

    • Administer the probe via the desired route (e.g., intravenous injection).

    • Acquire whole-body fluorescence images at predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection) using the in vivo imaging system. Use appropriate filter sets for CY5.5 (e.g., excitation ~675 nm, emission ~700 nm).

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the animal.

    • Perfuse the animal with saline to remove blood from the organs.

    • Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor).

    • Arrange the organs in the imaging chamber and acquire a fluorescence image.

  • Data Quantification:

    • Draw Regions of Interest (ROIs) around the tumor and each organ in both the in vivo and ex vivo images.

    • Measure the average fluorescence intensity within each ROI.

    • Express the organ and tumor accumulation as a percentage of the injected dose per gram of tissue (%ID/g) after creating a standard curve with known concentrations of the fluorescent probe.

Visualizing the Impact of Sulfonation

The fundamental difference between water-soluble sulfo-CY5.5 and standard CY5.5 can be visualized in their behavior in an aqueous environment, which directly impacts their utility in bioconjugation.

G Impact of Sulfonation on CY5.5 Properties and Applications cluster_0 Standard CY5.5 cluster_1 Water-Soluble Sulfo-CY5.5 Standard_CY5.5 Standard CY5.5 (Non-sulfonated) Low_Solubility Low Water Solubility Standard_CY5.5->Low_Solubility Organic_Solvent Requires Organic Co-solvent (DMSO, DMF) Low_Solubility->Organic_Solvent Aggregation Prone to Aggregation Low_Solubility->Aggregation Bioconjugation_Standard Bioconjugation Organic_Solvent->Bioconjugation_Standard Labeled_Biomolecule_Standard Labeled Biomolecule Bioconjugation_Standard->Labeled_Biomolecule_Standard Potential for protein denaturation Sulfo_CY5.5 Sulfo-CY5.5 (Sulfonated) High_Solubility High Water Solubility Sulfo_CY5.5->High_Solubility Aqueous_Buffer Soluble in Aqueous Buffer High_Solubility->Aqueous_Buffer Reduced_Aggregation Reduced Aggregation High_Solubility->Reduced_Aggregation Bioconjugation_Sulfo Bioconjugation Aqueous_Buffer->Bioconjugation_Sulfo Labeled_Biomolecule_Sulfo Labeled Biomolecule Bioconjugation_Sulfo->Labeled_Biomolecule_Sulfo Maintains protein integrity

Caption: Logical workflow of CY5.5 dye selection for bioconjugation.

The experimental workflow for comparing the performance of the two dyes in a practical application, such as antibody labeling and subsequent cell staining, is crucial for making an evidence-based decision.

G Experimental Workflow for Comparing CY5.5 Dyes Start Start: Select Antibody Split Split Antibody Sample Start->Split Label_Standard Label with Standard CY5.5 Split->Label_Standard Aliquot 1 Label_Sulfo Label with Sulfo-CY5.5 Split->Label_Sulfo Aliquot 2 Purify_Standard Purify Conjugate Label_Standard->Purify_Standard Purify_Sulfo Purify Conjugate Label_Sulfo->Purify_Sulfo Characterize_Standard Characterize (DOL, Purity) Purify_Standard->Characterize_Standard Characterize_Sulfo Characterize (DOL, Purity) Purify_Sulfo->Characterize_Sulfo Cell_Staining Perform Cell Staining (e.g., Flow Cytometry) Characterize_Standard->Cell_Staining Characterize_Sulfo->Cell_Staining Analyze_Standard Analyze Signal (Standard CY5.5) Cell_Staining->Analyze_Standard Analyze_Sulfo Analyze Signal (Sulfo-CY5.5) Cell_Staining->Analyze_Sulfo Compare Compare Performance: Signal Intensity, S/N Ratio Analyze_Standard->Compare Analyze_Sulfo->Compare

Caption: Workflow for comparative analysis of CY5.5 dyes.

Conclusion

The choice between water-soluble sulfo-CY5.5 and standard CY5.5 is primarily dictated by the specific requirements of the application. For researchers working with sensitive biomolecules or those who require a simplified, organic solvent-free workflow, water-soluble sulfo-CY5.5 is the superior choice . Its high water solubility minimizes the risk of protein denaturation, reduces aggregation, and simplifies the bioconjugation process.

For applications where photostability is the absolute priority and the use of organic co-solvents is not a concern, standard CY5.5 may offer a slight advantage , as suggested by studies on related cyanine dyes.[5][6] However, for most in vitro and in vivo applications where aqueous compatibility and ease of use are paramount, the benefits of sulfo-CY5.5 often outweigh the potential minor gains in photostability. Ultimately, for critical applications, an empirical comparison using the protocols outlined in this guide will provide the most definitive answer for your specific experimental context.

References

A Comparative Guide to CY5.5 Conjugates in Advanced Imaging Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorophore is critical for achieving high-quality, reproducible data. Among the plethora of available dyes, CY5.5 has emerged as a widely utilized fluorescent reporter due to its favorable spectral properties in the NIR window, which allow for deep tissue penetration and reduced autofluorescence.[1][2] This guide provides a comprehensive comparison of the performance of CY5.5 conjugates in three key imaging modalities: fluorescence imaging, photoacoustic imaging, and Cerenkov luminescence imaging. We present a detailed analysis of CY5.5's performance against common alternatives, supported by experimental data and detailed protocols to aid in the selection and application of these powerful imaging agents.

Fluorescence Imaging: The Workhorse of In Vivo Optical Imaging

Fluorescence imaging remains a cornerstone of preclinical research, enabling the visualization of biological processes in living subjects. The performance of a fluorescent probe in this modality is primarily dictated by its quantum yield, photostability, and the resulting signal-to-noise ratio (SNR) or tumor-to-background ratio (TBR).

Performance Comparison: CY5.5 vs. Key Alternatives

CY5.5 is often compared to other NIR dyes such as IRDye 800CW and various Alexa Fluor dyes. While CY5.5 is a robust and widely used dye, studies suggest that alternatives may offer advantages in certain aspects.

For instance, in a comparative study using an epidermal growth factor (EGF) conjugate for tumor imaging, IRDye 800CW demonstrated a significantly higher tumor-to-background ratio compared to CY5.5. This was attributed to reduced background autofluorescence in the spectral region of IRDye 800CW.[3]

Alexa Fluor dyes, such as Alexa Fluor 680 (spectrally similar to CY5.5), are reported to be more photostable and their protein conjugates often exhibit brighter fluorescence than their cyanine counterparts.[1][4][5][6] This increased photostability can be a significant advantage in studies requiring long-term imaging or high-intensity light exposure.

ParameterCY5.5IRDye 800CWAlexa Fluor 680
Excitation Max (nm) ~675-678~774-785~679
Emission Max (nm) ~694-710~789-830~702
Quantum Yield ~0.23~0.08-0.12~0.36
Photostability ModerateHighHigh
In Vivo Stability ModerateHighHigh
Tumor-to-Background Ratio (TBR) GoodExcellentGood

Table 1: Comparison of key performance parameters for CY5.5 and its alternatives in fluorescence imaging. Note that quantum yield can vary depending on the conjugation partner and local environment.

Experimental Protocol: In Vivo Fluorescence Imaging with CY5.5-Conjugated Antibody

This protocol outlines a general procedure for in vivo fluorescence imaging of a tumor-bearing mouse model using an antibody conjugated to CY5.5.

Materials:

  • CY5.5-conjugated antibody

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile PBS

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Baseline Imaging: Acquire a pre-injection whole-body fluorescence image to determine background autofluorescence levels. Use an appropriate filter set for CY5.5 (e.g., excitation: 640/20 nm, emission: 710/20 nm).

  • Probe Administration: Inject the CY5.5-conjugated antibody (typically 1-2 nmol in 100-200 µL of sterile PBS) intravenously via the tail vein.

  • Dynamic and Static Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor probe biodistribution and tumor accumulation.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average tumor intensity by the average background intensity.

  • Ex Vivo Analysis (Optional): After the final in vivo imaging session, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo findings and quantify probe distribution.

G cluster_workflow In Vivo Fluorescence Imaging Workflow Animal_Prep Animal Preparation (Anesthesia) Baseline_Img Baseline Imaging Animal_Prep->Baseline_Img Probe_Admin Probe Administration (i.v. injection) Baseline_Img->Probe_Admin Dynamic_Img Dynamic/Static Imaging (Multiple Time Points) Probe_Admin->Dynamic_Img Image_Analysis Image Analysis (ROI, TBR) Dynamic_Img->Image_Analysis Ex_Vivo Ex Vivo Analysis (Optional) Image_Analysis->Ex_Vivo

In Vivo Fluorescence Imaging Workflow

Photoacoustic Imaging: Bridging the Gap Between Light and Sound

Photoacoustic imaging (PAI) is a hybrid imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. In PAI, short laser pulses are used to excite a contrast agent, which then undergoes thermoelastic expansion, generating an acoustic wave that is detected by an ultrasound transducer. The ideal photoacoustic contrast agent possesses high light absorption and efficient conversion of that energy into heat.

Performance of CY5.5 Conjugates in Photoacoustic Imaging

CY5.5, with its strong absorption in the NIR region, can function as a photoacoustic contrast agent. However, its performance in this modality is influenced by its fluorescence quantum yield; a lower quantum yield is generally preferred for PAI as it implies that more of the absorbed energy is converted into heat rather than being emitted as fluorescence.

Studies have shown that the photoacoustic signal of CY5.5 is detectable, but it may not be as strong as that of other chromophores specifically designed for PAI, such as certain quencher molecules or Indocyanine Green (ICG).[7][8][9] For instance, one study found that the quenchers BHQ3 and QXL680 produced a higher photoacoustic signal than CY5.5, despite having lower extinction coefficients.[7]

To enhance the photoacoustic signal of CY5.5, it is often incorporated into nanoparticle formulations. This can increase the local concentration of the dye and modify its photophysical properties to favor heat generation.

ParameterCY5.5Indocyanine Green (ICG)Gold Nanorods (GNRs)
Absorption Max (nm) ~675~780Tunable (typically 700-900)
Photoacoustic Signal ModerateGoodExcellent
Photostability ModerateLowHigh
Biocompatibility GoodGood (FDA approved)Good (with proper coating)

Table 2: Qualitative comparison of CY5.5 with other common photoacoustic contrast agents.

Experimental Protocol: Photoacoustic Imaging with CY5.5-Conjugated Nanoparticles

This protocol provides a general workflow for in vivo photoacoustic imaging of a tumor model using CY5.5-conjugated nanoparticles.

Materials:

  • CY5.5-conjugated nanoparticles

  • Tumor-bearing mouse model

  • Photoacoustic imaging system

  • Anesthesia (e.g., isoflurane)

  • Ultrasound gel

  • Sterile PBS

Procedure:

  • Animal Preparation: Anesthetize the mouse and remove fur from the imaging area to ensure good acoustic coupling.

  • Baseline Imaging: Acquire pre-injection photoacoustic images of the tumor region at the excitation wavelength of CY5.5 (e.g., 680 nm) and a reference wavelength (e.g., 750 nm or higher) to assess background signals from tissue chromophores like hemoglobin.

  • Probe Administration: Inject the CY5.5-conjugated nanoparticles intravenously.

  • Post-Injection Imaging: Acquire photoacoustic images at various time points post-injection to monitor nanoparticle accumulation in the tumor.

  • Spectral Unmixing: If a multi-wavelength laser is available, perform spectral unmixing to differentiate the photoacoustic signal of the CY5.5-nanoparticles from that of endogenous absorbers.

  • Image Analysis:

    • Quantify the photoacoustic signal intensity within the tumor ROI.

    • Analyze the change in signal over time to determine the kinetics of nanoparticle accumulation.

G cluster_workflow Photoacoustic Imaging Workflow Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Baseline_Img Baseline Imaging (Multi-wavelength) Animal_Prep->Baseline_Img Probe_Admin Probe Administration (i.v. injection) Baseline_Img->Probe_Admin Post_Img Post-Injection Imaging Probe_Admin->Post_Img Spectral_Unmix Spectral Unmixing Post_Img->Spectral_Unmix Image_Analysis Image Analysis (Signal Quantification) Spectral_Unmix->Image_Analysis

Photoacoustic Imaging Workflow

Cerenkov Luminescence Imaging: Harnessing Radionuclide Decay for Optical Imaging

Cerenkov luminescence imaging (CLI) is an emerging modality that detects the faint optical photons (Cerenkov radiation) produced when charged particles from radionuclide decay travel faster than the speed of light in a dielectric medium, such as tissue.[2][10][11][12] The emitted Cerenkov light is predominantly in the blue-to-UV region of the spectrum. To overcome the high tissue attenuation of these short-wavelength photons, a strategy known as Cerenkov Radiation Energy Transfer (CRET) can be employed, where the Cerenkov light excites a nearby fluorophore, which then emits light at a longer, more tissue-penetrant wavelength.[13][14][15][16]

CY5.5 as an Energy Acceptor in Cerenkov Luminescence Imaging

With its excitation spectrum overlapping with the emission spectrum of Cerenkov radiation, CY5.5 can serve as an efficient energy acceptor in CRET-based imaging. By conjugating CY5.5 to a radionuclide-labeled targeting molecule (e.g., a peptide or antibody), the Cerenkov radiation produced by the radionuclide can excite the CY5.5, resulting in a red-shifted emission that is more readily detected in vivo.

The efficiency of CRET depends on the spectral overlap between the Cerenkov emission and the fluorophore's absorption, as well as the proximity of the radionuclide and the fluorophore.

RadionuclideCharged ParticleMax Energy (MeV)Cerenkov Photon YieldSuitability for CRET to CY5.5
¹⁸F β+0.635LowModerate
⁶⁸Ga β+1.899HighGood
⁹⁰Y β-2.28HighExcellent
¹⁷⁷Lu β-0.497LowModerate

Table 3: Common radionuclides used in preclinical imaging and their suitability for CRET with CY5.5.

Experimental Protocol: Cerenkov Luminescence Imaging with a CY5.5-Conjugated Radiotracer

This protocol describes a general procedure for in vivo CLI using a targeting molecule co-labeled with a radionuclide and CY5.5.

Materials:

  • Targeting molecule co-labeled with a radionuclide (e.g., ⁹⁰Y) and CY5.5

  • Tumor-bearing mouse model

  • In vivo imaging system with a highly sensitive CCD camera (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Lead shielding (as required by radiation safety protocols)

Procedure:

  • Animal Preparation: Anesthetize the mouse.

  • Probe Administration: Inject the dual-labeled probe intravenously.

  • Imaging:

    • Place the mouse in the imaging chamber.

    • Acquire images at various time points post-injection using the system's bioluminescence mode (no excitation light).

    • Use appropriate emission filters to isolate the CY5.5 emission (e.g., 710 nm) and to detect the unfiltered Cerenkov luminescence.

  • Image Analysis:

    • Draw ROIs over the tumor and background regions.

    • Quantify the radiance (photons/s/cm²/sr) in each ROI for both the CY5.5 channel and the open channel.

    • Compare the signal in the CY5.5 channel to the unfiltered Cerenkov signal to assess the efficiency of energy transfer.

G cluster_cret Cerenkov Radiation Energy Transfer (CRET) Radionuclide Radionuclide (e.g., ⁹⁰Y) Cerenkov Cerenkov Radiation (Blue-shifted light) Radionuclide->Cerenkov β- decay CY55 CY5.5 Conjugate Cerenkov->CY55 Energy Transfer Emission Red-shifted Emission (~700 nm) CY55->Emission Fluorescence Detection Sensitive CCD Detection Emission->Detection Deep Tissue Penetration

Principle of CRET with CY5.5

Conclusion

CY5.5 remains a versatile and valuable NIR fluorophore for a range of in vivo imaging applications. While alternatives like IRDye 800CW and Alexa Fluor 680 may offer superior performance in specific aspects of fluorescence imaging, such as higher TBR and photostability, CY5.5 provides a good balance of properties and a wealth of established conjugation chemistries. In photoacoustic imaging, the performance of CY5.5 can be enhanced through incorporation into nanoparticle platforms. Furthermore, its role as an efficient energy acceptor in Cerenkov luminescence imaging opens up new possibilities for radionuclide-based optical imaging. The choice of fluorophore will ultimately depend on the specific requirements of the imaging modality, the biological question being addressed, and the available instrumentation. This guide provides a foundation for making an informed decision and for the successful implementation of CY5.5 conjugates in your research.

References

Safety Operating Guide

Navigating the Disposal of CY5.5-COOH Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory excellence. This guide provides essential, step-by-step procedures for the proper disposal of CY5.5-COOH chloride, a fluorescent cyanine dye. By adhering to these protocols, you can maintain a safe laboratory environment and ensure regulatory compliance, fostering a culture of safety and responsibility.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines, as protocols may vary. The following procedures are based on general best practices for handling chemical waste.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:

  • A properly fitted laboratory coat.

  • Safety goggles or glasses with side shields.

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable).

Work Area:

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedures

All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste, should be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

    • The container should be clearly labeled as "Hazardous Waste: this compound" and should also list any solvents used (e.g., DMSO, DMF).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as pipette tips, contaminated gloves, and absorbent materials, in a designated, sealable plastic bag or container.

    • This container should also be clearly labeled as "Hazardous Waste: Solid waste with this compound."

Spill Management:

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the liquid.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in the designated solid waste container. Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as solid hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

Final Disposal:

Once the waste containers are full, they must be disposed of through your institution's hazardous waste management program. Do not attempt to dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

PropertyValue
Molecular FormulaC₄₀H₄₃ClN₂O₂
Molecular Weight619.23 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents like DMSO and DMF
Excitation Maximum (approx.)675 nm
Emission Maximum (approx.)694 nm

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_spill_management Spill Management cluster_final_disposal Final Disposal A Wear Appropriate PPE C Segregate Liquid Waste in Labeled Container A->C D Segregate Solid Waste in Labeled Container A->D B Work in a Ventilated Area (Fume Hood) B->C B->D G Store Waste Securely C->G D->G E Contain Spill with Absorbent Material F Collect Contaminated Material into Solid Waste E->F F->D H Arrange for Pickup by EHS/Hazardous Waste Vendor G->H

Caption: Logical workflow for the proper disposal of this compound.

Essential Safety and Logistical Information for Handling CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling CY5.5-COOH chloride. Adherence to these guidelines is paramount for ensuring personal safety and proper management of this fluorescent dye in a laboratory setting.

Personal Protective Equipment (PPE)

The primary defense against potential exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles.[1]
Face ShieldRecommended to be worn with safety goggles, especially when handling larger quantities or if there is a risk of splashing or dust generation.[1]
Hand Protection Nitrile GlovesDouble-gloving is advised. Nitrile gloves offer good resistance to a range of chemicals. Gloves should be inspected for any signs of degradation or punctures before use and disposed of after handling.[1]
Respiratory Protection Air-Purifying Respirator (APR) with P100 filtersA NIOSH-approved half-mask or full-face APR is necessary when handling the powdered form of the dye to prevent inhalation.[1] A proper fit test is mandatory before use.[1]
Protective Clothing Laboratory CoatA full-length lab coat, preferably with elastic cuffs, should be worn to protect skin and clothing.
Disposable Gown/ApronFor procedures with a high risk of contamination, a disposable gown or a chemical-resistant apron should be worn over the lab coat.[1]
Foot Protection Closed-toe ShoesRequired at all times within the laboratory to protect against spills.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
Molecular Formula C₄₀H₄₃ClN₂O₂
Molecular Weight 619.23 g/mol [2]
Appearance Solid (assumed, based on handling instructions for powdered dyes)
Solubility Soluble in DMSO, DMF, and DCM[3]
Excitation Maximum ~673-675 nm[3][4]
Emission Maximum ~707-710 nm[2][3][5]

Operational Plan: Handling and Preparation of this compound Solution

A systematic approach is crucial to prevent inhalation, ingestion, and skin contact when handling powdered dyes. The following workflow outlines the standard operating procedure for weighing and preparing a solution of this compound.

G cluster_prep Area and PPE Preparation cluster_weighing Weighing Procedure cluster_dissolving Solution Preparation cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a specific handling area, preferably in a chemical fume hood. don_ppe Put on all required Personal Protective Equipment (PPE). prep_area->don_ppe gather_materials Gather all necessary materials: balance, weigh paper, spatula, solvent, and container. don_ppe->gather_materials weigh_powder Carefully weigh the desired amount of this compound powder. gather_materials->weigh_powder transfer_powder Transfer the powder to the primary container. weigh_powder->transfer_powder add_solvent Add the appropriate solvent (e.g., DMSO) and mix until fully dissolved. transfer_powder->add_solvent label_container Clearly label the container with the contents, concentration, and date. add_solvent->label_container clean_area Clean the work area and all equipment thoroughly. label_container->clean_area dispose_waste Dispose of all contaminated materials as hazardous waste. clean_area->dispose_waste remove_ppe Remove PPE in the correct order to avoid contamination. dispose_waste->remove_ppe

References

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